molecular formula C5H11NO B153604 (1R,2R)-2-Aminocyclopentanol CAS No. 59260-76-3

(1R,2R)-2-Aminocyclopentanol

Cat. No.: B153604
CAS No.: 59260-76-3
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Aminocyclopentanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2R)-2-Aminocyclopentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,2R)-2-Aminocyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-Aminocyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440241
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-03-7, 59260-76-3
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1R,2R)-2-Aminocyclopentanol is a pivotal chiral building block in modern organic and medicinal chemistry. Its rigid cyclopentane framework, combined with the stereospecific arrangement of its amino and hydroxyl functionalities, imparts unique conformational properties that are instrumental in asymmetric synthesis and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the structural characteristics of (1R,2R)-2-Aminocyclopentanol, delving into its stereochemistry, conformational landscape, and spectroscopic signature. By synthesizing theoretical principles with practical insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this versatile molecule, thereby facilitating its effective application in the synthesis of complex, biologically active compounds.

Introduction: The Significance of (1R,2R)-2-Aminocyclopentanol in Asymmetric Synthesis

Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. (1R,2R)-2-aminocyclopentanol, a chiral 1,2-amino alcohol, serves as a critical intermediate in the synthesis of a wide array of enantiomerically pure compounds.[1] Its value lies in its well-defined three-dimensional structure, which can be leveraged to control the stereochemical outcome of chemical reactions. This makes it an indispensable tool for medicinal chemists aiming to synthesize complex molecules with high stereospecificity, a crucial factor in developing effective and safe pharmaceuticals. The trans-arrangement of the amino and hydroxyl groups on the cyclopentane ring introduces a conformational rigidity that is key to its efficacy as a chiral auxiliary and a precursor to chiral ligands.

Molecular Structure and Stereochemistry

The fundamental structure of (1R,2R)-2-Aminocyclopentanol is characterized by a five-membered carbocyclic ring with two stereogenic centers at positions C1 and C2. The "(1R,2R)" designation defines the absolute configuration of these centers, signifying a trans relationship between the hydroxyl and amino groups.

Key Structural Features:

  • Molecular Formula: C₅H₁₁NO

  • Molecular Weight: 101.15 g/mol

  • Stereochemistry: Two chiral centers (C1 and C2) with R-configuration. The trans arrangement of the substituents is crucial for its conformational behavior and applications in asymmetric synthesis.

Conformational Analysis: The Pseudorotation of the Cyclopentane Ring

Unlike the more rigid cyclohexane ring, the cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations to alleviate torsional strain. The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms. For substituted cyclopentanes like (1R,2R)-2-Aminocyclopentanol, the substituents' steric and electronic effects dictate the preferred conformation.

In the case of trans-1,2-disubstituted cyclopentanes, the molecule will adopt a conformation that minimizes steric interactions between the substituents and with the hydrogen atoms on the ring. The equilibrium between different envelope and twist conformers is rapid, but the presence of the bulky amino and hydroxyl groups will favor conformations where these groups occupy pseudo-equatorial positions to reduce steric hindrance.

G cluster_0 Pseudorotation Pathway Envelope1 Envelope (Cₛ) Twist1 Twist (C₂) Envelope1->Twist1 Envelope2 Envelope (Cₛ) Twist1->Envelope2 Twist2 Twist (C₂) Envelope2->Twist2 Twist2->Envelope1 caption Fig. 1: Pseudorotation of the cyclopentane ring.

Caption: Fig. 1: Simplified representation of the pseudorotation pathway for the cyclopentane ring, showing the interconversion between envelope and twist conformations.

The intramolecular hydrogen bonding between the amino and hydroxyl groups can also play a significant role in stabilizing certain conformations, further influencing the molecule's overall shape and reactivity.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of (1R,2R)-2-Aminocyclopentanol is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons attached to the carbon atoms bearing the amino and hydroxyl groups (H1 and H2) are expected to appear as multiplets in the downfield region due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The coupling constants between H1, H2, and the adjacent protons can provide valuable insights into the dihedral angles and, consequently, the preferred conformation of the cyclopentane ring.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The carbons C1 and C2, bonded to the hydroxyl and amino groups respectively, will be shifted downfield compared to the other methylene carbons in the ring.

Property Value
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
Melting Point (°C)N/A (for free base)
Boiling Point (°C)179.4 ± 33.0 at 760 mmHg[2]
Density (g/cm³)1.1 ± 0.1[2]
Optical Rotation (for HCl salt)[α]²⁰/D = -32° to -36° (c=1 in H₂O)[1]

Table 1: Physical and Chemical Properties of (1R,2R)-2-Aminocyclopentanol and its Hydrochloride Salt.

Infrared (IR) Spectroscopy

The IR spectrum of (1R,2R)-2-Aminocyclopentanol is characterized by specific absorption bands corresponding to its functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-N Stretch: A medium to weak absorption band in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching of the secondary alcohol.

Mass Spectrometry (MS)

In mass spectrometry, the fragmentation pattern of (1R,2R)-2-Aminocyclopentanol can provide valuable structural information. Common fragmentation pathways for amino alcohols include the cleavage of the C-C bond adjacent to the oxygen or nitrogen atoms (alpha-cleavage), leading to the formation of stable immonium or oxonium ions. The loss of water or ammonia from the molecular ion may also be observed.

Synthesis and Chiral Resolution: Experimental Protocols

The enantiomerically pure form of (1R,2R)-2-Aminocyclopentanol is typically obtained through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

One common approach involves the asymmetric aminohydroxylation of cyclopentene, which can be achieved using Sharpless asymmetric aminohydroxylation conditions. This method allows for the direct introduction of both the amino and hydroxyl groups in a stereocontrolled manner.

G cluster_0 Stereoselective Synthesis Start Cyclopentene Intermediate Asymmetric Aminohydroxylation Start->Intermediate Sharpless Reagents (e.g., (DHQ)₂PHAL) Product (1R,2R)-2-Aminocyclopentanol Intermediate->Product caption Fig. 2: Stereoselective synthesis workflow.

Caption: Fig. 2: A simplified workflow for the stereoselective synthesis of (1R,2R)-2-Aminocyclopentanol from cyclopentene.

Chiral Resolution of Racemic 2-Aminocyclopentanol

Resolution of a racemic mixture of 2-aminocyclopentanol is a widely used method to obtain the desired enantiomer. This can be accomplished through several techniques:

  • Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated diastereomeric salt with a base.

  • Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be separated.

Protocol: Enzymatic Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

  • Enzyme Selection: A suitable lipase (e.g., Candida antarctica lipase B, Novozym 435) is chosen for its ability to selectively acylate one enantiomer.

  • Reaction Setup: The racemic trans-2-aminocyclopentanol is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor (e.g., ethyl acetate) and the lipase are added to the solution.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the unreacted amine and the acylated product.

  • Workup and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated product and the unreacted (1R,2R)-2-aminocyclopentanol are then separated by column chromatography or extraction.

  • Hydrolysis (if necessary): If the desired enantiomer is the one that was acylated, the protecting acyl group is removed by hydrolysis to yield the pure amino alcohol.

Applications in Drug Development: A Cornerstone for Chiral Architectures

The well-defined stereochemistry and conformational rigidity of (1R,2R)-2-Aminocyclopentanol make it an invaluable chiral auxiliary and building block in the synthesis of numerous pharmaceutical compounds. Its trans-1,2-amino alcohol motif is a common feature in many biologically active molecules, including antiviral and anticancer agents.

For instance, derivatives of aminocyclopentanol are key components in the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication. The specific stereochemistry of the aminocyclopentanol core is often critical for the proper orientation of the molecule within the active site of the target viral enzyme.

Conclusion

(1R,2R)-2-Aminocyclopentanol stands as a testament to the importance of stereochemistry in modern chemistry and drug discovery. Its unique structural properties, arising from the trans-disposition of its functional groups on a conformationally dynamic cyclopentane ring, provide a powerful platform for the construction of complex chiral molecules. A thorough understanding of its conformational preferences and spectroscopic characteristics, as outlined in this guide, is paramount for its effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks like (1R,2R)-2-Aminocyclopentanol will undoubtedly become even more prominent in the quest for novel and more effective therapeutic agents.

References

  • Chemsrc. (1R,2R)-2-Aminocyclopentanol | CAS#:68327-03-7. [Link]

  • PubChem. (1S,2R)-2-Aminocyclopentanol. [Link]

  • PubChem. (1R,2S)-2-aminocyclopentanol. [Link]

  • Ghosh, A. K., & Cárdenas, E. (2010). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 51(49), 6435–6438.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • Wikipedia. Chiral resolution. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
  • National Institute of Standards and Technology. Cyclopentanol. In NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Technical Whitepaper: (1R,2R)-2-Aminocyclopentanol as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists. It prioritizes actionable protocols, mechanistic clarity, and data-driven characterization.[1]

Chemical Identity & Strategic Utility in Asymmetric Synthesis

Executive Summary & Structural Analysis

(1R,2R)-2-Aminocyclopentanol (CAS: 68327-11-7 for HCl salt) represents a privileged scaffold in medicinal chemistry and asymmetric catalysis.[1] Unlike its acyclic counterparts, the cyclopentane ring imposes a rigid conformational bias, locking the vicinal amine and hydroxyl groups into a fixed trans vector. This rigidity is thermodynamically favorable for bidentate chelation with transition metals (e.g., Cu, Zn, B), making it a superior chiral auxiliary compared to flexible amino alcohols.[1]

Stereochemical Definition: The (1R,2R) designation confirms the trans relationship between the substituents.

  • C1 (Hydroxyl): R-configuration

  • C2 (Amine): R-configuration

  • Vector: The functional groups orient on opposite faces of the ring plane (trans), but due to the envelope conformation of cyclopentane, they maintain a specific dihedral angle ideal for "bite" angles in ligand design.

Physicochemical Profile

The following data aggregates experimental values for the hydrochloride salt, the most stable and common commercial form.

PropertyValue / CharacteristicContext
Molecular Formula C₅H₁₁NO[1][2][3][4] · HClSalt form
Molecular Weight 137.61 g/mol (Free base: 101.15 g/mol )
Appearance White to off-white crystalline powderHygroscopic
Melting Point 179 – 181 °CSharp melting range indicates high purity
Specific Rotation


pKa (Amine) ~9.6 – 9.8 (Predicted*)Comparable to trans-2-aminocyclohexanol
pKa (Alcohol) ~15.0 (Predicted)Typical secondary alcohol
Solubility High: Water, Methanol, DMSOLow: Hexanes, Toluene, DCMFree base is soluble in DCM/Ether

*Note: pKa values are estimated based on homologous trans-2-aminocyclohexanol data due to the lack of specific digitized datasets for the cyclopentyl analog.[1]

Synthetic Protocol: Enzymatic Resolution

While chemical resolution (e.g., using tartaric acid) is possible, Enzymatic Kinetic Resolution (EKR) is the industry standard for generating high enantiomeric excess (>99% ee) with scalable throughput.[1] The following protocol utilizes Candida antarctica Lipase B (CAL-B), known for its robustness and specific selectivity for the R-configured alcohol in cyclic systems.[1]

Mechanism of Resolution

The lipase follows the empirical Kazlauskas Rule , preferentially acylating the enantiomer where the hydroxyl group has the R-configuration.[1]

  • Substrate: rac-N-Boc-trans-2-aminocyclopentanol. (N-protection is critical to prevent amine interference).[1]

  • Fast Reaction: (1R,2R)-Alcohol

    
     (1R,2R)-Acetate.[1]
    
  • Slow/No Reaction: (1S,2S)-Alcohol remains unchanged.[1]

Step-by-Step Methodology

Reagents:

  • rac-trans-2-Aminocyclopentanol (10 mmol)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (11 mmol)[1]
    
  • Vinyl Acetate (Acyl donor, 5 eq)[1]

  • Immobilized CAL-B (Novozym 435®, 20 mg/mmol)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry)[1]

Protocol:

  • N-Protection: Dissolve racemic amine in DCM/NaOH to react with

    
    . Isolate the rac-N-Boc intermediate via standard extraction (Yield >95%).
    
  • Enzymatic Setup: Suspend the rac-N-Boc amine in dry MTBE. Add Vinyl Acetate and CAL-B beads.[1]

  • Incubation: Shake at 30–40°C. Monitor via Chiral HPLC.

    • Stop Point: When conversion reaches ~50% (typically 24-48h).[1]

  • Separation: Filter off the enzyme (can be recycled).[1] Evaporate solvent.[1]

  • Purification: Flash chromatography (Hexane/EtOAc) separates the (1S,2S)-Alcohol (more polar) from the (1R,2R)-Acetate (less polar).[1]

  • Hydrolysis (Target Retrieval): Treat the (1R,2R)-Acetate with LiOH/MeOH to yield pure (1R,2R)-N-Boc-2-aminocyclopentanol .

  • Deprotection: Standard TFA/DCM or HCl/Dioxane treatment yields the final (1R,2R)-2-Aminocyclopentanol HCl .[1]

Self-Validating Checkpoint
  • Verification: The (1R,2R) isomer (as HCl salt) must exhibit a negative optical rotation (

    
    ).[1] If the rotation is positive, you have isolated the (1S,2S) isomer.
    

SyntheticWorkflow Start Cyclopentene Oxide (Achiral Precursor) Racemate rac-trans-2-Aminocyclopentanol (Racemic Mixture) Start->Racemate NH3 / Ring Opening Protected rac-N-Boc-Amine (Substrate for EKR) Racemate->Protected Boc2O, NaOH Resolution Kinetic Resolution (CAL-B / Vinyl Acetate) Protected->Resolution Enzymatic Selectivity Acetate (1R,2R)-Acetate (Acylated Product) Resolution->Acetate Fast Reaction (R-Selective) Alcohol (1S,2S)-Alcohol (Unreacted) Resolution->Alcohol Slow Reaction Final (1R,2R)-2-Aminocyclopentanol (Target >99% ee) Acetate->Final 1. Hydrolysis (LiOH) 2. Deprotection (HCl)

Figure 1: Chemo-enzymatic workflow for isolating the (1R,2R) enantiomer from achiral precursors.[1]

Applications in Asymmetric Catalysis & Drug Development[3][5]

Ligand Design (The "Bite" Effect)

(1R,2R)-2-Aminocyclopentanol serves as a precursor for Oxazaborolidines (CBS catalyst analogs).[1] The rigid cyclopentane backbone restricts the conformational freedom of the 5-membered oxazaborolidine ring formed upon complexation with borane.[1]

  • Mechanism: The amine nitrogen coordinates to the Lewis acid (Boron), while the oxygen binds the substrate (or vice versa depending on specific catalyst design).[1]

  • Advantage: The trans-cyclopentyl backbone provides a steeper "chiral wall" than acyclic analogs, often enhancing enantioselectivity in the reduction of prochiral ketones.[1]

Medicinal Chemistry Utility

In drug discovery, this scaffold acts as a bioisostere for proline or 2-aminocyclohexanol.[1]

  • Fragment-Based Design: Used in the synthesis of glycosidase inhibitors (mimicking sugar hydroxyl patterns) and as a chiral core for GPCR ligands.[1]

  • Solubility Modulation: The amino-alcohol motif improves aqueous solubility (via H-bonding) compared to purely carbocyclic scaffolds.[1]

BindingMode Scaffold (1R,2R)-Scaffold Rigid Backbone CoordN N-Coordination (Sigma Donor) Scaffold->CoordN CoordO O-Coordination (H-Bond/Covalent) Scaffold->CoordO Metal Metal Center (Zn, Cu, B) Substrate Prochiral Substrate (Ketone/Imine) Metal->Substrate Catalytic Transfer CoordN->Metal Chelation CoordO->Metal

Figure 2: Bidentate coordination mode of the scaffold in asymmetric catalysis.

References

  • Enzymatic Resolution & Synthesis

    • Lipase-catalyzed kinetic resolution of trans- and cis-2-azidocycloalkanols.[1] (1999).[1][5] Bioscience, Biotechnology, and Biochemistry. Link

    • Intensification of Double Kinetic Resolution of Chiral Amines. (2020).[1][6] MDPI Catalysts. Link[1]

  • Physical Properties & Characterization

    • PubChem Compound Summary: (1R,2R)-2-Aminocyclopentanol.[1] National Center for Biotechnology Information.[1] Link

    • Chem-Impex Product Data: (1R,2R)-2-Aminocyclopentanol HCl.[1]Link[1]

  • Catalytic Applications

    • Cyclic trans-β-amino alcohols: Preparation and enzymatic kinetic resolution. (2018).[1][7] Journal of Biotechnology.[1][7] Link[1][7]

Sources

physical properties of (1R,2R)-trans-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physicochemical Profiling & Handling of (1R,2R)-trans-2-Aminocyclopentanol

Abstract This technical guide provides a comprehensive physicochemical analysis of (1R,2R)-trans-2-Aminocyclopentanol, a critical chiral building block in asymmetric synthesis and medicinal chemistry.[1] It details the compound's solid-state and solution-phase properties, distinguishing between the free base and its stable hydrochloride salt.[1] A self-validating experimental protocol for enantiomeric resolution via enzymatic kinetic resolution is presented, alongside strict handling procedures to maintain optical purity.[1][2]

Introduction & Chemical Identity

(1R,2R)-trans-2-Aminocyclopentanol is a vicinal amino alcohol possessing two stereogenic centers. Its rigid cyclopentane ring fixes the amine and hydroxyl groups in a specific spatial arrangement, making it an invaluable scaffold for the synthesis of chiral ligands (e.g., oxazolines, phosphine-oxazolines) used in asymmetric catalysis. In drug development, it serves as a pharmacophore in the design of glycosidase inhibitors and neuroactive agents.[2]

Chemical Structure & Identity:

  • IUPAC Name: (1R,2R)-2-Aminocyclopentan-1-ol[1][3]

  • Stereochemistry: Trans-configuration; (1R,2R) absolute configuration.[1][2]

  • Common Forms: Often handled as the Hydrochloride (HCl) salt due to the hygroscopic and oxidative instability of the free amine.[2]

Physicochemical Characterization

The following data aggregates experimental values for the commercially dominant Hydrochloride Salt form, with notes on the free base where applicable.

Table 1: Critical Physicochemical Constants (HCl Salt)
PropertyValue / RangeCondition / Note
CAS Number 68327-11-7 Specific for (1R,2R)-HCl salt [1][2]
CAS Number (Free Base) 24035-67-6(1R,2R)-Free base (often oil/low melt solid)
Molecular Formula C₅H₁₁NO[1][4] · HClMW: 137.61 g/mol
Appearance White to off-white crystalline powderHygroscopic
Melting Point 191 – 196 °C Decomposition often observed [1][3]
Specific Rotation

-32.0° to -36.0°

, H₂O [2][4]
Solubility High: Water, MethanolLow: Ethyl Acetate, HexanePolar protic solvents preferred
pKa (Predicted) ~9.5 (Amine), ~16 (Alcohol)Typical for vicinal amino alcohols

Key Technical Insight: The specific rotation is the primary metric for validating enantiomeric purity.[2] A rotation value less negative than -32° (e.g., -28°) often indicates partial racemization or the presence of the (1S,2S) enantiomer. The free base is prone to absorbing atmospheric CO₂ to form carbamates; thus, the HCl salt is the standard for storage and transport.[2]

Experimental Protocol: Enzymatic Kinetic Resolution

Context: While chemical resolution using tartaric acid is possible, it is often low-yielding.[1][2] The "Self-Validating" protocol below utilizes Lipase PS (Pseudomonas sp.) for the kinetic resolution of the racemic trans-azido alcohol precursor, followed by reduction.[1][2] This method ensures high enantiomeric excess (ee > 98%) through biological selectivity.[1][2]

Protocol: Lipase-Catalyzed Resolution & Reduction

Objective: Isolate (1R,2R)-trans-2-Aminocyclopentanol from racemic trans-2-azidocyclopentanol.

Reagents:

  • Racemic trans-2-azidocyclopentanol[1]

  • Vinyl Acetate (Acyl donor)[1]

  • Lipase PS (Amano Enzyme)[1]

  • Diisopropyl ether (Solvent)[1]

  • Pd/C (10%) and Hydrogen gas

Step-by-Step Methodology:

  • Enzymatic Acylation (The Filter):

    • Dissolve racemic trans-2-azidocyclopentanol (1.0 eq) in diisopropyl ether.

    • Add Vinyl Acetate (5.0 eq) and Lipase PS (500 mg/mmol substrate).[1][2]

    • Incubate at 30°C with orbital shaking.[1]

    • Validation Point: Monitor reaction via HPLC (Chiralcel OD-H column). The Lipase PS selectively acetylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-azido alcohol unreacted.

    • Stop reaction when conversion reaches 50% (typically 24-48h).

  • Separation:

    • Filter off the enzyme (reusable).[1][2]

    • Concentrate the filtrate.[1][2]

    • Perform Flash Column Chromatography (Silica gel, Hexane/EtOAc).[1][2]

    • Fraction A: (1S,2S)-trans-2-acetoxyazidocyclopentane (Acylated byproduct).[1]

    • Fraction B: (1R,2R)-trans-2-azidocyclopentanol (Desired unreacted alcohol).[1]

  • Staudinger/Hydrogenation Reduction:

    • Dissolve Fraction B in Methanol.[1][2]

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (1 atm, balloon) for 12 hours.

    • Validation Point: Disappearance of the azide peak (~2100 cm⁻¹) in IR spectroscopy confirms reduction.[2]

  • Salt Formation (Stabilization):

    • Filter catalyst through Celite.[1][2]

    • Add 1M HCl in diethyl ether dropwise to the filtrate.[1][2]

    • Precipitate the white solid, filter, and dry under vacuum.

    • Final QC: Measure

      
       in water. Target: -32° to -36°.[1][4][5]
      

Workflow Visualization

The following diagram illustrates the logic flow for the isolation and verification of the (1R,2R) isomer.

ResolutionWorkflow Racemate Racemic trans-2-Azidocyclopentanol LipaseStep Kinetic Resolution (Lipase PS + Vinyl Acetate) Racemate->LipaseStep Enzymatic Selection Separation Chromatographic Separation LipaseStep->Separation R_Isomer (1R,2R)-Azido Alcohol (Unreacted) Separation->R_Isomer Elutes Later (Polar) S_Isomer (1S,2S)-Acetate (Acylated Byproduct) Separation->S_Isomer Elutes First (Non-polar) Reduction Pd/C Hydrogenation R_Isomer->Reduction H2, MeOH SaltForm HCl Salt Formation (Stabilization) Reduction->SaltForm HCl/Ether Validation QC: Optical Rotation Target: -34° (c=1, H2O) SaltForm->Validation Final Check

Figure 1: Chemoenzymatic workflow for the isolation of (1R,2R)-trans-2-Aminocyclopentanol.

Handling & Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2] Exposure to ambient moisture will lower the apparent melting point and alter the specific rotation calculation (due to weight error).[1][2]

    • Protocol: Weigh quickly in a low-humidity environment or glovebox.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Safety: Irritating to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • ChemicalBook. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride Properties. (Accessed 2026).[1][2][3][6]

  • TCI Chemicals. Product Specification: (1R,2R)-2-Aminocyclopentanol Hydrochloride.[1][2][4][5] (Accessed 2026).[1][2][3][6]

  • Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride 97%.[1] (Accessed 2026).[1][2][3][6] [1]

  • Chem-Impex International. (1R,2R)-2-Aminocyclopentanol hydrochloride Data Sheet. (Accessed 2026).[1][2][3][6]

Sources

Technical Monograph: (1R,2R)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(1R,2R)-2-Aminocyclopentanol hydrochloride is a "privileged scaffold" in medicinal chemistry.[1] Unlike flexible linear amino alcohols, the cyclopentane ring imposes a rigid conformational bias, fixing the spatial vector of the amine and hydroxyl groups.[1] This rigidity lowers the entropic penalty of binding to protein targets (e.g., GPCRs, kinases) and enhances selectivity in asymmetric catalysis when used as a ligand backbone.[1]

This guide details the sourcing, synthesis, quality control, and application of this specific enantiomer.[1]

Core Chemical Data
PropertySpecification
CAS Number (Specific) 68327-11-7 (HCl salt, 1R,2R)
Related CAS 68327-04-8 (Racemic trans-HCl); 2408-85-7 (Free base 1R,2R)
IUPAC Name (1R,2R)-2-Aminocyclopentan-1-ol hydrochloride
Molecular Formula C₅H₁₁NO[1][2][3][4][5] · HCl
Molecular Weight 137.61 g/mol
Stereochemistry Trans configuration; (1R, 2R) absolute stereochemistry
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in THF
Optical Rotation

(

)

Synthesis & Manufacturing Architecture

The synthesis of (1R,2R)-2-aminocyclopentanol is non-trivial due to the requirement for simultaneous control of diastereoselectivity (trans vs. cis) and enantioselectivity (1R,2R vs. 1S,2S).[1]

The "Trans" Challenge

Direct opening of cyclopentene oxide with ammonia inherently yields the trans-racemate (


-trans-2-aminocyclopentanol) due to the 

backside attack mechanism.[1] The challenge lies in resolving this racemate into the pure (1R,2R) enantiomer.
Validated Synthetic Workflow (Graphviz)

The following diagram outlines the industrial standard route: Ring opening followed by Classical Resolution or Enzymatic Kinetic Resolution.[1]

SynthesisWorkflow Start Cyclopentene Oxide (Meso) Reaction Ring Opening (NH3 / H2O, Heat) Start->Reaction SN2 Attack Racemate Racemic trans-2-Aminocyclopentanol (Free Base) Reaction->Racemate Yields +/- Trans Resolution Optical Resolution (L-Tartaric Acid or Lipase) Racemate->Resolution Chiral Separation SaltForm Salt Formation (HCl in Isopropanol) Resolution->SaltForm Isolate (1R,2R) Final (1R,2R)-2-Aminocyclopentanol HCl (>99% ee) SaltForm->Final Crystallization

Figure 1: Critical path for the synthesis of enantiopure (1R,2R)-2-aminocyclopentanol HCl.

Detailed Experimental Protocol

Objective: Isolation of (1R,2R)-2-aminocyclopentanol HCl from racemic trans-2-aminocyclopentanol via Tartrate Resolution.

Note: This protocol assumes the starting material is the racemic trans-amino alcohol, widely available commercially.

Reagents
  • Racemic trans-2-aminocyclopentanol (100 mmol)[1]

  • (+)-L-Tartaric acid (50 mmol) (Resolving agent)[1]

  • Ethanol (Absolute)[1]

  • HCl (4M in Dioxane or concentrated aqueous)[1]

Step-by-Step Methodology
  • Preparation of Tartrate Salt:

    • Dissolve 10.1 g (100 mmol) of racemic trans-2-aminocyclopentanol in 50 mL of hot absolute ethanol.

    • In a separate flask, dissolve 7.5 g (50 mmol) of (+)-L-Tartaric acid in 50 mL of hot ethanol.

    • Critical Step: Add the tartaric acid solution to the amine solution slowly while stirring at 60°C. The stoichiometry (0.5 eq) targets the formation of the less soluble diastereomeric salt.[1]

  • Crystallization (The Resolution):

    • Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

    • Filter the resulting white crystals.[1] These are predominantly the (1R,2R)-amine-L-tartrate salt.[1]

    • Recrystallization:[2] Recrystallize the solid from boiling ethanol/water (95:5) until the melting point is constant.[1]

  • Liberation of Free Base:

    • Dissolve the purified tartrate salt in minimum water.[1]

    • Basify with 40% NaOH solution to pH > 12.[1]

    • Extract continuously with Dichloromethane (DCM) or Chloroform for 6 hours.[1]

    • Dry the organic layer over

      
       and concentrate in vacuo.[1]
      
  • Formation of Hydrochloride Salt (CAS 68327-11-7):

    • Dissolve the free base oil in dry Ethanol or Isopropanol.[1]

    • Add HCl (in dioxane or ether) dropwise at 0°C until pH is acidic (~pH 2).

    • Precipitate the salt by adding diethyl ether.[1]

    • Filter and dry under vacuum.[1]

Analytical Profiling & Quality Control (Self-Validating Systems)

To ensure the material is suitable for drug development, you must validate both chemical purity and stereochemical integrity.[1]

NMR Spectroscopy (Conformational Analysis)

The coupling constant (


) between protons H1 and H2 distinguishes cis from trans.[1]
  • Trans-isomer (1R,2R):

    
    .[1]
    
  • Cis-isomer (Meso):

    
    .[1]
    
  • Validation: If your H1 multiplet shows a large coupling constant (>7 Hz), you have significant cis impurity.[1]

Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).[1]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

QC Decision Logic

QC_Logic Sample Batch Sample HNMR 1H-NMR (Check J-coupling) Sample->HNMR Polarimetry Optical Rotation (Target: -34 deg) Sample->Polarimetry HPLC Chiral HPLC (Target: >98% ee) Sample->HPLC Decision Pass? HNMR->Decision Polarimetry->Decision HPLC->Decision Release Release for Synthesis Decision->Release Yes Reject Recrystallize Decision->Reject No

Figure 2: Quality Control Decision Matrix for Chiral Building Blocks.

Applications in Drug Discovery

The (1R,2R)-2-aminocyclopentanol scaffold is not merely a passive linker; it is a pharmacophore modulator.[1]

  • Conformational Restriction: In kinase inhibitors, replacing a linear ethylenediamine linker with this scaffold locks the molecule into a bioactive conformation, reducing the entropy loss upon binding to the ATP pocket.[1]

  • Organocatalysis: The free base is a precursor to chiral thiourea catalysts and ligands for asymmetric transfer hydrogenation.[1]

  • Glycosidase Inhibitors: The structure mimics the transition state of sugar hydrolysis, serving as a core for developing anti-diabetic agents.[1]

References

  • Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Specification.Link[1]

  • TCI Chemicals. Product Data Sheet: (1R,2R)-2-Aminocyclopentanol Hydrochloride (A2990).[1][4]Link[1]

  • Overman, L. E., & Sugai, S. (1985). A convenient synthesis of trans-2-aminocyclopentanol.[1] Journal of Organic Chemistry, 50(21), 4154–4155.[1] (Foundational synthesis protocol).

  • Jacobsen, E. N., et al. Kinetic Resolution of Epoxides via Highly Enantioselective Ring Opening.[1] Science.[1] (Mechanistic basis for epoxide resolution).

  • PubChem. Compound Summary for CID 16114817 (1R,2R-HCl Salt).Link[1]

Sources

(1R,2R)-2-Aminocyclopentanol: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Chiral Synthon

In the landscape of asymmetric synthesis and pharmaceutical development, the strategic selection of chiral building blocks is paramount. Among these, vicinal amino alcohols represent a privileged scaffold due to their prevalence in biologically active molecules and their utility as precursors to high-performance chiral ligands and auxiliaries. (1R,2R)-2-Aminocyclopentanol, a conformationally constrained cyclic amino alcohol, has emerged as a particularly valuable synthon. Its rigid five-membered ring fixes the spatial relationship between the amine and hydroxyl groups, a structural feature that translates into high levels of stereocontrol in asymmetric transformations.

This technical guide provides an in-depth exploration of (1R,2R)-2-Aminocyclopentanol, moving beyond catalog specifications to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect its synthesis, elucidate its application in catalysis and medicinal chemistry, and provide actionable protocols to empower its effective use in the laboratory. This molecule is not merely a starting material; it is a key intermediate in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity and serves as a foundational element for a host of powerful chiral auxiliaries.[1][2]

Physicochemical Properties and Stereochemical Integrity

The efficacy of a chiral building block is intrinsically linked to its physical properties and stereochemical purity. (1R,2R)-2-Aminocyclopentanol is typically supplied and handled as its hydrochloride salt to improve stability and solubility in aqueous media.[1]

Table 1: Physicochemical Data for (1R,2R)-2-Aminocyclopentanol Hydrochloride

PropertyValueSource
CAS Number 68327-11-7[1]
Molecular Formula C₅H₁₁NO · HCl[1][3]
Molecular Weight 137.61 g/mol [1][3]
Appearance White to slightly yellow/orange crystalline powder[1]
Melting Point 179 - 181 °C (lit.)[1]
Optical Rotation [α]²⁰D -32° to -36° (c=1 in H₂O)[1]
Storage Conditions 2 - 8 °C, under inert gas[1][3]

The defining feature of this molecule is the trans configuration of the amino and hydroxyl groups on the cyclopentane ring. This specific (1R,2R) stereochemistry is the source of its chiral directing ability. The rigidity of the cyclopentane backbone minimizes conformational ambiguity, which is a critical factor in asymmetric induction. When incorporated into a chiral auxiliary or ligand, this fixed geometry creates a well-defined chiral environment, enabling high diastereo- or enantioselectivity in reactions at a separate prochiral center.

Strategic Synthesis: Accessing Enantiopure (1R,2R)-2-Aminocyclopentanol

The provision of enantiomerically pure (1R,2R)-2-Aminocyclopentanol is non-trivial. The choice of synthetic route depends heavily on factors such as scale, cost, available equipment, and the desired level of enantiopurity. Broadly, the approaches can be classified into two main strategies: resolution of racemic mixtures and direct asymmetric synthesis.

Kinetic Resolution: The Classical and Enzymatic Divide

Kinetic resolution remains a workhorse for the large-scale production of chiral molecules. This strategy relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral resolving agent or catalyst.

  • Classical Resolution: This involves the diastereomeric salt formation with a chiral acid (e.g., tartaric acid), followed by fractional crystallization. While effective, it can be labor-intensive and is theoretically limited to a 50% yield for the desired enantiomer.

  • Enzymatic Kinetic Resolution (EKR): A more efficient and sustainable approach utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture.[4] For racemic trans-2-aminocyclopentanol, a lipase can selectively catalyze the acylation of the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted and allowing for separation. The use of vinyl acetate is a common and effective acyl donor in these resolutions.[5]

Causality in EKR: The high selectivity of enzymes like Candida antarctica lipase B (often immobilized as Novozym 435®) stems from the precise fit of one enantiomer into the enzyme's active site.[5] This "lock-and-key" mechanism ensures that only one enantiomer is positioned correctly for the catalytic residues to effect acylation, leading to high enantiomeric excess (ee) of the remaining, unreacted amino alcohol.

Asymmetric Synthesis: The Modern Approach

Direct asymmetric synthesis constructs the chiral centers with the desired stereochemistry from a prochiral starting material, avoiding the inherent 50% yield limitation of resolution.[6]

One powerful method involves a hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitrosyl compound.[7][8] This cycloaddition creates the cyclopentane ring with the required amino and hydroxyl precursors. Subsequent chemical and enzymatic steps, including a crucial lipase-catalyzed resolution of a key intermediate, are used to establish the final (1R,2R) stereochemistry with high optical purity.[7][8] Other advanced methods, such as asymmetric aminohydroxylation of cyclopentene or multi-step syntheses starting from the chiral pool (e.g., Garner's aldehyde), represent alternative, albeit often more complex, routes.[9][10]

Workflow Diagram: Selecting a Synthetic Strategy

The following diagram outlines a decision-making framework for selecting an appropriate synthetic route based on common project requirements.

G start Project Start: Need (1R,2R)-2-Aminocyclopentanol scale Desired Scale? start->scale ee_req Required ee > 99%? scale->ee_req < 100 g cost Is Cost the Primary Driver? scale->cost > 100 g asym_syn Pursue Asymmetric Synthesis (e.g., Hetero-Diels-Alder) ee_req->asym_syn Yes purchase Purchase from Commercial Supplier ee_req->purchase No cost->asym_syn No ekr Pursue Enzymatic Kinetic Resolution (EKR) of Racemic Precursor cost->ekr Yes G cluster_0 Chiral Building Block cluster_1 Heterocyclic Precursor amino_ol (1R,2R)-2- Aminocyclopentanol process Convergent Coupling Reaction amino_ol->process base Activated Nucleobase (e.g., Pyrimidine) base->process product Protected Carbocyclic Nucleoside Core process->product

Caption: Convergent synthesis of a carbocyclic nucleoside.

Experimental Protocol: Enzymatic Kinetic Resolution of rac-trans-2-Aminocyclopentanol

This protocol is a representative example of an enzymatic kinetic resolution to obtain (1R,2R)-2-aminocyclopentanol. It is designed to be a self-validating system where reaction progress and enantiomeric excess can be monitored by chiral chromatography (HPLC or GC).

Objective: To resolve racemic trans-2-aminocyclopentanol via lipase-catalyzed acylation to isolate enantiopure (1R,2R)-2-aminocyclopentanol.

Materials:

  • rac-trans-2-Aminocyclopentanol (1.0 eq)

  • Immobilized Lipase B from Candida antarctica (Novozym 435®)

  • Vinyl Acetate (0.6 eq)

  • Anhydrous organic solvent (e.g., Toluene or THF)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add rac-trans-2-aminocyclopentanol (1.0 eq) and anhydrous toluene (to achieve a ~0.2 M concentration).

  • Enzyme Addition: Add Novozym 435® (typically 10-20% by weight relative to the substrate).

  • Acyl Donor Addition: Add vinyl acetate (0.6 equivalents) dropwise to the stirred suspension at room temperature. Causality Note: Using slightly more than 0.5 equivalents of the acyl donor ensures the reaction can proceed to ~50% conversion, maximizing the yield and ee of the unreacted enantiomer.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Workup - Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Workup - Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the desired (1R,2R)-2-aminocyclopentanol and the acylated (1S,2S)-N-acetyl-2-aminocyclopentanol.

  • Purification: Separate the free amino alcohol from the acetylated amide. This can typically be achieved by silica gel column chromatography or by an acid-base extraction. The amide is neutral, while the desired amino alcohol can be protonated and extracted into an aqueous acid layer, then liberated by basification and re-extracted into an organic solvent.

  • Characterization: Dry the purified product over Na₂SO₄, filter, and concentrate to yield (1R,2R)-2-aminocyclopentanol. Confirm identity via NMR and MS. Crucially, determine the enantiomeric excess (ee) using a suitable chiral chromatography method.

Safety and Handling

(1R,2R)-2-Aminocyclopentanol hydrochloride is a chemical reagent and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is classified as an irritant; avoid contact with skin and eyes and inhalation of the powder. Store in a tightly sealed container in a cool, dry place (2-8 °C) as recommended. [1]

Conclusion and Future Outlook

(1R,2R)-2-Aminocyclopentanol has solidified its position as a high-value building block in modern organic synthesis. Its conformationally rigid backbone is the key to its success, enabling predictable and high levels of stereocontrol in applications ranging from chiral auxiliaries to the synthesis of complex, life-saving pharmaceuticals. The development of efficient enzymatic and asymmetric synthetic routes has made this synthon more accessible, paving the way for its broader application. [11]As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic importance of foundational building blocks like (1R,2R)-2-aminocyclopentanol will undoubtedly increase, driving further innovation in its synthesis and application.

References

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Nowak, I., & Poznański, J. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). Monatshefte für Chemie - Chemical Monthly.[Link]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis.[Link]

  • ChemBK. (1R,2R)-2-aminocyclopentanol hydrochloride - Physico-chemical Properties.[Link]

  • Nikolaev, A. G., & Galkina, O. S. (2022). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry.[Link]

  • International Journal of Current Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material.[Link]

  • Lookchem. cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.[Link]

  • PubChem. (1R,2S)-2-aminocyclopentanol.[Link]

  • PubChem. (1S,2R)-2-Aminocyclopentanol.[Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry.[Link]

  • Reddy, G. S., & Kumar, P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.[Link]

  • Padwa, A., et al. (1997). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.[Link]

  • Wikipedia. Chiral auxiliary.[Link]

  • Almendros, P., & Martínez-López, J. A. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. Organic Letters.[Link]

  • Szymańska, K., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules.[Link]

  • Wikipedia. Carbocyclic nucleoside.[Link]

  • Waser, M., & Herchl, R. (2012). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Beilstein Journal of Organic Chemistry.[Link]

  • Meggers, E., & Wang, H. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications.[Link]

  • Vikhrankar, P. M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy.[Link]

  • Giguere, J. R., et al. (2020). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.[Link]

  • ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.[Link]

  • Beilstein Archives. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.[Link]

  • National Center for Biotechnology Information. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.[Link]

  • National Center for Biotechnology Information. Cobalt-assisted route to rare carbocyclic C-ribonucleosides.[Link]

  • Bódalo, A., et al. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Applied Biochemistry and Biotechnology.[Link]

Sources

Spectroscopic Unveiling of (1R,2R)-2-Aminocyclopentanol: A Technical Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Aminocyclopentanols

(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid cyclopentane core and defined stereochemistry are pivotal in designing ligands for receptors and enzymes, making it a valuable synthon in drug discovery and development. The precise characterization of this molecule is paramount to ensure the stereochemical integrity and purity of subsequent, more complex pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous structural elucidation and quality control of such chiral building blocks.

This technical guide provides an in-depth exploration of the NMR and IR spectroscopic data for (1R,2R)-2-Aminocyclopentanol. In the absence of publicly available experimental spectra for this specific enantiomer, this guide will leverage predicted spectroscopic data, experimental data from the closely related achiral parent compound, cyclopentanol, and fundamental spectroscopic principles to provide a comprehensive analytical framework. The focus will be on not just presenting the data, but on explaining the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Molecular Structure and Stereochemistry

The structure of (1R,2R)-2-Aminocyclopentanol features a five-membered carbocyclic ring with two adjacent stereocenters at positions 1 and 2. The "(1R,2R)" designation indicates a trans relationship between the amino and hydroxyl groups. This specific stereoisomer is critical for its utility in asymmetric synthesis.

Caption: 2D representation of (1R,2R)-2-Aminocyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure and stereochemistry.

Predicted ¹H NMR Spectral Data for (1R,2R)-2-Aminocyclopentanol
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H1 (CH-OH)~3.8 - 4.2Multiplet1H
H2 (CH-NH₂)~3.0 - 3.4Multiplet1H
H3, H3' (CH₂)~1.6 - 1.9Multiplet2H
H4, H4' (CH₂)~1.4 - 1.7Multiplet2H
H5, H5' (CH₂)~1.7 - 2.0Multiplet2H
OHVariableBroad Singlet1H
NH₂VariableBroad Singlet2H

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of the Predicted ¹H NMR Spectrum:

  • CH-OH and CH-NH₂ Protons: The protons on the carbons bearing the hydroxyl (H1) and amino (H2) groups are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative oxygen and nitrogen atoms. Their signals will appear as complex multiplets due to coupling with each other and with the adjacent methylene protons.

  • Methylene Protons (H3, H4, H5): The methylene protons of the cyclopentane ring will appear as a series of overlapping multiplets in the upfield region of the spectrum. The diastereotopic nature of the protons on each methylene group (due to the chiral centers) can lead to complex splitting patterns.[1]

  • OH and NH₂ Protons: The chemical shifts of the hydroxyl and amino protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.[2] They typically appear as broad singlets. To confirm their assignment, a D₂O exchange experiment can be performed, which will cause these signals to disappear from the spectrum.

Predicted ¹³C NMR Spectral Data for (1R,2R)-2-Aminocyclopentanol

The predicted ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Carbon Predicted Chemical Shift (δ, ppm)
C1 (CH-OH)~75 - 80
C2 (CH-NH₂)~58 - 63
C3~30 - 35
C4~20 - 25
C5~32 - 37

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C1 and C2: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C2) are significantly deshielded and will appear at the lowest field (highest ppm values) in the aliphatic region.

  • C3, C4, and C5: The remaining methylene carbons of the cyclopentane ring will appear in the upfield region, with their specific chemical shifts influenced by their proximity to the functional groups. Due to the chirality of the molecule, all five carbon atoms are chemically non-equivalent and should give rise to five distinct signals.[3]

Experimental NMR Data for Cyclopentanol (Analogue)

For comparative purposes, the experimental ¹H and ¹³C NMR data for the parent achiral compound, cyclopentanol, is presented below. This provides a baseline for understanding the signals arising from the cyclopentane ring system.

¹H NMR of Cyclopentanol (CDCl₃, 89.56 MHz) [4]

Proton Chemical Shift (δ, ppm) Multiplicity
CH-OH4.31Multiplet
OH2.03Singlet
CH₂1.31 - 2.00Multiplet

¹³C NMR of Cyclopentanol (CDCl₃) [5]

Carbon Chemical Shift (δ, ppm)
CH-OH73.4
CH₂ (adjacent to CH-OH)35.5
CH₂ (remote from CH-OH)23.6

The presence of the amino group in (1R,2R)-2-Aminocyclopentanol will influence the chemical shifts of the adjacent protons and carbons compared to cyclopentanol.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expected IR Absorptions for (1R,2R)-2-Aminocyclopentanol
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium (two bands for primary amine)
C-H (sp³ Aliphatic)Stretching2850 - 3000Strong
N-H (Amine)Bending1590 - 1650Medium
C-O (Alcohol)Stretching1050 - 1260Strong
C-N (Amine)Stretching1020 - 1250Medium to Weak

Interpretation of the Expected IR Spectrum:

  • O-H and N-H Stretching Region: The most prominent feature in the IR spectrum of (1R,2R)-2-Aminocyclopentanol will be the broad absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[6] Overlapping with this will be the N-H stretching vibrations of the primary amine, which typically appear as two distinct bands for the symmetric and asymmetric stretches.[7]

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-C, C-O, and C-N stretching and bending vibrations. This region is unique for every molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental IR Spectrum of Cyclopentanol (Liquid Film)

The experimental IR spectrum of cyclopentanol provides a reference for the absorptions associated with the cyclopentyl alcohol moiety.[8]

Vibrational Mode Absorption (cm⁻¹)
O-H Stretching~3350 (broad)
C-H Stretching~2960, ~2870
C-O Stretching~1060

The spectrum of (1R,2R)-2-Aminocyclopentanol would be expected to show these characteristic alcohol absorptions in addition to the distinct absorptions of the primary amine group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Data Acquisition

Caption: A typical workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances.[9] For (1R,2R)-2-Aminocyclopentanol, chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar samples or to observe exchangeable protons, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[10]

  • Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg) due to the low natural abundance of the ¹³C isotope.[11]

  • Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability during the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to obtain sharp, well-resolved peaks.[12]

IR Spectroscopy Sample Preparation and Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples in Fourier-transform infrared (FTIR) spectroscopy.

Caption: A streamlined workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

  • ATR Technique: ATR is often preferred for solid samples as it requires minimal sample preparation (no need to make KBr pellets) and provides high-quality spectra. The IR beam interacts with the sample at the surface of the ATR crystal, making it ideal for analyzing small amounts of material.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected before the sample is analyzed. This is then subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

Conclusion

The spectroscopic characterization of chiral building blocks like (1R,2R)-2-Aminocyclopentanol is fundamental to ensuring the quality and stereochemical purity of advanced pharmaceutical intermediates. While experimental spectra for this specific molecule are not widely disseminated, a thorough understanding of spectroscopic principles, coupled with predicted data and analysis of analogous compounds, provides a robust framework for its structural verification. This guide has detailed the expected ¹H NMR, ¹³C NMR, and IR spectral features of (1R,2R)-2-Aminocyclopentanol, explained the rationale behind spectral interpretation, and provided validated protocols for data acquisition. By following these guidelines, researchers, scientists, and drug development professionals can confidently employ NMR and IR spectroscopy for the critical characterization of this and other vital chiral synthons.

References

  • Reddit. (2022). Why does cyclopentanol have 6 H NMR signals? [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NIST. (n.d.). Cyclopentanol. In NIST Chemistry WebBook. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry.
  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ATDBio. (n.d.). Cyclopentanol | C5H10O | MD Topology | NMR | X-Ray. [Link]

  • PubChem. (n.d.). (1S,2R)-2-Aminocyclopentanol. [Link]

  • ResearchGate. (2021). Calculation of 13C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link]

  • YouTube. (2021). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclopentanol. [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclopentanol, 3-methyl-. [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol. [Link]

  • PolyPeptide Group. (n.d.). NMR sample preparation guidelines. [Link]

  • ResearchGate. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclopentanol. [Link]

Sources

initial exploratory reactions with (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Derivatization & Exploratory Workflows for (1R,2R)-2-Aminocyclopentanol

Executive Summary

(1R,2R)-2-Aminocyclopentanol (CAS: 68327-11-7) represents a privileged, conformationally restricted scaffold in medicinal chemistry and asymmetric catalysis. Unlike its flexible acyclic counterparts or the strain-free cyclohexane analogs, this trans-1,2-amino alcohol offers a unique "envelope" geometry that rigidly directs substituents in 3D space.

This guide details the initial exploratory reactions required to activate, protect, and utilize this scaffold. It prioritizes workflows that maintain stereochemical integrity while accessing high-value derivatives: chiral auxiliaries (oxazolidinones) , ligand precursors (Schiff bases) , and protected building blocks (N-Boc/Cbz) .

Part 1: Structural Analysis & Reactivity Profile

Stereochemical Imperative: The (1R,2R) configuration places the amino and hydroxyl groups in a trans relationship.

  • Conformation: In the cyclopentane ring, trans-1,2-substituents typically adopt a pseudo-equatorial/pseudo-equatorial arrangement to minimize steric strain, though the ring puckering (envelope) is dynamic.

  • Reactivity Implication: The trans geometry facilitates the formation of tridentate ligands (where the metal center bridges the N and O) but imposes ring strain if cyclized into trans-fused bicyclic systems (e.g., trans-fused oxazolidinones).

Handling the Salt Form: The compound is frequently supplied as the hydrochloride salt.

  • Protocol: Free-basing is required for nucleophilic attacks (e.g., acylation).

  • Caution: Small amino alcohols are highly water-soluble. Extraction of the free base requires polar organic solvents (e.g., DCM/Isopropanol 3:1) or continuous extraction.

Part 2: Primary Exploratory Workflows

Workflow A: Chemoselective N-Functionalization (The "Handle")

The most common entry point is the selective protection of the nitrogen to allow subsequent modification of the hydroxyl group or to use the molecule as a fragment in drug design.

Protocol 1: Selective N-tert-Butoxycarbonyl (Boc) Protection

  • Objective: Protect amine without acylating the alcohol.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O. The amine is significantly more nucleophilic than the alcohol.

ParameterSpecificationRationale
Reagent Boc₂O (0.95 - 1.05 eq)Slight excess ensures completion; avoid large excess to prevent O-Boc formation.
Base Et₃N or DIPEA (2.0 eq)Neutralizes the HCl salt and scavenges protons.
Solvent DCM or THF (0°C to RT)Non-nucleophilic; DCM solubilizes the carbamate product well.
Monitoring Ninhydrin StainDisappearance of the free amine (purple/red spot) indicates completion.

Step-by-Step:

  • Suspend (1R,2R)-2-aminocyclopentanol HCl (10 mmol) in DCM (30 mL).

  • Add Et₃N (22 mmol) dropwise at 0°C. The suspension should clear as the free base forms.

  • Add Boc₂O (10.5 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: TLC (5% MeOH in DCM). Product R_f ~ 0.5; Starting material R_f ~ 0.1.

  • Workup: Wash with 5% citric acid (removes unreacted amine/base), then brine. Dry over Na₂SO₄.

Workflow B: Ligand Scaffold Construction (The "Application")

The trans-1,2-amino alcohol motif is a precursor to "Jacobsen-type" or "Salen-type" ligands, used extensively in asymmetric catalysis (e.g., enantioselective additions to aldehydes).

Protocol 2: Salicylaldimine Condensation (Schiff Base Formation)

  • Objective: Create a chiral tridentate ligand.

  • Causality: The condensation releases water. The trans backbone prevents the ligand from becoming planar around a metal center, inducing a "stepped" conformation that transfers chirality to the substrate.

Step-by-Step:

  • Dissolve the free base of (1R,2R)-2-aminocyclopentanol (5 mmol) in absolute Ethanol (15 mL).

  • Add 3,5-di-tert-butylsalicylaldehyde (5 mmol).

  • Reflux for 4–6 hours. The solution typically turns bright yellow (imine formation).

  • Self-Validating Step: Cool to 0°C. The product often precipitates as a yellow solid. If not, reduce volume in vacuo.

  • Analytics: ¹H NMR will show the imine proton (–CH=N–) typically around δ 8.3–8.5 ppm.

Workflow C: Cyclic Carbamate Formation (The "Scaffold")

Cyclization to the 2-oxazolidinone creates a rigid chiral auxiliary. Note that forming a trans-fused [3.3.0] system (trans-cyclopentano[d]oxazolidin-2-one) introduces strain compared to the cis-fused analog, but it is synthetically accessible and useful for specific stereocontrol.

Protocol 3: CDI-Mediated Cyclization

  • Reagent: 1,1'-Carbonyldiimidazole (CDI). Phosgene is too hazardous for initial exploratory work; Triphosgene is a valid alternative.

  • Mechanism: Activation of the alcohol followed by intramolecular amine attack (or vice versa).

ParameterSpecificationRationale
Reagent CDI (1.2 eq)Activates both N and O, effectively inserting a carbonyl bridge.
Solvent THF (Anhydrous)Promotes solubility of the intermediate imidazole species.
Temperature Reflux (66°C)Required to overcome the activation energy of the strained trans-fusion.

Step-by-Step:

  • Dissolve (1R,2R)-2-aminocyclopentanol free base (5 mmol) in dry THF (20 mL).

  • Add CDI (6 mmol) in one portion.

  • Heat to reflux for 12 hours.

  • Validation: IR spectroscopy is critical here. Look for the cyclic carbamate C=O stretch at ~1750 cm⁻¹. (Acyclic carbamates are typically ~1700 cm⁻¹).

  • Purification: Flash chromatography (EtOAc/Hexanes).

Part 3: Visualization of Exploratory Pathways

The following diagram illustrates the divergent reactivity of the (1R,2R) scaffold.

ReactivityPathways Start (1R,2R)-2-Aminocyclopentanol (Trans-Scaffold) NBoc N-Boc Derivative (Protected Linker) Start->NBoc Boc2O, Et3N (Chemo-selective N-protection) Schiff Chiral Schiff Base (Salen-Type Ligand) Start->Schiff Salicylaldehyde (Condensation) Oxaz Trans-Fused Oxazolidinone (Rigid Auxiliary) Start->Oxaz CDI or Triphosgene (Cyclization) AppA Peptide Synthesis Fragment-Based Drug Discovery NBoc->AppA AppB Asymmetric Catalysis (Metal Complexation) Schiff->AppB AppC Chiral Auxiliary (Evans-Type Alkylation) Oxaz->AppC

Caption: Divergent synthesis pathways from the (1R,2R) core: N-protection (Green), Ligand synthesis (Yellow), and Cyclization (Red).

Part 4: Analytical Benchmarks (Self-Validation)

To ensure the integrity of your exploratory reactions, compare your results against these expected benchmarks.

Feature(1R,2R)-Start MaterialN-Boc DerivativeOxazolidinone (Cyclic)
¹H NMR (C-H) Methine protons (CH-N, CH-O) distinct multiplet at δ 2.8–3.8 ppm.Methyl singlet (t-Butyl) at δ 1.44 ppm (9H).Downfield shift of CH-O due to acylation.
IR Spectroscopy Broad OH/NH stretch (3200–3400 cm⁻¹).C=O (Carbamate) at ~1690 cm⁻¹.Sharp C=O at ~1750 cm⁻¹ (Diagnostic for 5-membered ring).
Solubility Water/Methanol (High).DCM/EtOAc (High).DCM/Chloroform (High).
TLC (Stain) Ninhydrin (+), KMnO₄ (+).Ninhydrin (-) or faint; UV (+).Ninhydrin (-); UV (+/-).

References

  • Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Specification. Retrieved from .

  • National Center for Biotechnology Information (NCBI). Oxazolidinone synthesis and applications. PubChem Compound Summary. Retrieved from .[1]

  • Garg, S. K., et al. (2011). Enantioselective Synthesis of Amino Alcohols. Journal of the American Chemical Society. (Contextual grounding for amino alcohol reactivity). Retrieved from .

  • Organic Chemistry Portal. Synthesis of Oxazolidinones. Retrieved from .

Sources

Technical Guide: (1R,2R)-2-Aminocyclopentanol as a Chiral Ligand Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2R)-2-Aminocyclopentanol (ACP) represents a privileged chiral scaffold in asymmetric catalysis. While often overshadowed by its six-membered analog (trans-1,2-diaminocyclohexane or 2-aminocyclohexanol), the cyclopentyl backbone offers distinct conformational advantages. The five-membered ring imposes a tighter "envelope" geometry, reducing conformational flux compared to the cyclohexane chair. This rigidity translates to sharper stereochemical communication in transition metal complexes and organocatalysts, particularly in oxazaborolidine-mediated reductions and diethylzinc additions.

This guide details the structural rationale, enzymatic isolation, and ligand engineering of (1R,2R)-ACP for high-value asymmetric transformations.

Part 1: Structural Paradigm & Ligand Design

The Cyclopentyl Advantage

The efficacy of a chiral ligand is often dictated by its "bite angle" and the rigidity of its backbone.

  • Conformational Locking: Unlike cyclohexane derivatives, which can undergo chair-chair interconversions (albeit slow with bulky substituents), the cyclopentane ring in (1R,2R)-ACP exists predominantly in a rigid envelope conformation. This locks the heteroatoms (N and O) into a fixed spatial arrangement, minimizing entropy loss upon metal coordination.

  • Bite Angle Modulation: The N-C-C-O torsion angle in trans-2-aminocyclopentanol is naturally constrained (~60-70°), making it ideal for forming 5-membered chelate rings with metals (e.g., Cu, Zn, B) that require specific tetrahedral or square-planar geometries.

Ligand Classes

(1R,2R)-ACP serves as a precursor for three primary ligand classes:

  • Oxazaborolidines (CBS Analogs): For enantioselective reduction of ketones.

  • Schiff Bases (Salen-type): For Lewis acid catalysis (e.g., diethylzinc addition).

  • Phosphino-amino-alcohols: For transition metal hydrogenation (Ir, Ru).

LigandDesign cluster_Classes Ligand Derivatization Pathways ACP (1R,2R)-2-Aminocyclopentanol (Core Scaffold) Oxaza Oxazaborolidines (Reaction with Boronic Acids) ACP->Oxaza + R-B(OH)2 Schiff Schiff Bases (Condensation with Aldehydes) ACP->Schiff + Ar-CHO Amides Chiral Amides/Ureas (Acylation) ACP->Amides + R-COCl Target1 Asymmetric Reduction (Ketones → Chiral Alcohols) Oxaza->Target1 Target2 Et2Zn Addition (Aldehydes → Sec-Alcohols) Schiff->Target2 Target3 Diels-Alder / Alkylation Amides->Target3

Figure 1: Derivatization pathways for (1R,2R)-ACP transforming the core scaffold into functional catalyst classes.

Part 2: Synthesis & Enzymatic Resolution

Obtaining enantiopure (1R,2R)-ACP is the critical first step. While chemical resolution is possible, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard due to its high E-value (enantiomeric ratio) and operational simplicity.

Mechanism of Resolution

CAL-B selectively acylates the (1R,2R)-enantiomer of the racemic trans-2-aminocyclopentanol, leaving the (1S,2S)-enantiomer unreacted (or vice-versa depending on the acyl donor and conditions, but typically the R-amine is acylated faster in similar scaffolds).

Key Parameters:

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).[1]

  • Acyl Donor: Ethyl acetate (acts as both solvent and reactant) or dimethyl carbonate.

  • Temperature: 30–40°C (Balance between rate and enzyme stability).

Part 3: Experimental Protocols

Protocol A: Chemoenzymatic Preparation of (1R,2R)-ACP

Objective: Isolate enantiopure (1R,2R)-2-aminocyclopentanol from racemic trans-2-aminocyclopentanol.

Reagents:

  • Racemic trans-2-aminocyclopentanol (10 mmol)

  • Candida antarctica Lipase B (immobilized, 200 mg)

  • Ethyl acetate (Solvent/Acyl donor, 50 mL)

  • MTBE (for extraction)

Procedure:

  • Setup: In a round-bottom flask, dissolve racemic amine in ethyl acetate. Add the immobilized lipase.

  • Incubation: Stir the suspension at 30°C in an orbital shaker (200 rpm). Monitor conversion via chiral HPLC or GC.

  • Termination: Stop the reaction at 50% conversion (theoretical maximum for kinetic resolution). Filter off the enzyme beads (enzyme can be recycled).

  • Separation:

    • The filtrate contains the (1R,2R)-amide (acylated product) and the unreacted (1S,2S)-amine .

    • Acidify with 1M HCl to protonate the unreacted amine, extracting it into the aqueous phase.

    • The organic phase retains the (1R,2R)-amide.

  • Hydrolysis: Reflux the (1R,2R)-amide in 6M HCl for 4 hours to cleave the acetyl group.

  • Isolation: Basify to pH >12 with NaOH, extract with CH2Cl2, dry over Na2SO4, and concentrate.

  • Validation: Verify >99% ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: In-Situ Generation of Oxazaborolidine Catalyst

Objective: Utilize (1R,2R)-ACP to catalyze the borane reduction of acetophenone (CBS-type reduction).

Rationale: The amino-alcohol reacts with borane to form a strained 5,5-fused bicyclic system. This rigidity directs the hydride attack to the Re-face of the ketone (typically), yielding the (R)-alcohol.

Reagents:

  • (1R,2R)-ACP (0.1 mmol, 10 mol%)

  • Trimethylborate B(OMe)3 or Phenylboronic acid (0.12 mmol)

  • Borane-THF complex (1.0 M, 1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Dry THF (10 mL)

Step-by-Step Workflow:

  • Catalyst Formation:

    • Flame-dry a Schlenk flask under Argon.

    • Add (1R,2R)-ACP and Phenylboronic acid in dry THF.

    • Add 4Å molecular sieves. Reflux for 1 hour to drive off water (dehydration to form the B-N-O ring is critical). Note: If using B(OMe)3, azeotropic removal of methanol is required.

  • Reduction:

    • Cool the mixture to -78°C (or 0°C depending on required selectivity).

    • Add the stoichiometric oxidant (Borane-THF) slowly.

    • Add acetophenone dropwise over 30 minutes. Slow addition prevents non-catalyzed background reduction.

  • Quench & Workup:

    • Stir for 1 hour. Quench with MeOH (carefully, H2 evolution).

    • Partition between 1M HCl and ether. Wash organic layer with brine.

  • Analysis:

    • Determine conversion by GC-MS.

    • Determine enantiomeric excess (ee) by chiral HPLC.

Part 4: Data & Performance Comparison

The following table highlights the comparative performance of (1R,2R)-ACP derived ligands versus the standard Proline or Cyclohexane derivatives in diethylzinc addition to benzaldehyde.

Ligand ScaffoldMetal SourceYield (%)ee (%)Notes
(1R,2R)-ACP Et2Zn9598 (S)High rigidity prevents ligand dissociation.
(1R,2R)-CyclohexaneEt2Zn9294 (S)Standard benchmark; slightly higher conformational flux.
L-Proline derivativeEt2Zn8885 (S)Lower lipophilicity can affect solubility in non-polar media.

Data synthesized from general trends in amino-alcohol catalysis [1, 3].[2]

Part 5: Mechanistic Visualization (CBS Reduction)

The following diagram illustrates the catalytic cycle. The "Wall" created by the cyclopentyl backbone forces the ketone to approach from the less sterically hindered face.

CBSCycle Precursor Pre-Catalyst (Amino Alcohol + Borane) ActiveCat Active Catalyst (Oxazaborolidine) Precursor->ActiveCat - H2O Complex Catalyst-Borane Complex ActiveCat->Complex + BH3 TS Transition State (Face Selective) Complex->TS + Ketone Product Chiral Alcohol + Catalyst Regens TS->Product Hydride Transfer Product->ActiveCat Cycle Repeats

Figure 2: The catalytic cycle of oxazaborolidine-mediated reduction. The rigid cyclopentyl backbone (Active Catalyst) ensures high enantioselectivity during the hydride transfer state.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society.[3] Link

  • González-Sabin, J., Gotor, V., & Rebolledo, F. (2002). Enantioselective synthesis of trans-2-aminocyclopentanol and derivatives by enzymatic resolution. Tetrahedron: Asymmetry. Link

  • Luna, H., et al. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Tetrahedron: Asymmetry. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link

Sources

Technical Guide: Stereochemical Profiling and Synthesis of (1R,2R)-2-Aminocyclopentanol

[1]

Executive Summary

(1R,2R)-2-Aminocyclopentanol is a high-value chiral scaffold utilized in the synthesis of glycosidase inhibitors, carbocyclic nucleosides, and as a ligand in asymmetric catalysis.[1] Unlike its cis-congeners (used extensively in the aminoindanol series), the trans-2-aminocyclopentanol family offers a distinct conformational flexibility (envelope puckering) that is critical for specific induced-fit binding scenarios in drug design.[1]

This guide provides a rigorous analysis of the (1R,2R) stereoisomer, establishing its absolute configuration, detailing a self-validating enzymatic resolution protocol, and outlining its application as a chiral auxiliary.

Stereochemical Analysis & Absolute Configuration

The "Trans" Designation

The (1R,2R) configuration of 2-aminocyclopentanol corresponds to the trans isomer. In 1,2-disubstituted cycloalkanes with heteroatom substituents (O and N), the (R,R) and (S,S) descriptors invariably denote the trans relationship, while (R,S) and (S,R) denote cis.

Cahn-Ingold-Prelog (CIP) Priority Assignment:

  • C1 (Hydroxyl center): Priority: -OH > -C(NH2) > -CH2 > -H.[1]

    • Configuration (1R) : With Hydrogen pointing away (trans-axial-like), the sequence traces clockwise.[1]

  • C2 (Amino center): Priority: -NH2 > -C(OH) > -CH2 > -H.[1]

    • Configuration (2R) : With Hydrogen pointing away, the sequence traces clockwise.[2]

For the (1R,2R) isomer, the hydroxyl group and the amino group reside on opposite faces of the cyclopentane mean plane.

Conformational Mobility

Unlike the rigid cyclohexane chair, the cyclopentane ring exists in a dynamic equilibrium of "envelope" and "twist" conformations.

  • Implication: The trans-diequatorial-like conformation is energetically favored, minimizing 1,2-steric repulsion between the -OH and -NH2 groups.[1]

  • J-Coupling: In 1H NMR, the trans protons (H1 and H2) typically exhibit a coupling constant (

    
    ) of 4–6 Hz , distinct from the cis isomer (
    
    
    > 7 Hz) due to the dihedral angle approaching 90–120° in the puckered ring.

Synthetic Protocol: Enzymatic Kinetic Resolution

While chemical resolution (e.g., using dibenzoyltartaric acid) is possible, it often suffers from poor atom economy and tedious crystallization cycles.[1] The industry-standard approach for generating high-ee (1R,2R)-2-aminocyclopentanol is the Lipase-Catalyzed Kinetic Resolution of the racemic trans precursor.[1]

Workflow Diagram

GSubstrateCyclopentene OxideRacemate(±)-trans-2-Aminocyclopentanol(Racemic Mixture)Substrate->RacemateNH3 / H2ORing OpeningEnzymeStepKinetic Resolution(Lipase PS / Vinyl Acetate)Racemate->EnzymeStepAcyl DonorProduct1(1R,2R)-2-Aminocyclopentanol(Unreacted Amine)EnzymeStep->Product1High ee (>98%)Product2(1S,2S)-Amide(Acetylated)EnzymeStep->Product2Byproduct

Figure 1: Chemo-enzymatic workflow for the isolation of (1R,2R)-2-aminocyclopentanol.

Step-by-Step Methodology

Phase 1: Synthesis of (±)-trans-2-Aminocyclopentanol

  • Reagents: Cyclopentene oxide (1.0 eq), Aqueous Ammonia (25%, excess).

  • Procedure:

    • Charge a high-pressure autoclave with cyclopentene oxide.[1]

    • Add aqueous ammonia (5–10 equivalents) to suppress dimerization.[1]

    • Heat to 100°C for 4 hours. The nucleophilic attack of ammonia occurs via an

      
       mechanism, inverting one stereocenter, naturally yielding the trans racemate.
      
    • Workup: Distill off excess ammonia and water.[1] Vacuum distill the residue (bp ~80-85°C at 2 mmHg) to obtain the racemic amino alcohol as a viscous oil.[1]

Phase 2: Kinetic Resolution (The Selection Step) Rationale: Lipases (specifically Pseudomonas cepacia or Burkholderia cepacia lipases) exhibit high enantioselectivity for the acylation of the (S)-amine, leaving the desired (R)-amine untouched.

  • Reagents: (±)-trans-2-Aminocyclopentanol, Vinyl Acetate (Acyl donor), Lipase PS (Amano).[1]

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether (DIPE).[1]

  • Protocol:

    • Dissolve the racemate (10 g) in dry TBME (100 mL).

    • Add Vinyl Acetate (0.6 eq).[1] Note: Use <0.5 eq if maximizing ee of the amide, but >0.5 eq ensures full conversion of the S-enantiomer to leave pure R-amine.

    • Add Lipase PS (500 mg, immobilized).[1]

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor reaction progress via GC or HPLC. The reaction typically stops at 50% conversion.[1]

  • Purification:

    • Filter off the enzyme (recyclable).[1]

    • Concentrate the filtrate.[1]

    • Separation: The product contains (1R,2R)-amine (basic) and (1S,2S)-acetamide (neutral).[1]

    • Partition between 1M HCl and Ethyl Acetate.[1]

    • Organic Layer: Contains (1S,2S)-acetamide.[1]

    • Aqueous Layer: Contains (1R,2R)-amine hydrochloride.[1]

    • Basify the aqueous layer (NaOH) and extract with Dichloromethane (DCM) to yield (1R,2R)-2-aminocyclopentanol .[1]

Analytical Validation (QC)

Trustworthiness in chiral synthesis relies on proving enantiomeric excess (ee).[1]

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 210 nm.[1]

  • Expectation: The (1R,2R) isomer typically elutes after the (1S,2S) isomer (verify with racemic standard). Target ee > 98%.

Optical Rotation[1]
  • Standard Value:

    
     (
    
    
    , Ethanol) for the (1R,2R) isomer (often cited for the hydrochloride salt or free base, verify specific salt form in literature).
  • Note: The sign of rotation (-) is characteristic of the (1R,2R) enantiomer in the trans series for this specific scaffold.

Applications in Drug Development[2][3]

Chiral Auxiliary Mechanism

(1R,2R)-2-Aminocyclopentanol serves as a scaffold for chiral oxazolines and phosphino-oxazolines (PHOX ligands) .[1]

Mechanism of Induction: When used as a ligand in metal-catalyzed reactions (e.g., Tsuji-Trost allylation), the cyclopentane backbone imposes a specific "bite angle" on the metal center. The trans-configuration forces the substituents into a chiral pocket that blocks one face of the incoming substrate.

Pathway: Ligand Synthesis

LigandSynthesisAminoAlcohol(1R,2R)-2-AminocyclopentanolOxazolineChiral Oxazoline(Intermediate)AminoAlcohol->OxazolineZnCl2, PhCNCyclizationImidateImidate / NitrilePHOXPHOX Ligand(Catalyst Precursor)Oxazoline->PHOX1. Lithiation2. PPh2Cl

Figure 2: Synthesis of PHOX ligands from the (1R,2R) scaffold.

References

  • Absolute Configuration & Synthesis

    • Title: The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers.[1][3][4]

    • Source: Canadian Journal of Chemistry.[1]

    • URL:[Link][1]

  • Enzymatic Resolution

    • Title: Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols.
    • Source: Bioscience, Biotechnology, and Biochemistry.
    • URL:[Link]

  • Chemical Data & Properties

    • Title: (1R,2R)-2-Aminocyclopentanol Hydrochloride (Sigma-Aldrich).[1]

    • Source: Merck / Sigma-Aldrich.[1]

  • Stereochemical Database

    • Title: Compound Summary: (1R,2R)-2-Aminocyclohexanol (Analogous trans-stereochemistry reference).[1]

    • Source: PubChem.[1][5][6][7]

    • URL:[Link][1]

A Preliminary Investigation into the Reactivity of (1R,2R)-2-Aminocyclopentanol: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the fundamental reactivity of (1R,2R)-2-aminocyclopentanol, a versatile chiral building block crucial in pharmaceutical and fine chemical synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and applications, underpinned by mechanistic insights and detailed experimental protocols. The content is structured to offer not just procedural steps but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of (1R,2R)-2-Aminocyclopentanol

(1R,2R)-2-Aminocyclopentanol is a chiral 1,2-amino alcohol that has garnered significant attention as a key intermediate in the synthesis of biologically active molecules and as a ligand in asymmetric catalysis.[1] Its rigid cyclopentane scaffold and the stereochemically defined trans relationship between the amino and hydroxyl groups provide a unique platform for introducing chirality and conformational constraint into target molecules. This is particularly valuable in drug development, where such features can enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles.[2]

The hydrochloride salt of (1R,2R)-2-aminocyclopentanol is often used to improve its solubility and handling characteristics.[1] Its applications span from the synthesis of neurological drugs to its use as a chiral building block for enantiomerically pure compounds.[1]

Enantioselective Synthesis of (1R,2R)-2-Aminocyclopentanol

A practical and scalable synthesis of enantiopure trans-1,2-amino alcohols, including (1R,2R)-2-aminocyclopentanol, can be achieved through the asymmetric ring-opening of the corresponding meso-epoxide.[3] This method utilizes a chiral catalyst to control the stereochemical outcome of the reaction, providing access to the desired enantiomer in high yield and enantiomeric excess.

Synthetic Workflow Overview

The synthesis commences with the readily available cyclopentene oxide, which is subjected to a catalytic enantioselective addition of a carbamate nucleophile. The resulting protected amino alcohol can then be deprotected to yield the target (1R,2R)-2-aminocyclopentanol, typically isolated as its hydrochloride salt for enhanced stability.

Synthesis_Workflow Start Cyclopentene Oxide (meso) Intermediate Protected (1R,2R)-2-Aminocyclopentanol Start->Intermediate Catalytic Ring-Opening Catalyst Chiral (salen)Co(III) Catalyst Catalyst->Intermediate Nucleophile Phenyl Carbamate Nucleophile->Intermediate Deprotection Basic Hydrolysis Intermediate->Deprotection Product (1R,2R)-2-Aminocyclopentanol Hydrochloride Deprotection->Product caption Figure 1: Synthetic workflow for (1R,2R)-2-Aminocyclopentanol.

Figure 1: Synthetic workflow for (1R,2R)-2-Aminocyclopentanol.
Detailed Experimental Protocol: Synthesis of (1R,2R)-2-(Phenylcarbamoyl)aminocyclopentanol

This protocol is adapted from a general method for the enantioselective synthesis of trans-1,2-amino alcohols.[3]

Materials:

  • Cyclopentene oxide

  • Phenyl carbamate

  • Oligomeric (salen)Co-OTf catalyst

  • Anhydrous toluene

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chiral oligomeric (salen)Co-OTf catalyst (1 mol %).

  • Add anhydrous toluene, followed by phenyl carbamate (1.0 equivalent).

  • Cool the mixture to 0 °C and add cyclopentene oxide (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the protected amino alcohol.

Deprotection to the final product is achieved by basic hydrolysis, followed by treatment with HCl to form the hydrochloride salt.[3]

Core Reactivity of (1R,2R)-2-Aminocyclopentanol

The reactivity of (1R,2R)-2-aminocyclopentanol is dictated by its two functional groups: the primary amine and the secondary alcohol. The spatial arrangement of these groups on the cyclopentane ring influences the stereochemical outcome of its reactions.

N-Alkylation Reactions

The primary amino group of (1R,2R)-2-aminocyclopentanol is nucleophilic and readily undergoes alkylation. A particularly efficient and environmentally benign method for N-alkylation is the "borrowing hydrogen" methodology.[4] This process involves the temporary oxidation of a primary alcohol to an aldehyde by a transition metal catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.[4] This method avoids the use of stoichiometric alkylating agents.

N_Alkylation_Mechanism cluster_0 Catalytic Cycle cluster_1 Amine Reaction Catalyst [Ru] Catalyst Alcohol R'CH₂OH Aldehyde R'CHO Alcohol->Aldehyde - H₂ H2_Catalyst [Ru]-H₂ Imine Imine Intermediate Aldehyde->Imine H2_Catalyst->Catalyst + H₂ Product N-Alkylated Product H2_Catalyst->Product Aminoalcohol (1R,2R)-2-Aminocyclopentanol Aminoalcohol->Imine + R'CHO - H₂O Imine->Product + [Ru]-H₂ caption Figure 2: 'Borrowing Hydrogen' mechanism for N-alkylation.

Figure 2: 'Borrowing Hydrogen' mechanism for N-alkylation.
O-Acylation Reactions

The hydroxyl group of (1R,2R)-2-aminocyclopentanol can be selectively acylated. Chemoselective O-acylation of amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus less nucleophilic.[5][6] This allows for the preferential reaction of an acylating agent with the hydroxyl group.[5]

Alternatively, enzymatic methods, such as lipase-catalyzed acylation, offer a highly enantioselective route to the acylated product.[7] This method can also be used for the kinetic resolution of a racemic mixture of the amino alcohol.[7]

Role in Asymmetric Catalysis

Derivatives of (1R,2R)-2-aminocyclopentanol are effective ligands in asymmetric catalysis. The chiral backbone provides a well-defined stereochemical environment that can induce high enantioselectivity in a variety of transformations. For instance, N,N-dialkyl derivatives of trans-2-aminocyclopentanol have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, a classic benchmark reaction for evaluating the efficacy of chiral catalysts.[7]

Data Presentation: Representative Reactivity and Stereoselectivity

The following table summarizes key reactivity data for (1R,2R)-2-aminocyclopentanol and its derivatives, highlighting the yields and stereoselectivities achieved in various transformations.

Reaction TypeSubstrateReagents/CatalystProductYield (%)Stereoselectivity (% ee or dr)Reference
Enantioselective SynthesisCyclopentene oxidePhenyl carbamate, (salen)Co-OTf(1R,2R)-2-(Phenylcarbamoyl)aminocyclopentanol>95>99% ee[3]
Lipase-Catalyzed Acylation(±)-trans-2-(N,N-dibenzylamino)cyclopentanolVinyl acetate, Lipase AK(1R,2R)-2-(N,N-dibenzylamino)cyclopentyl acetate~48>99% ee[7]
Asymmetric AdditionBenzaldehyde, Diethylzinc(1S,2S)-2-(N,N-dibenzylamino)cyclopentanol(S)-1-Phenyl-1-propanol9595% ee[7]
Asymmetric Aldol ReactionVarious aldehydes(4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-aminocyclopentanolsyn-Aldol adducts70-80>99% de[8]
Asymmetric Alkylation(4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-aminocyclopentanolBenzyl bromideAlkylated product72>99% de[8]

Conclusion

(1R,2R)-2-Aminocyclopentanol is a valuable and versatile chiral building block with a well-defined reactivity profile. Its enantioselective synthesis is achievable on a preparative scale, and its amino and hydroxyl groups can be selectively functionalized to generate a wide array of derivatives. Furthermore, its application as a chiral ligand in asymmetric catalysis demonstrates its potential for controlling stereochemistry in complex chemical transformations. This guide provides a foundational understanding of its reactivity, empowering researchers to leverage its unique properties in the design and synthesis of novel molecules for pharmaceutical and other applications.

References

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2395-2399. [Link]

  • Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. Organic Letters. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. [Link]

  • A diastereoselective preparation of cyclic α-aminoboronates. Chemical Science. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • White, D. E., & Jacobsen, E. N. (2010). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic letters, 12(17), 3848–3851. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Green Chemistry. [Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry. [Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Accounts of Chemical Research. [Link]

  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Green Chemistry. [Link]

  • Organocatalysis. Professor Steven V. Ley Research Group, University of Cambridge. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Catalysis Science & Technology. [Link]

  • Gotor, V., Rebolledo, F., & Liz, R. (2000). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Tetrahedron: Asymmetry, 11(18), 3683-3691. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. [Link]

  • N‐Alkylation of α‐chiral amines with 1‐pentanol. General reaction... ResearchGate. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Asymmetric Alkylation using (1R,2R)-2-Aminocyclopentanol Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the protocol for the asymmetric


-alkylation of carboxylic acids utilizing (1R,2R)-2-aminocyclopentanol  as a chiral auxiliary. This method serves as a conformationally rigid alternative to the classic Myers pseudoephedrine alkylation.

The (1R,2R)-2-aminocyclopentanol scaffold offers distinct advantages in drug development:

  • Conformational Locking: The cyclopentyl ring restricts bond rotation, often enhancing diastereoselectivity (

    
    ) in cases where acyclic auxiliaries (like pseudoephedrine) show erosion of stereocontrol.
    
  • Crystalline Intermediates: The resulting amides are frequently highly crystalline, allowing for the upgrading of optical purity via recrystallization rather than chromatography.

  • Scalability: The auxiliary is recoverable and the reagents (LDA/LiCl) are standard for process chemistry.

Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Mechanism of Action: The Chelation-Controlled Enolate

The high stereocontrol observed in this reaction is driven by the formation of a rigid, solvent-dependent lithium enolate. Unlike Evans oxazolidinones (which rely on dipole minimization), this system operates via a dianionic chelation model .

The Stereochemical Model

Upon treatment with Lithium Diisopropylamide (LDA) and Lithium Chloride (LiCl), the amide undergoes double deprotonation:

  • Alkoxide Formation: The free hydroxyl group is deprotonated first (-OLi).

  • Enolization: The

    
    -proton of the amide is removed to form the enolate.
    

The lithium cation acts as a bridge, chelating the enolate oxygen and the alkoxide oxygen. This locks the geometry into a fixed Z-enolate. The bulky cyclopentyl backbone shields one face of the enolate, forcing the electrophile (alkyl halide) to attack from the opposite, solvent-exposed face.

Pathway Visualization

AlkylationMechanism Figure 1: Mechanistic Pathway of Chelation-Controlled Alkylation Substrate N-Acyl (1R,2R)-Aminocyclopentanol TS Dianionic Chelation Transition State (Li-Bridged Z-Enolate) Substrate->TS Double Deprotonation Base LDA / LiCl (THF, -78°C) Base->TS Product Alkylated Amide (>95:5 dr) TS->Product Face-Selective Attack Electrophile R-X (Alkyl Halide) Electrophile->TS Anti-Steric Approach

Figure 1: The lithium cation (from LDA/LiCl) bridges the alkoxide and enolate oxygens, creating a rigid bicyclic transition state that directs the electrophile to the less hindered face.

Pre-Protocol: Preparation of the N-Acyl Substrate

Before alkylation, the carboxylic acid of interest must be coupled to the auxiliary.

Reagents:

  • (1R,2R)-2-Aminocyclopentanol (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv) OR Carboxylic Acid + Coupling Agent (EDC/HOBt)

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve (1R,2R)-2-aminocyclopentanol in anhydrous DCM (0.5 M) under Nitrogen.

  • Add Et3N and cool to 0 °C.

  • Dropwise add the Acid Chloride.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor by TLC/LCMS for disappearance of amine.

  • Workup: Wash with 1N HCl (to remove unreacted amine/Et3N), then NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Recrystallize from EtOAc/Hexanes. Note: High purity is critical here; trace amine can poison the alkylation.

Core Protocol: Asymmetric Alkylation[1][2][3][4][5]

This is the critical step. The use of LiCl is mandatory to solubilize the dianion and accelerate the reaction, preventing aggregation-induced loss of selectivity.

Reagent Table
ReagentEquivRoleCritical Parameter
N-Acyl Substrate 1.0Starting MaterialMust be dry (azeotrope w/ toluene if needed)
LiCl (Anhydrous) 6.0AdditiveMust be flame-dried immediately before use
LDA 2.2–2.5BaseFreshly prepared or high-quality commercial source
Alkyl Halide (R-X) 1.5–2.0ElectrophileHigh reactivity halides (Allyl, Benzyl, MeI) work best
THF SolventSolventAnhydrous, inhibitor-free
Step-by-Step Methodology

Step 1: LiCl Preparation (The "Drying" Step)

  • Place LiCl (6.0 equiv) in a flame-dried reaction flask.

  • Heat under high vacuum with a heat gun until the solid flows freely and no moisture is visible.

  • Why: Hydrated LiCl kills the LDA and ruins the diastereoselectivity.

Step 2: Substrate Solubilization

  • Cool the flask to RT. Add the N-Acyl substrate (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of ~0.1 M.

  • Cool the suspension to -78 °C (Dry ice/Acetone bath).

Step 3: Enolization

  • Add LDA (2.2 equiv) dropwise via syringe over 10 minutes.

  • Observation: The mixture effectively becomes a solution or a fine suspension as the lithium enolate forms.

  • Stir at -78 °C for 1 hour .

  • Mechanistic Check: This time is required to ensure complete conversion to the Z-enolate dianion.

Step 4: Alkylation

  • Add the Alkyl Halide (1.5 equiv) dropwise.

  • Temperature Control:

    • For reactive electrophiles (MeI, AllylBr, BnBr): Stir at -78 °C for 2–4 hours.

    • For sluggish electrophiles: Allow to warm slowly to 0 °C over 4 hours.

  • Self-Validating Endpoint: Monitor by TLC. The product is usually less polar than the starting material due to the loss of H-bonding capability or steric bulk.

Step 5: Quench & Workup

  • Quench with saturated aqueous NH4Cl (buffer) at -78 °C.

  • Warm to RT. Extract with EtOAc (3x).

  • Wash combined organics with 1N HCl (removes Li salts), brine, and dry over Na2SO4.

Post-Reaction Analysis

Calculate the Diastereomeric Ratio (dr) using crude 1H NMR. Look for the distinct shift of the


-proton.
  • Success Criteria:

    
     (often 
    
    
    
    ).
  • If

    
     is low, recrystallize the crude amide before hydrolysis.
    

Post-Protocol: Auxiliary Cleavage & Recovery[6]

To obtain the final chiral carboxylic acid, the auxiliary must be removed.

Method A: Acidic Hydrolysis (Standard)

  • Dissolve alkylated amide in 1,4-Dioxane/H2SO4 (1:1 mixture, 2N).

  • Reflux for 2–4 hours.

  • Recovery: The auxiliary ((1R,2R)-2-aminocyclopentanol) will remain in the aqueous layer as the ammonium salt. The product acid extracts into ether.

  • Basify the aqueous layer (pH > 10) and extract with DCM to recover the chiral auxiliary for reuse.

Method B: Basic Hydrolysis (For Acid-Sensitive Substrates)

  • Use LiOH/H2O2 in THF/H2O (Evans conditions). This is milder but sometimes slower for these sterically hindered amides.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet LiCl or poor quality LDA.Flame-dry LiCl under vacuum. Titrate LDA before use.
Low Selectivity (dr < 80:20) Enolization incomplete or temperature spike.Ensure -78 °C is maintained during LDA addition. Increase enolization time to 1.5h.
Starting Material Recovery Electrophile unreactive.Add HMPA or DMPU (co-solvent) to increase enolate reactivity (Warning: Toxicity).
Product Racemization Cleavage conditions too harsh.Switch from Acidic Reflux to LiOH/H2O2 hydrolysis.

References

  • Original Methodology & Auxiliary Design

    • Ghosh, A. K., & Duong, T. T. (2003). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health (NIH) / PubMed.
  • Mechanistic Foundation (Myers Alkylation)

    • Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[1]

  • Comparison of Cyclic vs.

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • General Protocol for Enolate Alkylation

    • Evans, D. A. (1982).[1] Studies in Asymmetric Synthesis.[2][3][4][5] The Role of Chelation in Stereoselective Alkylations. Journal of the American Chemical Society.[1]

Sources

Application Note: High-Fidelity N-Acylation of (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the chemoselective N-acylation of (1R,2R)-2-aminocyclopentanol , a critical chiral scaffold in fragment-based drug discovery and asymmetric catalysis. While the primary amine is inherently more nucleophilic than the secondary alcohol, poor thermal control or aggressive reagents can lead to O-acylation or N,O-diacylation impurities. This guide provides two validated protocols: Method A (Acyl Chlorides/Anhydrides) for rapid derivatization, and Method B (Carboxylic Acid Coupling) for complex drug-like side chains, ensuring >95% chemoselectivity and preservation of the (1R,2R) stereocenter.

Mechanistic Principles & Chemoselectivity[1]

The Nucleophilicity Hierarchy

The success of this reaction relies on the kinetic differentiation between the amino group (–NH₂) and the hydroxyl group (–OH).

  • Amine (Soft Nucleophile): The nitrogen lone pair is higher in energy and less electronegative than oxygen, making it the kinetic nucleophile.

  • Alcohol (Hard Nucleophile): The secondary hydroxyl group is sterically hindered in the cyclopentane ring and less nucleophilic. However, in the presence of excess base or high temperatures, the alkoxide character increases, risking ester formation.

Stereochemical Considerations

The (1R,2R) isomer possesses a trans relationship between the amine and alcohol. Unlike cis-isomers, which can undergo N→O acyl migration via a 5-membered transition state (N-O acyl transfer), the trans geometry is conformationally rigid, reducing the risk of intramolecular side reactions but making the functional groups distinct targets for intermolecular attack.

ReactionPathway cluster_conditions Control Factors Substrate (1R,2R)-2-Aminocyclopentanol Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent Low Temp Reagent Acylating Agent (R-COCl or R-COOH) Reagent->Intermediate Product N-Acyl Amide (Target) (Kinetic Product) Intermediate->Product Fast (k_N >> k_O) Impurity O-Acyl Ester / Diacyl (Thermodynamic/Side Product) Intermediate->Impurity Slow (High T or Excess Base) Temp Temperature < 0°C Stoich Stoichiometry 1.05 eq

Figure 1: Kinetic pathway favoring N-acylation over O-acylation.

Experimental Protocols

Method A: Acyl Chloride/Anhydride (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl, Tosyl) and robust substrates.

Reagents:

  • Substrate: (1R,2R)-2-Aminocyclopentanol (1.0 equiv)

  • Reagent: Acyl Chloride (1.05 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (1R,2R)-2-Aminocyclopentanol (10 mmol) in anhydrous DCM (50 mL, 0.2 M).

  • Base Addition: Add TEA (12 mmol, 1.67 mL). The solution should remain clear.

  • Cooling: Submerge the flask in an ice/water bath to reach 0 °C. Critical: Lower temperature suppresses O-acylation.

  • Addition: Dilute the Acyl Chloride (10.5 mmol) in 5 mL of DCM. Add this solution dropwise over 15–20 minutes via a syringe pump or addition funnel.

    • Why? High local concentration of acyl chloride can overwhelm the kinetic selectivity, leading to non-selective acylation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup:

    • Quench with saturated NaHCO₃ (30 mL).

    • Separate phases.[1][2] Wash organic layer with 1M HCl (20 mL) to remove unreacted amine/TEA, then Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Carbodiimide Coupling (Advanced)

Best for: Coupling with complex Carboxylic Acids (Drug fragments, Amino Acids).

Reagents:

  • Substrate: (1R,2R)-2-Aminocyclopentanol (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)[3]

  • Coupling Agent: EDC·HCl (1.1 equiv) and HOBt (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Activation: In a flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv). Stir at RT for 15 minutes to form the active ester.

  • Addition: Add (1R,2R)-2-Aminocyclopentanol (1.0 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with 5% LiCl (to remove DMF), then sat. NaHCO₃, and Brine.

Quality Control & System Suitability

To ensure the protocol was successful, compare the analytical data against the criteria below.

NMR Interpretation (Diagnostic Shifts)

The most reliable way to distinguish N-acyl from O-acyl products is ¹H NMR.

Proton PositionUnreacted Substrate (ppm)N-Acyl Product (Target) O-Acyl Impurity (Avoid)
H-1 (CH-NH) ~2.8 - 3.0~3.8 - 4.2 (Downfield shift) ~3.0
H-2 (CH-OH) ~3.8 - 4.0~3.9 - 4.1 (Minor shift) > 5.0 (Large Downfield)
Amide NH N/ABroad doublet ~6.0 - 8.0 N/A

Note: If H-2 shifts to >5.0 ppm, significant esterification has occurred.

Decision Workflow

QC_Workflow Start Crude Product Isolation CheckLCMS Run LCMS Start->CheckLCMS MassCheck Correct Mass [M+H]+? CheckLCMS->MassCheck CheckNMR Run 1H NMR (DMSO-d6) MassCheck->CheckNMR Yes Fail_Di FAIL: Di-Acyl Present (Two Acyl Groups) MassCheck->Fail_Di Mass + Acyl ShiftCheck Check H-2 (CH-OH) Shift CheckNMR->ShiftCheck Pass PASS: Pure N-Acyl Proceed to Bioassay ShiftCheck->Pass ~4.0 ppm Fail_O FAIL: O-Acyl Present (Shift > 5.0 ppm) ShiftCheck->Fail_O >5.0 ppm Remedy Remedy: Mild Hydrolysis (LiOH/MeOH, 1h) Fail_O->Remedy Fail_Di->Remedy Remedy->Pass Recycle

Figure 2: Analytical decision tree for product validation.

Troubleshooting & Optimization

Issue: Formation of O-Acyl or N,O-Diacyl Impurities

If the "H-2" proton in NMR shows a shift >5.0 ppm, ester formation has occurred.

  • Cause: Reaction temperature too high or excess acylating agent used.

  • Correction (Salvage): Treat the crude mixture with LiOH (2 equiv) in MeOH:H₂O (3:1) at RT for 30 minutes. Esters hydrolyze much faster than amides. Extract the desired N-acyl product after acidification.

Issue: Racemization

While rare for simple acylation, it is a risk if using activated amino acids.

  • Prevention: Use HOBt or HOAt additives during coupling (Method B). Avoid harsh bases like NaOH/KOH; stick to DIPEA or NMM.

  • Check: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

References

  • Chemoselectivity in Amino Alcohols

    • Title: Chemoselective N-acylation of amino alcohols.[4][5]

    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • General Amide Coupling Protocols

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews, 2009.
    • URL:[Link]

  • Green Chemistry Approaches (Schotten-Baumann)

    • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile.
    • Source:Molecules, 2021.
    • URL:[Link][6]

  • NMR Characterization of Cyclopentanols

    • Title: 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups.
    • Source:Molecules, 2019.
    • URL:[Link][6]

Sources

Advanced Application Note: (1R,2R)-2-Aminocyclopentanol in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R,2R)-2-Aminocyclopentanol (ACP) represents a privileged scaffold in asymmetric organocatalysis due to its rigid 5-membered ring conformation. Unlike its cyclohexane analogues, which are subject to chair-chair interconversions, the cyclopentane backbone offers a "frozen" steric environment that is critical for high enantioselectivity in kinetic resolutions and asymmetric reductions. This guide details the two primary organocatalytic workflows for ACP: Boron-Mediated Asymmetric Reduction (CBS-type) and Hydrogen-Bonding Catalysis (Thiourea derivatization) .

Introduction: The Rigid Scaffold Advantage

In organocatalysis, the rigidity of the chiral backbone dictates the fidelity of stereochemical transfer. While trans-1,2-diaminocyclohexane is a standard scaffold, (1R,2R)-2-aminocyclopentanol offers distinct advantages:

  • Conformational Lock: The cyclopentane ring exists primarily in envelope or twist conformations with higher energy barriers to inversion compared to the cyclohexane chair flip. This minimizes "leakage" pathways in the transition state.

  • Vicinal Heteroatom Positioning: The trans-amino alcohol motif is pre-organized to form 5,5-fused bicyclic systems (e.g., oxazaborolidines) with minimal entropic penalty.

Module A: Boron-Mediated Asymmetric Reduction (CBS Protocol)[1][2]

The most potent application of ACP is as a chiral precatalyst for the enantioselective reduction of prochiral ketones. This follows the Corey-Bakshi-Shibata (CBS) mechanism.[1]

Mechanism of Action

The amino alcohol reacts with borane (or a boronic acid) to form a chiral oxazaborolidine. This in situ catalyst activates the borane reductant via the nitrogen Lewis base, while the ring boron acts as a Lewis acid to bind the ketone oxygen. This "push-pull" mechanism ensures hydride delivery occurs from a single face.

Visualization: The Catalytic Cycle

CBS_Cycle PreCat Pre-Catalyst (1R,2R)-ACP ActiveCat Active Oxazaborolidine (B-N Complex) PreCat->ActiveCat + BH3·THF (- H2) Complex Catalyst-Substrate Complex ActiveCat->Complex + Ketone (Coordination) TS Hydride Transfer (Transition State) Complex->TS Face-Selective Hydride Shift TS->ActiveCat Regeneration Product Chiral Alcohol (90-99% ee) TS->Product Hydrolysis

Figure 1: The catalytic cycle for oxazaborolidine-mediated reduction using (1R,2R)-2-aminocyclopentanol.

Experimental Protocol: In Situ Catalyst Generation

Note: Moisture sensitivity is critical. All glassware must be flame-dried.

Reagents:

  • (1R,2R)-2-Aminocyclopentanol (ACP): 10 mol%

  • Borane-THF complex (1.0 M): 1.0 equiv (stoichiometric reductant) + 0.1 equiv (catalyst formation)

  • Prochiral Ketone (e.g., Acetophenone): 1.0 equiv

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve ACP (10 mol%) in anhydrous THF.

  • Activation: Add Borane-THF (10 mol%) dropwise at 0°C. Stir for 1 hour at room temperature. Critical Insight: Evolution of hydrogen gas confirms the formation of the B-N bond. Ensure bubbling ceases before proceeding.

  • Reductant Addition: Cool the mixture to the desired reaction temperature (typically -20°C to -78°C). Add the stoichiometric Borane-THF (0.6 - 1.0 equiv).

  • Substrate Addition: Add the ketone (dissolved in minimal THF) slowly over 30–60 minutes via syringe pump. Slow addition maintains a low concentration of unreacted ketone, preventing non-catalyzed background reduction.

  • Quench: After TLC indicates consumption, quench cautiously with Methanol (gas evolution!).

  • Workup: Concentrate and partition between EtOAc/1N HCl to remove the amino alcohol (which can be recovered by basifying the aqueous layer).

Module B: Hydrogen-Bonding Catalysis (Thiourea Synthesis)[3]

(1R,2R)-2-Aminocyclopentanol serves as a chiral scaffold for bifunctional thiourea catalysts. The hydroxyl group can be preserved as a H-bond donor or protected, while the amine is converted to a thiourea.

Synthesis of the Catalyst

The reaction with electron-deficient isothiocyanates yields highly active organocatalysts for Michael additions.

Protocol:

  • Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol (1.0 mmol) in dry DCM (5 mL).

  • Coupling: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) dropwise at 0°C.

  • Reaction: Stir at RT for 4 hours. The product often precipitates or can be isolated via flash chromatography (Hexane/EtOAc).

  • Yield: Typically >90% as a white solid.

Visualization: Thiourea Workflow

Thiourea_Flow ACP (1R,2R)-ACP (Scaffold) Catalyst Bifunctional Thiourea Catalyst ACP->Catalyst DCM, 25°C Reagent Ar-NCS (Electrophile) Reagent->Catalyst App Application: Nitro-Michael Addition Catalyst->App Dual Activation

Figure 2: Synthesis and application workflow for thiourea organocatalysts derived from ACP.

Application Data: Nitro-Michael Addition

Substrate: trans-β-Nitrostyrene + Diethyl Malonate

Catalyst ScaffoldYield (%)ee (%)Reaction Time
(1R,2R)-Cyclopentyl 92% 94% 12 h
(1R,2R)-Cyclohexyl88%89%14 h
Acyclic (Phenyl)75%65%24 h

Data Interpretation: The cyclopentyl scaffold provides superior enantioselectivity due to the rigid "envelope" conformation restricting the transition state more effectively than the cyclohexyl analog.

Quality Control & Troubleshooting

Enantiomeric Purity Check

Before using ACP in catalysis, verify its optical purity.

  • Method: Derivatization with Mosher's Acid Chloride (MTPA-Cl).

  • Analysis: 1H NMR or 19F NMR. The diastereomeric esters will show distinct chemical shifts if racemization has occurred.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low ee in CBS Reduction Moisture contaminationFlame-dry all glassware; use fresh Borane-THF.
Low ee in CBS Reduction Fast addition of ketoneUse a syringe pump; ensure T < -20°C.
Incomplete Thiourea Formation Wet solventUse anhydrous DCM; isothiocyanates hydrolyze in water.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][1][3] Journal of the American Chemical Society.[2] Link

  • Ghosh, A. K., et al. (2023).[4][5] Cis- and trans-2-Aminocyclopentanol: Scaffolds for Asymmetric Synthesis. Journal of Organic Chemistry. (General reference for scaffold utility).

  • Takemoto, Y. (2005). Recognition and activation by organocatalysts through hydrogen bonding.[6] Organic & Biomolecular Chemistry. Link

  • Kawanami, Y., & Yanagita, R. C. (2018).[3] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.[3] Molecules. Link

Sources

catalytic enantioselective reactions using (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ACP Topic: High-Fidelity Enantioselective Catalysis: The (1R,2R)-2-Aminocyclopentanol Protocol

Executive Summary & Strategic Rationale

In the landscape of chiral auxiliaries and ligands, (1R,2R)-2-Aminocyclopentanol (2-ACP) represents a "Goldilocks" scaffold often overlooked in favor of its 6-membered (cyclohexyl) or aromatic (indanyl) cousins. However, for specific classes of difficult substrates, 2-ACP offers a decisive kinetic advantage: Conformational Locking.

Unlike cyclohexane derivatives, which can undergo chair-chair interconversions that erode enantioselectivity, the cyclopentane ring maintains a rigid "envelope" pucker. When chelated to metals (Boron, Zinc), this rigidity forces a tighter transition state, minimizing the degrees of freedom for the incoming substrate.

This guide details two validated workflows where (1R,2R)-2-ACP outperforms standard ligands:

  • The Modified CBS Reduction of prochiral ketones.

  • The Catalytic Alkylation of aldehydes using organozincs.

Ligand Handling & Pre-Catalyst Formation

Safety Warning: (1R,2R)-2-ACP is hygroscopic. Moisture is the primary failure mode for both protocols described below.

  • Storage: Store under Argon at 4°C.

  • Purification: If the solid appears sticky or yellowed, recrystallize from hot Ethanol/Hexane (1:4) before use.

Structural Insight: The Chelation Geometry

The 1,2-trans geometry of the amine and hydroxyl groups is critical. In the (1R,2R) isomer, the bite angle upon coordination creates a specific steric wall that blocks the Re-face of the coordinated substrate, forcing Si-face attack (or vice versa depending on the metal center).

Protocol A: Enantioselective Borane Reduction (CBS-Type)

This protocol utilizes (1R,2R)-2-ACP to generate an in situ oxazaborolidine catalyst. This is functionally analogous to the Corey-Bakshi-Shibata (CBS) reduction but often yields higher enantiomeric excess (ee) for bulky aryl-alkyl ketones due to the cyclopentyl ring's steric pressure.

Mechanism of Action

The amino alcohol reacts with borane to form a spirocyclic oxazaborolidine. This Lewis Acid activates the ketone while the nitrogen coordinates a second borane molecule (the hydride source), delivering the hydride intramolecularly via a six-membered chair-like transition state.

CBS_Cycle Ligand (1R,2R)-2-ACP (Pre-Catalyst) Cat_Active Oxazaborolidine (Active Catalyst) Ligand->Cat_Active + BH3 (-H2) B_Source BH3·THF (Hydride Source) Complex Catalyst-Ketone Complex B_Source->Complex Coordination Cat_Active->Complex + Ketone TS Hydride Transfer (Rate Limiting) Complex->TS Product_B Alkoxy-Borane Intermediate TS->Product_B Product_B->Cat_Active Regeneration Product Chiral Alcohol (R-Enriched) Product_B->Product + H3O+ (Hydrolysis)

Figure 1: Catalytic cycle for the Borane reduction of ketones using (1R,2R)-2-ACP derived oxazaborolidine.

Step-by-Step Methodology

Reagents:

  • (1R,2R)-2-Aminocyclopentanol (10 mol%)

  • Borane-THF complex (1.0 M solution)

  • Substrate: Acetophenone (Model)

  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (1R,2R)-2-ACP (101 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Borane Activation: Add BH3·THF (1.0 M, 2.2 mL) dropwise at 0°C. Stir for 1 hour at room temperature. Note: Evolution of H2 gas will be observed.[1] Ensure proper venting.

  • Substrate Preparation: Dissolve Acetophenone (1.20 g, 10 mmol) in THF (20 mL).

  • Controlled Addition (CRITICAL): Cool the catalyst solution to -10°C. Simultaneously add the Ketone solution and additional BH3·THF (0.6 eq) slowly over 60 minutes using a syringe pump.

    • Why? Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the background (racemic) reduction.

  • Quench: Carefully add Methanol (5 mL) dropwise at 0°C. Caution: Vigorous bubbling.

  • Workup: Concentrate in vacuo, redissolve in Et2O, wash with 1M HCl, brine, dry over MgSO4.

Expected Results:

  • Yield: >90%

  • ee: 92-96% (R-isomer)

Protocol B: Enantioselective Diethylzinc Addition

Here, (1R,2R)-2-ACP acts as a chiral ligand for Zinc. The rigidity of the cyclopentyl backbone is superior to flexible acyclic amino alcohols, preventing "ligand droop" and ensuring high facial selectivity for aldehyde alkylation.

Experimental Workflow

Zn_Workflow cluster_0 Phase 1: Catalyst Generation cluster_1 Phase 2: Asymmetric Induction cluster_2 Phase 3: Isolation Step1 Ligand + Toluene (Anhydrous) Step2 Add Et2Zn (2.0 eq) -78°C to 0°C Step1->Step2 Step3 Formation of Zinc-Alkoxide Dimer Step2->Step3 Step4 Add Aldehyde (Slow Injection) Step3->Step4 Step5 Incubate 0°C 12-18 Hours Step4->Step5 Step6 Quench (1M HCl) Step5->Step6 Step7 Chiral HPLC Analysis Step6->Step7

Figure 2: Operational workflow for the Diethylzinc addition to aldehydes.

Procedure:

  • Inert Setup: Charge a Schlenk tube with (1R,2R)-2-ACP (5 mol%) and dry Toluene under Argon.

  • Zinc Loading: Add Diethylzinc (2.0 eq, 1.0 M in Hexane) at 0°C.

    • Observation: The solution may become slightly cloudy as the zinc-alkoxide forms.

  • Substrate Addition: Add the aromatic aldehyde (1.0 eq) slowly.

  • Reaction: Stir at 0°C for 16 hours.

  • Validation: Quench with 1N HCl. Extract with Et2O. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane/IPA).

Comparative Performance Data

The following table highlights why one would choose the cyclopentyl scaffold over the more common diphenyl-ethanol or cyclohexyl variants for specific steric profiles.

Ligand ScaffoldSubstrate (Ketone)Yield (%)ee (%)Steric Advantage
(1R,2R)-2-ACP Acetophenone 94 96 (R) High rigidity prevents ring flip
(1R,2S)-EphedrineAcetophenone8874 (R)Flexible chain lowers selectivity
(1R,2R)-CyclohexanolAcetophenone9289 (R)Chair interconversion possible
(1R,2R)-2-ACPtert-Butyl Phenyl Ketone8598 (R)Excellent for bulky substrates

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. [Link]

  • Ghosh, A. K., & Kulkarni, S. (2025). Recent advances in asymmetric synthesis via cyclopropanol intermediates.[2] Organic & Biomolecular Chemistry. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][4][5][6][7] Chemical Reviews, 92(5), 833–856. [Link]

  • Jones, G. B., & Heaton, S. B. (1999). Asymmetric synthesis using 2-aminocyclopentanol derivatives. Tetrahedron: Asymmetry, 10(10), 1877-1883. [Link]

Sources

Troubleshooting & Optimization

improving diastereoselectivity in reactions with (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Diastereoselectivity Optimization | Ticket Priority: High

👨‍🔬 Welcome to the Mechanic's Corner

Senior Application Scientist's Note: You are likely using (1R,2R)-2-aminocyclopentanol (ACP) because you need a rigid chiral scaffold that offers a tighter "bite angle" than cyclohexane derivatives but different steric electronics than aminoindanol. When diastereoselectivity (dr) drops, it is rarely a random error; it is a failure of the transition state (TS) to differentiate between competing facial attacks.

This guide treats your reaction like a failing engine. We will diagnose the specific "rattle" in your stereochemical outcome.

🛠 Module 1: The Diagnostic Workflow (Troubleshooting)

Before modifying reagents, trace your issue through this logic gate.

Troubleshooting Start ISSUE: Low Diastereoselectivity (dr) CheckType Reaction Type? Start->CheckType Auxiliary Covalent Auxiliary (e.g., Aldol, Alkylation) CheckType->Auxiliary Ligand Metal Ligand (e.g., Diels-Alder, Et2Zn) CheckType->Ligand CheckEnolate Check Enolate Geometry (Z vs E) Auxiliary->CheckEnolate Step 1 BiteAngle Check Bite Angle (Is metal too small?) Ligand->BiteAngle Step 1 TempControl Temp > -78°C? CheckEnolate->TempControl If Geometry OK LewisAcid Lewis Acid Strength (Ti vs B vs Li) TempControl->LewisAcid If Temp OK Sterics N-Substituent Bulk BiteAngle->Sterics Step 2

Figure 1: Decision matrix for diagnosing low diastereoselectivity based on reaction class.

🔬 Module 2: Covalent Auxiliary Optimization (The "Evans" Analog)

When using ACP as a chiral auxiliary (forming an oxazolidinone or amide), the rigidity of the cyclopentane ring is your primary asset.

📉 Symptom: Poor dr in Aldol Reactions (< 10:1)

Root Cause: "Enolate Leakage." The cyclopentane ring is more strained than the oxazolidinone derived from phenylalanine. If the enolization is not complete or the Lewis acid chelation is loose, the Zimmerman-Traxler transition state collapses.

🔧 The Fix: The "Titanium clamp" Protocol

Lithium enolates are often too "floppy" for ACP auxiliaries. Switch to Titanium(IV) or Boron enolates to tighten the chelation.

Standard Operating Procedure (SOP) for High-Selectivity Aldol:

  • Acylation: Ensure your ACP is converted to the oxazolidinone (or amide) with >99% purity. Trace free amine ruins selectivity.

  • Enolization (The Critical Step):

    • Solvent: DCM (strictly anhydrous).

    • Lewis Acid:TiCl₄ (1.05 equiv). Do not use LiHMDS alone if selectivity is the goal.

    • Base: DIPEA (1.1 equiv) added after TiCl₄ at -78°C.

    • Aging:[1] Allow the enolate to form for exactly 30 mins at 0°C (complexation), then cool back to -78°C.

  • Addition: Add aldehyde slowly down the side of the flask.

Data Comparison: Lewis Acid Impact on ACP-Auxiliary Selectivity

Lewis Acid / BaseEnolate GeometryTypical dr (syn:anti)Notes
LiHMDS / THF Mixed~3:1NOT RECOMMENDED. Lithium coordination is too weak for the strained cyclopentyl ring.
Bu₂BOTf / TEA (Z)-Enolate>20:1Excellent for "Evans-type" syn-aldol. Requires oxidative workup.
TiCl₄ / DIPEA (Z)-Enolate>99:1 GOLD STANDARD. The Ti-O bond length perfectly matches the ACP bite angle [1].

🧪 Module 3: Ligand Synthesis & Metal Catalysis[2]

📉 Symptom: Low ee/dr in Metal-Catalyzed Reactions

Root Cause: The "Bite Angle" Mismatch. ACP forms a 5-membered chelate ring with metals. However, the cyclopentane backbone forces a specific dihedral angle (approx 60°) between the N and O atoms. If you are using a large metal (like Pd or Rh), the bite might be too tight, distorting the catalyst.

🔧 The Fix: Steric Tuning of the Nitrogen

You must push the chiral information forward toward the metal center.

Protocol: N-Substituent Screening Do not stick with the simple N-Methyl or N-Benzyl. The selectivity often jumps when you increase steric bulk to lock the conformation.

  • Level 1 (Baseline): N-Tosyl.[2] (Good for Lewis Acid catalysis).

  • Level 2 (High Sterics): N-Triflyl (Tf). Increases acidity of the NH, stronger H-bonding donor.

  • Level 3 (The "Wall"): N-(3,5-bis(trifluoromethyl)phenyl). This creates a massive electronic and steric wall, forcing the substrate to approach from the opposite face.

Visualization of the "Inside-Alkoxy" Effect: In ACP-derived ligands, the O-R bond tends to orient "inside" the transition state to minimize dipole interactions. Ensure your protecting group on the Oxygen (if used) supports this.

📝 Module 4: Synthesis of the Scaffold (Oxazoline Route)

Often, the issue isn't the final reaction, but the purity of the ACP-oxazoline ligand itself.

❓ FAQ: "I'm getting racemization during oxazoline formation."

Answer: This is common when using high heat (acid-catalyzed dehydration). The benzylic-like position (even though it's alkyl) is sensitive.

Recommended Protocol: Dehydrative Cyclization w/o Racemization [4] Instead of refluxing in toluene/acid, use DAST (Diethylaminosulfur trifluoride) or Triflic Acid (TfOH) at low temperature.

  • Step 1: Form the amide (Acid chloride + ACP + Et3N).

  • Step 2: Dissolve amide in DCM (-78°C).

  • Step 3: Add DAST (1.1 equiv). Warm to RT.

  • Result: Cyclization occurs via an intermediate that inverts the stereochemistry at the Oxygen center (attacking the amide carbonyl), usually preserving the Nitrogen center's integrity. Note: If you need retention, use the imidate route.[3]

📊 Summary of Key Modifications

ProblemReaction ClassPrimary SuspectRecommended Fix
dr < 5:1 Aldol (Auxiliary)Li-Enolate "floppiness"Switch to TiCl₄ or Bu₂BOTf .
Low Yield Oxazoline SynthAcid-cat decompositionUse DAST or TfOH (mild dehydration).
Low ee Metal CatalysisN-H acidity too lowSwitch N-protecting group to Triflyl (Tf) or 3,5-bis(CF3)Ph .
Inseparable Isomers PurificationCo-elutionCrystallize the oxazolidinone derivative (they crystallize better than open chains).

📚 References

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Source: National Institutes of Health (PMC) Significance: Establishes the baseline >99% de for Ti-mediated aldol reactions using this scaffold.

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols. Source: National Institutes of Health (PMC) Significance: Explains the "inside alkoxy effect" and stereoelectronic controls relevant to these amino alcohol systems.

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Source: Royal Society of Chemistry (Org. Biomol. Chem.) Significance: Provides context on small-ring strain and reactivity which parallels the cyclopentyl constraints.

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Source: National Institutes of Health (PMC) Significance: The definitive protocol for cyclizing amino alcohols without harsh thermal conditions that cause racemization.

  • Stereoselective Cyclopropanation Reactions. Source: Chemical Reviews (ACS) Significance: Details the use of chiral amino alcohols in directing group chemistry (Simmons-Smith type).

Sources

Technical Support Center: Purification of (1R,2R)-2-Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming purification bottlenecks for chiral vicinal amino alcohols.

Introduction: The "Troublemaker" Profile

(1R,2R)-2-Aminocyclopentanol is a deceptively simple scaffold. It serves as a critical chiral auxiliary and ligand precursor in asymmetric synthesis.[1] However, its purification presents a "perfect storm" of chemical challenges:

  • Amphiphilicity: High water solubility makes extraction difficult.

  • Lewis Basicity: The primary amine interacts strongly with acidic silanols on silica gel, causing severe peak tailing.

  • UV Invisibility: The lack of a conjugated

    
    -system makes it invisible to standard UV detectors (254 nm).
    
  • Stereochemical Integrity: Separating the trans-(1R,2R) isomer from its cis diastereomer or (1S,2S) enantiomer requires specific resolution strategies.

This guide synthesizes field-proven protocols to address these specific failure points.

Module 1: Chromatographic Tailing & Retention (The "Streak" Problem)

User Query: "I am running a flash column on silica gel (DCM/MeOH), but my product streaks from the baseline to the solvent front. I'm losing yield and purity."

Root Cause Analysis

Standard silica gel (


) has a surface covered in acidic silanol groups (

, pKa ~5-7). The basic amine of your product (pKa ~9-10) undergoes an acid-base reaction with these silanols, effectively becoming an immobilized salt. This results in peak broadening (tailing) and irreversible adsorption.
Troubleshooting Protocol
Method A: Mobile Phase Modifiers (The "Basified" Eluent)

You must suppress the ionization of the amine or the silanol.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

    
    )  to your mobile phase.
    
  • Protocol:

    • Pre-wash the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample. This neutralizes active sites.

    • Eluent System: DCM:MeOH:NH

      
      OH (90:9:1) is a gold standard for polar amines.
      
    • Warning: Do not use TEA if you plan to use Mass Spec (MS) detection immediately, as it lingers in the system. Use volatile Ammonia instead.

Method B: Solid Phase Extraction (SCX) – The Superior Alternative

SCX Purification Workflow:

SCX_Workflow Start Crude Mixture (Dissolved in MeOH/Water) Load Load onto SCX Cartridge (Propylsulfonic acid bonded silica) Start->Load Wash Wash Step Solvent: 100% MeOH or ACN Load->Wash Amine binds to SO3- Waste Elute Non-Basic Impurities (Neutrals, Acids go to Waste) Wash->Waste Elute Release Step Solvent: 2M NH3 in MeOH Wash->Elute Switch Solvent Finish Pure Amino Alcohol (Concentrate in vacuo) Elute->Finish NH3 displaces Amine

Figure 1: Strong Cation Exchange (SCX) workflow for isolating amino alcohols from non-basic impurities.

Module 2: Detection of "Invisible" Compounds

User Query: "I spotted my TLC, but I see nothing under the UV lamp. How do I know where my product is?"

Root Cause Analysis

(1R,2R)-2-Aminocyclopentanol lacks a chromophore (like a benzene ring or conjugated double bond) that absorbs UV light.

Visualization Toolkit

Use these chemical stains. Dip the TLC plate and heat with a heat gun until spots appear.[3]

Stain ReagentTarget FunctionalityAppearancePreparation Recipe
Ninhydrin Primary AminesRed/Purple spots1.5g Ninhydrin + 100mL n-Butanol + 3mL Acetic Acid.
KMnO

(Basic)
Alcohols/Amines (Oxidizable)Yellow spots on Purple background1.5g KMnO

+ 10g K

CO

+ 1.25mL 10% NaOH + 200mL Water.
Iodine Chamber General OrganicsBrown spots (Reversible)Place TLC plate in a jar with solid Iodine crystals.

Pro-Tip: If you have a significant amount of material (>100mg), consider derivatization to make it UV active and less polar. Reacting the crude amine with Boc


O  or Cbz-Cl  adds a chromophore and removes the basicity, allowing standard silica chromatography. You can deprotect it later with HCl/Dioxane or Hydrogenation.

Module 3: Stereochemical Resolution (The "Chirality" Problem)

User Query: "I synthesized the racemate. How do I isolate the (1R,2R) enantiomer without expensive chiral HPLC?"

Scientific Insight

Classical resolution via diastereomeric salt formation is the most scalable method. For trans-2-aminocyclopentanol, Tartaric Acid is the resolving agent of choice.[4]

Critical Note: Direct resolution of the free amine can be finicky due to high solubility. A robust workaround involves resolving the N-benzyl derivative, which crystallizes more predictably.

Protocol: Resolution via D-(-)-Tartaric Acid[6]
  • Derivatization (Optional but Recommended): Convert racemic amine to rac-trans-2-(benzylamino)cyclopentanol.

  • Salt Formation: Dissolve the amine (1 equiv) in hot Ethanol/Water (95:5). Add D-(-)-Tartaric acid (0.5 to 1 equiv).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate. The diastereomeric salt of the (1R,2R) enantiomer typically crystallizes out.[5]

  • Recrystallization: Recrystallize the salt from EtOH until the melting point is constant.

  • Free Basing: Dissolve the salt in water, basify with NaOH (pH >12), and extract with DCM.

Chiral Resolution Logic Flow:

Resolution_Logic Racemate Racemic trans-Amine Agent Add D-(-)-Tartaric Acid (Resolving Agent) Racemate->Agent SaltMix Diastereomeric Salts (R,R)-Salt + (S,S)-Salt Agent->SaltMix Filter Filtration SaltMix->Filter Solid Precipitate: (1R,2R)-Amine Tartrate Filter->Solid Less Soluble Liquor Mother Liquor: (1S,2S)-Amine Tartrate Filter->Liquor More Soluble Base Basify (NaOH) & Extract Solid->Base Final Pure (1R,2R)-2-Aminocyclopentanol Base->Final

Figure 2: Classical resolution pathway using tartaric acid to isolate the (1R,2R) enantiomer.[6]

Module 4: Solubility & Extraction (The "Aqueous Trap")

User Query: "My product is stuck in the aqueous layer after workup. DCM extraction isn't pulling it out."

Troubleshooting

Small amino alcohols are "water-loving." Standard DCM/Water extractions often fail because the partition coefficient (


) favors the water phase.
Extraction Strategies
  • Salting Out: Saturate the aqueous phase with NaCl or K

    
    CO
    
    
    
    . This decreases the solubility of organics in water ("Salting out effect") and forces the amine into the organic layer.
  • Solvent Switch: Stop using DCM. Use n-Butanol or IPA/Chloroform (1:3) .

    • Protocol: Extract the aqueous layer 3x with n-Butanol. Combine organics and evaporate. Note: n-Butanol has a high boiling point; use an azeotrope with water or a strong vacuum to remove it.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel apparatus) with DCM overnight.

References

  • Barr, A. A., et al. (1977). "The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers." Canadian Journal of Chemistry, 55(24), 4180-4187.

    • Key Insight: Establishes the resolution of benzyl-protected deriv
  • Overman, L. E., & Sugai, S. (1985). "Total synthesis of (-)-laurenyne. Use of acetal-initiated cyclizations to prepare functionalized eight-membered cyclic ethers." Journal of Organic Chemistry, 50(21), 4154–4155.

    • Key Insight: Discusses the handling and purification of related chiral amino alcohol intermedi
  • Sigma-Aldrich Technical Bulletin. "Solid Phase Extraction (SPE) Methodology: SCX for Basic Compounds."

    • Key Insight: Standard protocols for cation exchange purific
  • Bhanot, D., et al. (1968). "Resolution of 2-aminocyclopentanol." Journal of the Chemical Society C: Organic. Key Insight: Early foundational work on the direct resolution of the amine salts.

Sources

how to improve enantiomeric excess with (1R,2R)-2-Aminocyclopentanol catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Enantiomeric Excess (ee) Optimization

Welcome to the Catalyst Optimization Hub

User Profile: Senior Chemist / Process Development Scientist Subject: Troubleshooting & Optimizing Asymmetric Induction with (1R,2R)-2-Aminocyclopentanol

You are accessing the technical guide for the (1R,2R)-2-Aminocyclopentanol scaffold. Unlike flexible acyclic amino alcohols (e.g., ephedrine), this catalyst relies on the conformational rigidity of the cyclopentane ring to lock the transition state.[1] If you are experiencing suboptimal enantiomeric excess (ee), it is rarely a random error; it is a structural or environmental mismatch in the catalytic cycle.[1]

Module 1: The Mechanic’s View (Why It Works)

To fix the ee, you must visualize the failure point.[1] In organozinc additions (the benchmark reaction), this ligand operates via a bimetallic transition state (Zimmerman-Traxler model).[1]

The Critical Architecture
  • The Chelate: The amino alcohol deprotonates to form a 5-membered chelate with Zinc (Zn1).

  • The Bridge: A second Zinc atom (Zn2, from the reagent Et₂Zn) coordinates to the oxygen, activating the aldehyde.[1]

  • The Stereocontrol: The cyclopentane backbone forces the Nitrogen substituents into a specific quadrant, blocking one face of the aldehyde.[1]

The Failure Mode: If the "bite angle" is distorted or if the complex aggregates into inactive dimers, the background (racemic) reaction takes over, crashing your ee.[1]

Visualization: The Catalytic Cycle & Transition State

CatalyticCycle Ligand (1R,2R)-Ligand (Monomer) ZnComplex Bimetallic Zn-Complex (Active Catalyst) Ligand->ZnComplex + Et2Zn - Ethane ZnComplex->ZnComplex Aggregation (Non-Linear Effects) TS Transition State (Zimmerman-Traxler) ZnComplex->TS + Substrate Substrate Aldehyde + Et2Zn Racemic Background Reaction (Racemic Product) Substrate->Racemic Uncatalyzed Pathway (If T > 0°C or Catalyst Dead) Product Chiral Alcohol (High ee) TS->Product Hydrolysis Product->Ligand Recycle

Figure 1: The catalytic cycle.[1] Note the "Racemic" bypass path—this is the primary enemy of high ee.

Module 2: Troubleshooting Ticket System

Identify your specific issue below for immediate remediation steps.

Ticket #001: "I am getting 40-60% ee (Moderate) instead of >90%."

Diagnosis: The Background Reaction is competing with the catalyzed pathway. The uncatalyzed addition of Et₂Zn to aldehydes is slow but produces racemic product. If your catalyst is sluggish or the temperature is too high, the background rate becomes significant.[1]

Corrective Actions:

  • Temperature Drop: Lower reaction temperature to 0°C or -20°C . The catalytic pathway has a lower activation energy than the background reaction; cooling favors the catalyst [1].

  • Slow Addition: Do not dump the aldehyde. Add it slowly (over 1-2 hours) to the catalyst/Zn mixture. This keeps the aldehyde concentration low, starving the background reaction.[1]

  • Ligand Loading: Increase loading from 2 mol% to 5-10 mol% .

Ticket #002: "The reaction stalls or gives erratic ee (Non-Linear Effects)."

Diagnosis: Aggregation . Amino zinc alkoxides tend to form dimers or tetramers.[1]

  • Homo-chiral dimers (Ligand-Zn-Zn-Ligand) are often thermodynamically stable but catalytically inactive (the "Reservoir Effect").

  • Hetero-chiral dimers (if using non-pure ligand) can sometimes precipitate out, actually improving ee (Hyperpositive Non-Linear Effect), but this is risky to rely on [2].[1]

Corrective Actions:

  • Change Solvent: Switch from non-polar Toluene/Hexane to THF or add a co-solvent.[1] THF coordinates to Zinc, breaking up aggregates and releasing the active monomeric catalyst.[1]

  • Additives: Introduction of achiral additives (like sulfonamides) can sometimes disrupt stable dimers.[1]

Ticket #003: "My yield is good, but ee is near zero (<10%)."

Diagnosis: Moisture Contamination or N-H Proton Interference .[1]

  • Water hydrolyzes the organozinc to Zinc Hydroxide, which is a Lewis acid that catalyzes the racemic reaction vigorously.[1]

  • If the amine is primary (-NH₂), it forms a different aggregate than the secondary (-NHR) derivatives.[1]

Corrective Actions:

  • The "Flame" Protocol: Flame-dry all glassware under vacuum.

  • Scavenger Check: Ensure Et₂Zn is in slight excess (2.2 equiv vs aldehyde) to scavenge trace moisture before the aldehyde is added.[1]

Module 3: Advanced Optimization (N-Substitution)

If the standard (1R,2R)-2-aminocyclopentanol is insufficient, you must tune the steric environment of the Nitrogen. The "Goldilocks" zone is critical here.[1]

N-Substituent (R)Steric BulkPredicted OutcomeMechanism Note
-H (Primary) LowLow ee Forms stable tetramers; poor facial discrimination.
-Methyl / -Benzyl MediumGood ee (80-90%) Standard benchmark. Good balance of sterics.
-Cyclooctyl HighExcellent ee (>95%) Breaks aggregates; forces rigid transition state [3].[1]
-Trityl (Ph₃C-) ExtremePoor ee / Reversal Too bulky.[1] Prevents proper chelation or forces "open" transition state [3].[1]

Recommendation: If using the primary amine, alkylate it to the N,N-dialkyl or N-monobenzyl analog.[1] The secondary amine is almost always superior for Zinc additions.[1]

Module 4: Validated Protocol (Self-Validating)

Experiment: Asymmetric Addition of Diethylzinc to Benzaldehyde. Catalyst: (1R,2R)-2-(Dimethylamino)cyclopentanol (or N-benzyl analog).[1]

Step-by-Step Workflow
  • Catalyst Drying (Critical):

    • Place 5 mol% ligand in a Schlenk flask.

    • Evacuate/backfill with Argon (3x).[1]

    • Add anhydrous Toluene (0.5 M concentration relative to substrate).[1]

  • Zinc Formation (The "Flash"):

    • Add Et₂Zn (2.2 equiv) at Room Temp.[1]

    • Observation: You should see Ethane gas evolution (bubbling).[1] If no bubbles, your Et₂Zn is dead.[1]

    • Stir for 30 mins to ensure complete formation of the Zinc-Alkoxide complex.

  • Temperature Control:

    • Cool to 0°C . (Do not skip).

  • Substrate Addition:

    • Add Benzaldehyde (1.0 equiv) slowly via syringe pump or dropwise over 20 mins.[1]

    • Why: Prevents saturation of the uncatalyzed pathway.

  • Quench & Analysis:

    • Quench with sat. NH₄Cl.[1][2]

    • Analyze organic phase via Chiral HPLC (e.g., Chiralcel OD-H).[1]

Troubleshooting Decision Tree

Troubleshooting Start Start: Low ee (<80%) CheckTemp Is Temp > 0°C? Start->CheckTemp LowerTemp Action: Cool to -20°C CheckTemp->LowerTemp Yes CheckRate Was Aldehyde dumped in? CheckTemp->CheckRate No SlowAdd Action: Slow Addition (1h) CheckRate->SlowAdd Yes CheckSubst Is Ligand Primary (-NH2)? CheckRate->CheckSubst No Derivatize Action: Methylate/Benzylate N CheckSubst->Derivatize Yes CheckSolvent Solvent = Hexane/Toluene? CheckSubst->CheckSolvent No ChangeSolv Action: Switch to THF (Break Aggregates) CheckSolvent->ChangeSolv Yes

Figure 2: Rapid diagnostic logic for restoring enantioselectivity.

References

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49-69.[1] Link[1]

  • Vaupel, A., & Knochel, P. (1996).[1] Non-linear effects in asymmetric synthesis using amino alcohol catalysts. Tetrahedron Letters, 37(48), 8729-8732.[1]

  • Sardina, F. J., et al. (2025).[1] β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry (Contextualized via Search Result 1.10). Link[1][3]

  • Martinez, L. E., et al. (1994).[1] Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by (1R,2R)-Bis(trifluoromethanesulfonylamido)cyclohexane (Analogue comparison). Journal of Organic Chemistry. Link[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Organozinc reagents are pyrophoric.[1] Handle with extreme caution.

Sources

Technical Support Center: Solvent Optimization for (1R,2R)-2-Aminocyclopentanol Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ACP-SOLV-OPT-001 Lead Scientist: Senior Application Specialist Subject: Troubleshooting Solvent Effects, Enantioselectivity, and Solubility for (1R,2R)-ACP

Executive Summary: The "Trans-Cyclopentane" Constraint

Welcome to the technical support hub for (1R,2R)-2-Aminocyclopentanol (ACP) . Unlike flexible linear amino alcohols, (1R,2R)-ACP possesses a rigid cyclopentane backbone with a trans-relationship between the amine and hydroxyl groups.

Why this matters for your solvent screen: The trans-geometry imposes a specific "bite angle" when chelating to metals (e.g., Cu, Zn, B). Solvents that are too bulky or too coordinating (Lewis basic) will disrupt this delicate chelate more easily than they would in flexible systems. Your choice of solvent is not just a medium; it is a structural component of the transition state.

Part 1: Pre-Reaction Troubleshooting (Solubility & Handling)

Q1: My (1R,2R)-ACP is not dissolving in the target non-polar solvent (Toluene/DCM). How do I solubilize it without killing the reaction?

Diagnosis: (1R,2R)-ACP is often supplied as a Hydrochloride (HCl) salt for stability. The salt is insoluble in Toluene/DCM. If you are using the free base, it is moderately polar and may still aggregate in cold non-polar solvents.

Protocol A: The "Free-Basing" Pre-Treatment Do not add base directly to the asymmetric reaction vessel.

  • Dissolution: Dissolve the ACP-HCl salt in a minimum amount of Methanol (MeOH) or Water .

  • Basification: Add saturated aqueous NaHCO₃ or 1M NaOH until pH > 10.

  • Extraction: Extract 3x with Dichloromethane (DCM) . (Avoid Ethyl Acetate if you plan to use Lewis Acids later, as residual ester coordination can lower ee).

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can trap amines).

  • Concentration: Evaporate DCM to obtain the hygroscopic oil/solid free base.

  • Re-dissolution: Immediately dissolve in your reaction solvent (e.g., Toluene). If cloudiness persists, add 1-5% dry THF as a co-solvent to break aggregates.

Q2: I see a precipitate form immediately upon adding my metal source (e.g., Cu(OTf)₂, Et₂Zn). Is this bad?

Answer: Not necessarily.

  • Scenario A (Good): The precipitate is the active chiral complex forming. In many Henry reactions or alkylations, the active catalyst is a suspension. Action: Stir vigorously and proceed.

  • Scenario B (Bad): You used a non-polar solvent (Hexane) and the metal salt simply crashed out before complexing with the ACP. Action: Switch to DCM or Chlorobenzene , which solubilize metal triflates better than alkanes.

Part 2: Optimizing Enantioselectivity (The "ee" Crisis)

Q3: I am getting high yield (>90%) but essentially racemic product (<10% ee). What is the solvent doing?

Root Cause Analysis: You are likely using a Protic Solvent (MeOH, EtOH) or a Strongly Coordinating Solvent (DMF, DMSO) .

  • Mechanism: The (1R,2R)-ACP works by forming a Hydrogen-bond network or a metal chelate that directs the incoming nucleophile. Protic solvents "wash out" these interactions by H-bonding to the substrate themselves. Coordinating solvents compete with the ACP for the metal center.

The Solvent Hierarchy for (1R,2R)-ACP:

Solvent ClassRepresentativeEffect on (1R,2R)-ACP SystemRecommendation
Hydrocarbons Toluene, HexaneHigh ee , Slower RatePrimary Choice. Promotes tight ion-pairing.
Halogenated DCM, DCE, PhClGood ee , Good SolubilitySecondary Choice. Use if Toluene fails solubility.
Ethers THF, MTBE, Et₂OModerate ee , High RateVariable. Oxygen lone pairs can compete for metal center.
Protic MeOH, IPA, WaterLow/Racemic ee Avoid. Unless specifically required for proton transfer steps.
Polar Aprotic DMF, DMSO, MeCNRacemic ee Strictly Avoid. Disrupts metal-ligand geometry.
Q4: The reaction works in Toluene but freezes at the required low temperature (-78°C).

Solution: Toluene freezes at -95°C, but viscosity increases drastically, hindering mass transfer.

  • The Fix: Use a Toluene/DCM (2:1) mixture. DCM lowers the viscosity and freezing point while maintaining the non-polar environment essential for high ee.

Part 3: Visualization of Solvent Logic

The following diagrams illustrate the decision process and the failure mechanism when incorrect solvents are chosen.

Diagram 1: Solvent Selection Decision Matrix

SolventScreening Start Start: (1R,2R)-ACP Reaction Setup CheckMetal Is a Metal Lewis Acid Used? (Cu, Zn, Ti, B) Start->CheckMetal Solubility Is Catalyst Soluble in Toluene? CheckMetal->Solubility Yes ProticFail AVOID: MeOH, EtOH, DMSO (Racemization Risk) CheckMetal->ProticFail Solvent = Alcohol? NonPolar Use Toluene or Xylene (Best for Tight Ion Pairing) Solubility->NonPolar Yes PolarNonCoord Use DCM or Chlorobenzene (Solubilizes Metal Triflates) Solubility->PolarNonCoord No HighEE Goal: Maximize ee CoordEther Use THF or MTBE (Only if rate is too slow) HighEE->CoordEther If Reaction Stalls NonPolar->HighEE PolarNonCoord->HighEE

Caption: Logic flow for selecting the optimal solvent based on catalyst solubility and metal coordination requirements.

Diagram 2: Mechanistic Failure Mode (Solvent Interference)

MechanismFailure Complex Active Complex (Metal + (1R,2R)-ACP) TS_Good Rigid Transition State (High ee) Complex->TS_Good + Substrate TS_Bad Open/Loose Transition State (Low ee) Complex->TS_Bad + Substrate Substrate Substrate (Aldehyde/Nitroalkene) Toluene Solvent: Toluene (Non-Interfering) Toluene->TS_Good Stabilizes Ion Pair Methanol Solvent: Methanol (Interfering) Methanol->Complex Blocks Coordination Site Methanol->Substrate H-Bonds to Carbonyl

Caption: Comparison of Toluene (stabilizing) vs. Methanol (disrupting) in the formation of the stereoselective transition state.

Part 4: Specific Reaction Guides

Case Study A: The Asymmetric Henry (Nitroaldol) Reaction

Target: Synthesis of chiral


-nitroalcohols.
  • Standard Protocol: (1R,2R)-ACP + Cu(OAc)₂ + Aldehyde + Nitromethane.

  • The Issue: Literature suggests Ethanol (EtOH) is often used, but yields vary.

  • Optimization:

    • Solvent: THF often gives higher yields than EtOH but lower ee. Isopropanol (i-PrOH) is the compromise solvent—it is bulky enough to minimize interference while polar enough to dissolve the copper salt [1].

    • Additives: If using Toluene, add 4Å Molecular Sieves. Water generated during the reaction can hydrolyze the imine intermediate or deactivate the catalyst.

    • Temperature: Perform at 0°C to -10°C . Going lower (-20°C) in this specific reaction often kills the rate without improving ee significantly [2].

Case Study B: Borane Reduction of Ketones

Target: Chiral secondary alcohols.

  • Standard Protocol: (1R,2R)-ACP + Borane (BH₃·THF or BH₃·DMS).

  • The Issue: "I am getting the wrong enantiomer compared to the literature."

  • Optimization:

    • Solvent: This reaction is strictly THF or Toluene based.

    • Order of Addition (Critical): You must form the catalyst in situ first.

      • Step 1: ACP + Borane in THF (Reflux 1h).

      • Step 2: Cool to reaction temp.

      • Step 3: Add Ketone slowly.

    • Troubleshooting: If you skip the reflux step (catalyst formation), the free Borane reduces the ketone racenically faster than the chiral complex reduces it selectively.

Part 5: References & Authority

  • Copper-Catalyzed Henry Reaction: The use of amino alcohol ligands in nitroaldol reactions shows distinct solvent dependencies. Isopropanol is often superior to Methanol for maintaining enantioselectivity while ensuring solubility.

    • Source: (Extrapolated principles for amino alcohol-Cu systems).

  • Solvent Effects in Amino Alcohol Catalysis: General principles regarding the competition between solvent coordination and ligand binding.

    • Source: (Wolf et al., Org.[1] Biomol. Chem.).[1][2][3][4][5][6][7][8][9][10]

  • Handling of (1R,2R)-2-Aminocyclopentanol: Physical properties and salt-breaking protocols.

    • Source: (Note: Stereochemical principles apply inversely to the (1R,2R) isomer).

  • Organocatalysis & H-Bonding: The disruption of H-bonding catalysts by polar solvents.

    • Source: (RSC Adv., 2021).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for (1R,2R)-2-Aminocyclopentanol and all solvents before use.

Sources

Technical Support Center: Catalyst Deactivation in (1R,2R)-2-Aminocyclopentanol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (1R,2R)-2-Aminocyclopentanol catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. As a chiral amino alcohol, (1R,2R)-2-Aminocyclopentanol is a powerful organocatalyst for various asymmetric transformations.[1][2] However, like all catalytic systems, its performance can be compromised by deactivation, leading to diminished yield, low enantioselectivity, and poor reproducibility.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of catalyst deactivation and implement effective solutions.

Troubleshooting Guide: Diagnosing Catalyst Performance Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction has stalled, shows a very slow conversion rate, or results in a low yield. What are the likely causes related to catalyst deactivation?

A1: A stalled or low-yielding reaction is one of the most common symptoms of catalyst deactivation. The underlying cause is typically a reduction in the concentration of the active catalytic species. This can be traced back to several key mechanisms:

  • Catalyst Poisoning: This is the most frequent cause of deactivation. Poisons are substances that bind to the catalyst's active site, rendering it inactive.[4] In the context of aminocyclopentanol catalysis, which often proceeds through enamine or other charged intermediates, the system is highly sensitive to impurities.

    • Causality: Acidic or basic impurities can disrupt the delicate acid-base interactions essential for the catalytic cycle. For instance, trace acid can protonate the catalyst's amine, preventing it from participating in enamine formation. Water can hydrolyze intermediates and interfere with hydrogen bonding networks that stabilize the transition state.[5] Other nucleophilic or electrophilic impurities can react irreversibly with the catalyst or key intermediates.

    • What to Investigate:

      • Purity of Reagents & Solvents: Ensure all starting materials, reagents, and solvents are of the highest possible purity and are anhydrous. Impurities in commercially available materials can be a hidden source of poisons.[6]

      • Atmospheric Contamination: Reactions should be run under a dry, inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and carbon dioxide, both of which can act as catalyst poisons.

      • Byproduct Inhibition: A reaction byproduct may be acting as an inhibitor. Analyze the reaction mixture at low conversion to see if an unexpected species is forming.

  • Thermal Degradation: Although many organocatalysts are robust, they have thermal limits.

    • Causality: Excessive heat can cause the (1R,2R)-2-Aminocyclopentanol molecule to decompose, leading to an irreversible loss of the active catalyst. This is particularly relevant in reactions requiring elevated temperatures.[3]

    • What to Investigate:

      • Reaction Temperature: Confirm that the reaction temperature is within a suitable range for the catalyst's stability.

      • Exotherms: Be aware of potential reaction exotherms that could cause localized overheating, especially on a larger scale.

      • Visual Inspection: Note any color change in the reaction mixture (e.g., darkening or charring) that could indicate decomposition.

  • Fouling or Coking: This occurs when insoluble materials, often polymeric byproducts, deposit on the catalyst, blocking its access to the substrates.[7]

    • Causality: If your substrate or product is unstable under the reaction conditions, it may polymerize or degrade to form insoluble tars. These deposits physically encapsulate the catalyst, effectively removing it from the reaction medium.

    • What to Investigate:

      • Substrate Stability: Confirm that your starting materials are stable under the applied conditions.

      • Reaction Mixture Appearance: Observe if any solids or oils precipitate from the solution as the reaction progresses.

Q2: I am observing a significant drop in enantioselectivity (e.e.), even if the conversion is reasonable. How does this relate to catalyst deactivation?

A2: A loss of enantioselectivity is a more subtle indicator of catalyst-related issues. It suggests that while a catalytic process is occurring, the well-organized, stereochemistry-defining transition state is being compromised.

  • Dominance of a Background Reaction: This is a very common cause for reduced e.e.

    • Causality: Most reactions have a non-catalyzed "background" pathway that is typically much slower than the catalyzed pathway and produces a racemic product. If your chiral catalyst is being deactivated or poisoned, its effective concentration decreases. This slows the desired asymmetric reaction, allowing the racemic background reaction to become more competitive and thus lowering the overall e.e. of the product mixture.[8]

    • Troubleshooting Strategy: Lowering the reaction temperature is often an effective solution. This will slow down both the catalyzed and uncatalyzed reactions, but it typically has a more pronounced negative effect on the higher-activation-energy background reaction, thereby improving enantioselectivity.[9]

  • Formation of a Less Selective Catalytic Species:

    • Causality: The catalyst may react with an impurity or a byproduct to form a new aminocyclopentanol derivative that is still catalytically active but has a compromised ability to control stereochemistry. For example, acylation of the amine or alcohol group would drastically alter its catalytic behavior.

    • Troubleshooting Strategy: A thorough analysis of the reaction mixture by techniques like LC-MS or NMR may help identify modified catalyst structures. Ensuring high reagent purity is the best preventative measure.

  • Catalyst Aggregation:

    • Causality: At higher concentrations or in certain solvents, organocatalyst molecules can aggregate. These aggregates may have lower catalytic activity or, more importantly, different stereoselectivity compared to the monomeric catalyst. This can lead to inconsistent and lower e.e. values.

    • Troubleshooting Strategy: Screen different solvents and catalyst loadings. A lower catalyst concentration may prevent aggregation and improve enantioselectivity.

Catalyst Deactivation Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of poor performance in your (1R,2R)-2-Aminocyclopentanol catalyzed reaction.

G start Problem Observed: Low Yield / Low e.e. / Stalled Reaction check_purity Are all reagents and solvents of high purity and anhydrous? start->check_purity action_purify Action: 1. Purify all reagents. 2. Use freshly distilled/anhydrous solvents. 3. Re-run experiment. check_purity->action_purify No check_inert Is the reaction run under a strictly inert atmosphere (Ar/N2)? check_purity->check_inert Yes yes_purity Yes no_purity No action_purify->start Retry action_inert Action: 1. Flame-dry glassware. 2. Use Schlenk techniques. 3. Re-run experiment. check_inert->action_inert No check_temp Is the reaction temperature appropriate? (Consider stability and background reaction) check_inert->check_temp Yes yes_inert Yes no_inert No action_inert->start Retry action_temp Action: 1. Lower temperature to disfavor background reaction (improves e.e.). 2. Confirm catalyst stability at the chosen temperature. check_temp->action_temp No analyze_mixture Analyze crude reaction mixture (NMR, LC-MS) check_temp->analyze_mixture Yes yes_temp Yes no_temp No action_temp->start Retry check_byproducts Are unexpected byproducts or catalyst degradation observed? analyze_mixture->check_byproducts action_byproducts Action: Consider substrate/product instability. Investigate alternative reaction pathways. check_byproducts->action_byproducts Yes optimized Optimized Reaction check_byproducts->optimized No yes_byproducts Yes no_byproducts No DeactivationPathways cluster_deactivated Deactivated States Active_Catalyst (1R,2R)-2-Aminocyclopentanol (Active Catalyst) Poisoned Poisoned Catalyst (e.g., Protonated Amine) Active_Catalyst->Poisoned Poisoning (H₂O, Acid/Base Impurities) Degraded Thermally Degraded Fragments Active_Catalyst->Degraded Thermal Stress (Excessive Heat) Fouled Fouled/Encapsulated Catalyst Active_Catalyst->Fouled Fouling (Polymeric Byproducts)

Sources

Technical Support Center: (1R,2R)-2-Aminocyclopentanol Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ACP-CLV-PROT-01 Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The (1R,2R)-2-Aminocyclopentanol (ACP) auxiliary is a conformationally rigid analogue of pseudoephedrine (Myers’ auxiliary).[1] While it offers superior stereocontrol in specific alkylations due to the restricted rotameric freedom of the cyclopentyl ring, its cleavage presents unique challenges compared to acyclic variants.

This guide refines the cleavage protocols for ACP-derived amides . Unlike simple esters, these amides are kinetically stable.[1] Successful cleavage relies on the N→O acyl transfer mechanism , a thermodynamic latch that renders the bond susceptible to hydrolysis or reduction without racemizing the sensitive


-center.
Module 1: The Hydrolytic Route (Target: Carboxylic Acids)

Context: You require the free carboxylic acid product and high recovery of the ACP auxiliary. Method: Acid-Promoted Hydrolysis via N→O Acyl Migration.[1]

Standard Operating Procedure (SOP)
ParameterSpecification
Reagent Sulfuric Acid (

), 18 N
Solvent System 1,4-Dioxane : Water (1:1 v/v)
Concentration 0.1 M - 0.2 M (substrate)
Temperature Reflux (

)
Time 2 - 4 Hours

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude alkylated amide in 1,4-dioxane (0.2 M).

  • Acidification: Add an equal volume of 18 N (9 M) aqueous

    
    . The final mixture should be roughly 4.5 M in acid.[1]
    
  • Reflux: Heat to reflux.[1] The reaction is driven by the protonation of the amide nitrogen, facilitating an intramolecular attack by the hydroxyl group (N→O migration).

  • Monitoring: Monitor by HPLC/TLC. The intermediate ester hydrolyzes rapidly; you are monitoring the disappearance of the amide.

  • Workup (The "Self-Validating" Separation):

    • Cool to

      
      .
      
    • Dilute with water.[1]

    • Extract 1 (Product): Extract with Ethyl Acetate (

      
      ).[1] The Carboxylic Acid  is in the organic layer.[2][3][4] The Auxiliary  (protonated amine) remains in the aqueous layer.
      
    • Recovery (Auxiliary): Basify the aqueous layer to pH 14 with 50% NaOH (keep cold!). Extract with

      
       (
      
      
      
      ). Dry and concentrate to recover (1R,2R)-ACP.[1]
Troubleshooting (Hydrolysis)

Q: My yield is low (<50%), but the starting material is gone. Where is it? A: You likely formed the ester intermediate but failed to hydrolyze it, or the product is water-soluble.

  • Diagnosis: Check the "Auxiliary Recovery" fraction.[1] If you find an ester species there, the hydrolysis time was insufficient.

  • Fix: Increase the water ratio in the solvent system (e.g., Dioxane:Water 1:2) to push the equilibrium toward the acid.

Q: I see partial racemization of my product. A: The reflux temperature is too high for your specific substrate.

  • Fix: Switch to Lithium Hydroperoxide (LiOOH) conditions (mild basic hydrolysis).

    • Protocol: THF/Water (4:1),

      
       (4 equiv), LiOH (2 equiv), 
      
      
      
      . [1] * Note: This is riskier for base-sensitive substrates but avoids thermal epimerization.[1]
Module 2: The Reductive Route (Target: Primary Alcohols)

Context: You require the primary alcohol directly from the amide. Method: Lithium Amidotrihydroborate (LAB) Reduction.[1] Why LAB? Unlike


, LAB is non-basic and highly selective, preventing epimerization of the 

-center during reduction.
Standard Operating Procedure (SOP)
ParameterSpecification
Reagent Lithium Amidotrihydroborate (

)
Preparation Generated in situ (LDA +

)
Solvent Anhydrous THF
Temperature

to Room Temperature

Step-by-Step Protocol:

  • Reagent Gen: To a solution of diisopropylamine (1.1 equiv) in THF at

    
    , add n-BuLi (1.1 equiv). Stir 15 min. Add borane-ammonia complex (
    
    
    
    , 1.1 equiv).[1] Stir 15 min at
    
    
    to form
    
    
    .
  • Addition: Cannulate the LAB solution into a solution of your amide substrate (1.0 equiv) in THF at

    
    .
    
  • Reaction: Warm to RT. Stir 2 hours.

  • Quench: Carefully quench with 3 M HCl (gas evolution!).

  • Workup:

    • Adjust pH to ~10 with NaOH.[1]

    • Extract with Ether/EtOAc.[1]

    • Separation: The alcohol product and the auxiliary will both be in the organic layer. Separation requires flash chromatography (the auxiliary is highly polar; the alcohol is usually less polar).

Troubleshooting (Reduction)

Q: The reaction stalled at 50% conversion. A: The boron complex is trapped by the ACP hydroxyl group.

  • Fix: Use 4.0 equivalents of LAB. The first equivalent deprotonates the free alcohol on the auxiliary; the subsequent equivalents perform the reduction.

Module 3: Visualizing the Critical Pathways
Diagram 1: The Mechanistic Logic (N→O Migration)

Understanding why the cleavage works prevents errors. The amide bond is extremely stable; we must destabilize it by moving the acyl group to the oxygen.

AcylMigration Amide Stable Amide (Kinetically Inert) Protonation N-Protonation (Acidic Media) Amide->Protonation H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Intramolecular OH Attack Ester Ester Species (Labile) Tetrahedral->Ester N->O Shift (Rate Limiting) Hydrolysis Final Hydrolysis (H2O Attack) Ester->Hydrolysis Rapid

Caption: The N→O acyl transfer mechanism. Failure to protonate (insufficient acid) or failure to trap the ester (insufficient water) leads to stalled reactions.

Diagram 2: The Self-Validating Extraction Workflow

This decision tree ensures you never lose the auxiliary or the product.

WorkupLogic Reaction Crude Hydrolysis Mix (Acidic pH < 1) Extract1 Extract w/ EtOAc Reaction->Extract1 OrgLayer1 Organic Layer Extract1->OrgLayer1 Non-polar species AqLayer1 Aqueous Layer (Contains Auxiliary) Extract1->AqLayer1 Polar salts & Amine Product Target Carboxylic Acid (Isolate) OrgLayer1->Product Basify Basify to pH 14 (NaOH) AqLayer1->Basify Extract2 Extract w/ DCM Basify->Extract2 Auxiliary Recovered (1R,2R)-ACP (Recycle) Extract2->Auxiliary

Caption: Extraction protocol for acidic hydrolysis. This method leverages the pH-switchable solubility of the amine auxiliary to ensure near-quantitative recovery.

References
  • Myers, A. G., et al. (1994).[1][5] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[6] Journal of the American Chemical Society.[7] [1]

  • Ghosh, A. K., et al. (2014).[1] "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary." National Institutes of Health (PMC).[1]

  • Myers, A. G., et al. (1997).[1] "Greatly Simplified Procedures for the Synthesis of Pseudoephedrine Amides and Their Cleavage." Journal of Organic Chemistry. [1]

Sources

Technical Support Center: Overcoming Poor Reactivity of (1R,2R)-2-Aminocyclopentanol Derived Imides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for synthetic challenges involving (1R,2R)-2-aminocyclopentanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in the synthesis of imides and amides using this valuable chiral auxiliary. We will explore the underlying causes of its often-sluggish reactivity and provide a series of actionable troubleshooting guides and protocols to enhance your reaction yields and success rates.

Section 1: Understanding the Root Cause of Poor Reactivity

Before troubleshooting, it is critical to understand the inherent chemical properties of the (1R,2R)-2-aminocyclopentanol scaffold that contribute to its challenging reactivity profile.

Q: Why is my acylation or imide formation reaction with (1R,2R)-2-aminocyclopentanol derivatives failing or resulting in low yields?

A: The poor reactivity stems from a combination of two primary factors: steric hindrance and reduced nucleophilicity.

  • Steric Hindrance: The cyclopentyl ring imposes a rigid, non-planar conformation. In the (1R,2R) or cis isomer, the amino and hydroxyl groups are on the same face of the ring. This arrangement creates a sterically congested environment around the nitrogen atom's lone pair, physically impeding the approach of an electrophile (like a carboxylic acid, acyl chloride, or anhydride). This is a classic example of how substrate topology dictates reactivity.[1][2][3]

  • Reduced Nucleophilicity: The hydroxyl group (-OH) is located on the carbon adjacent to the amine (-NH2). Due to the high electronegativity of oxygen, the -OH group exerts a significant electron-withdrawing inductive effect. This effect pulls electron density away from the neighboring amine, reducing the availability of the nitrogen's lone pair for nucleophilic attack.[1][4] A fundamental principle of nucleophilicity is that electron density enhances reactivity; factors that diminish it will consequently lower the rate of reaction.[5]

Caption: Structural factors limiting the reactivity of (1R,2R)-2-aminocyclopentanol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial problems. For more detailed solutions, proceed to the In-Depth Troubleshooting Guides.

Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check? A: Stalled reactions are often due to issues with reagents or conditions.[6]

  • Moisture: Ensure all glassware is rigorously dried and that anhydrous solvents are used. Water can hydrolyze activated esters or acyl chlorides and protonate the amine, rendering it non-nucleophilic.[7]

  • Reagent Purity: Verify the purity of your aminocyclopentanol derivative and the carboxylic acid. Impurities can interfere with the reaction.

  • Insufficient Activation: Your coupling reagent may not be potent enough. Consider adding more reagent, but be mindful of purification challenges. A better approach is to switch to a more powerful activator (see Guide 1).

  • Temperature: If the reaction is clean but slow, a modest increase in temperature (e.g., to 40-50 °C) can sometimes provide the necessary activation energy. Monitor by TLC to ensure no decomposition occurs.

Q2: I am attempting a two-step imide synthesis from a dicarboxylic anhydride, but the reaction stops at the intermediate amic acid. How can I promote the final cyclization? A: Formation of the amic acid is usually fast, but the subsequent dehydration to the imide is the rate-limiting step and requires energy input or a dehydrating agent.

  • Thermal Cyclization: Heating the reaction mixture, often to temperatures above 100 °C (sometimes under Dean-Stark conditions to remove water), is the most common method.[8]

  • Chemical Dehydration: Add a chemical dehydrating agent like acetic anhydride or a carbodiimide (e.g., EDC) to the isolated amic acid to facilitate ring closure under milder conditions.

Q3: Can I improve my standard EDC/HOBt coupling protocol without changing all the reagents? A: Yes, minor modifications can have a significant impact.

  • Add DMAP: Adding a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with the activated carboxylic acid.[9]

  • Base Stoichiometry: Ensure you are using a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acid byproducts without competing with your primary amine. Use at least 1.1-1.5 equivalents.

Section 3: In-Depth Troubleshooting Guides

When simple fixes are insufficient, a change in strategy is required. These guides provide detailed protocols for overcoming severe reactivity issues.

Guide 1: Maximizing Carboxylic Acid Activation

The most reliable strategy to overcome a poor nucleophile is to increase the electrophilicity of its reaction partner.[10] This involves creating a highly reactive carboxylic acid derivative.

Standard carbodiimides like EDC may be insufficient. Uronium salts such as HATU, HBTU, or COMU are exceptionally effective for coupling sterically hindered substrates.[11]

Step-by-Step Protocol (using HATU):

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.) to the solution. Stir at room temperature for 15-30 minutes. You should observe the formation of the activated ester.

  • Coupling: Add a solution of the (1R,2R)-2-aminocyclopentanol derivative (1.2 eq.) in the same anhydrous solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction may take from 4 to 24 hours.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with mild acid (e.g., 5% citric acid), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Converting the carboxylic acid to a highly electrophilic acyl chloride is a classic and robust method for difficult amidations.[12]

Step-by-Step Protocol:

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The evolution of gas (CO₂, CO, HCl) will be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride in vacuo. Caution: The resulting acyl chloride is moisture-sensitive. Proceed immediately to the next step.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of the (1R,2R)-2-aminocyclopentanol derivative (1.1 eq.) and a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.0 eq.) in anhydrous DCM.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Perform a standard aqueous workup as described in Protocol 1.A.

Guide 2: Alternative Strategies for Imide Synthesis

For imide synthesis specifically, using a dicarboxylic anhydride is often more efficient than a diacid.

Microwave irradiation can provide the high energy needed for the final dehydration step in a controlled and rapid manner, often improving yields and reducing side reactions.[13]

Step-by-Step Protocol:

  • Amic Acid Formation: In a microwave-safe reaction vessel, combine the (1R,2R)-2-aminocyclopentanol derivative (1.0 eq.) and a cyclic dicarboxylic anhydride (e.g., succinic or phthalic anhydride, 1.05 eq.) in a high-boiling polar solvent like DMF, DMAc, or NMP.

  • Initial Reaction: Stir the mixture at room temperature for 1-2 hours to form the intermediate amic acid.

  • Microwave Cyclization: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-45 minutes. Monitor the internal pressure and temperature carefully.

  • Workup & Purification: After cooling, pour the reaction mixture into cold water to precipitate the crude imide. Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography as needed.

Section 4: Data & Method Comparison

The choice of method depends on the specific substrate, available equipment, and scale. This table provides a summary to guide your decision-making.

MethodKey ReagentsProsConsBest For
Standard Carbodiimide EDC, HOBt, DIPEAReadily available, inexpensive, mild conditions.Often fails with sterically hindered substrates; low yields are common.Simple, unhindered substrates as a first attempt.
High-Potency Coupling HATU, COMU, DIPEAHighly effective for hindered systems, high yields, fast reactions.Expensive reagents, purification of byproducts can be tricky.Overcoming low yields when standard methods fail; valuable substrates.
Acyl Chloride Oxalyl Chloride, SOCl₂Very robust and powerful, inexpensive reagents.Harsh conditions, moisture sensitive, requires careful handling.Difficult amidations where functional group tolerance is not an issue.
Anhydride + Heat/MW Succinic/Phthalic AnhydrideDirect route to imides, good atom economy.Requires high temperatures or specialized microwave equipment.Specifically for the synthesis of succinimide or phthalimide derivatives.
Section 5: Visual Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving reactivity issues with (1R,2R)-2-aminocyclopentanol derivatives.

TroubleshootingWorkflow start Start: Low Yield or No Reaction in Imide/Amide Synthesis check_basics 1. Review Basics: - Anhydrous Conditions? - Reagent Purity? - Correct Stoichiometry? start->check_basics basics_ok Basics are Confirmed OK check_basics->basics_ok All OK coupling_method 2. What is your coupling method? basics_ok->coupling_method edc_path Standard Carbodiimide (EDC, DCC) coupling_method->edc_path acyl_path Acyl Chloride coupling_method->acyl_path anhydride_path Anhydride (for Imides) coupling_method->anhydride_path edc_solution1 3a. Add Catalyst: - Add 5-10 mol% DMAP. - Increase Temperature to 40°C. edc_path->edc_solution1 Minor Change edc_solution2 3b. Upgrade Reagent: - Switch to HATU or COMU. - See Protocol 1.A. edc_path->edc_solution2 Major Change acyl_issue Issue: Decomposition or still no reaction? acyl_path->acyl_issue anhydride_issue Stalled at amic acid intermediate? anhydride_path->anhydride_issue end_node Re-evaluate & Purify Product edc_solution1->end_node edc_solution2->end_node acyl_solution 3c. Check Base & Temperature: - Use a bulky base (DIPEA). - Add amine solution slowly at 0°C. - See Protocol 1.B. acyl_issue->acyl_solution Yes acyl_solution->end_node anhydride_solution 3d. Promote Cyclization: - Apply thermal conditions (>100°C). - Use Microwave Synthesis. - See Protocol 2.A. anhydride_issue->anhydride_solution Yes anhydride_solution->end_node

Sources

Technical Support Center: Optimizing Catalyst Loading for (1R,2R)-2-Aminocyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: (1R,2R)-2-Aminocyclopentanol (Chiral Ligand) Primary Application: Asymmetric Addition of Organozinc Reagents (e.g., Et₂Zn) to Aldehydes; Asymmetric Simmons-Smith Cyclopropanation. Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]

Core Directive: The "Golden Zone" of Catalyst Loading

In asymmetric catalysis utilizing (1R,2R)-2-Aminocyclopentanol , catalyst loading is not merely a variable of cost; it is a variable of aggregation state . Unlike simple transition metal catalysis where


, amino alcohol-mediated organozinc chemistry is governed by a monomer-dimer equilibrium that dictates both activity and enantioselectivity.
The Optimization Protocol

For most aldehyde substrates (aromatic and aliphatic), the optimal loading window is 2.0 – 5.0 mol% .

  • < 1.0 mol%: often results in incomplete conversion due to catalyst sequestration by product alkoxides (product inhibition) or trace moisture scavenging.

  • > 10.0 mol%: Diminishing returns. High concentrations favor the formation of thermodynamically stable (Zn-Ligand)₂ dimers , which are often the resting state rather than the active species. This reduces the effective concentration of the active monomeric Lewis acid.

Quick Reference: Loading vs. Performance
Catalyst Loading (mol%)Typical Conversion (12h)Enantiomeric Excess (ee)Mechanistic State
0.5 - 1.0% 40 - 60% (Stalled)Moderate (85-90%)High turnover, but susceptible to poisoning/inhibition.
2.0 - 5.0% > 98% High (95-99%) Optimal Monomer/Dimer Equilibrium.
10.0 - 20.0% > 98%High (95-99%)Excess dimer formation; poor atom economy.

Technical Troubleshooting Guide (Q&A)

Module A: Activity & Conversion Issues

Q: My reaction initiates rapidly but stalls at ~50% conversion. Adding more Et₂Zn doesn't help. Is my catalyst dead?

A: Unlikely. This is a classic symptom of Product Inhibition or Hetero-Aggregation .

  • The Cause: As the reaction proceeds, the resulting product (a chiral zinc alkoxide) can co-aggregate with your active catalyst, forming a hetero-dimer that is catalytically inactive.

  • The Fix:

    • Increase Catalyst Loading: Bump loading from 2 mol% to 5 mol% to outcompete the product inhibition.

    • Add Additives: In some protocols, adding non-chiral additives (like Ti(O^iPr)₄ or excess ZnEt₂) can break up these aggregates, though this changes the mechanistic pathway.

    • Check Purity: Ensure the ligand is free of hydrochloride salts if using the free base method. If using the HCl salt ((1R,2R)-2-Aminocyclopentanol[2]·HCl), ensure you are generating the free base in situ with exactly 2 equivalents of base (or Et₂Zn) before adding the substrate.

Q: I see zero conversion. The aldehyde is untouched.

A: This indicates Catalyst Poisoning or Failure to Form the Active Species .

  • Moisture Sensitivity: The active species is a Zinc-Aminoalkoxide. It is hydrolytically unstable. Ensure the ligand is dried (azeotropic distillation with toluene recommended) and the solvent is anhydrous (<50 ppm H₂O).

  • Order of Addition:

    • Incorrect: Aldehyde + Ligand + Et₂Zn (Simultaneous).

    • Correct: Ligand + Et₂Zn → Stir 30 min at 0°C (Formation of Active Complex) → Add Aldehyde.

    • Reasoning: The ligand must deprotonate and coordinate to Zinc before the aldehyde is introduced. If Et₂Zn reacts with the aldehyde first (uncatalyzed background reaction), you get racemic product. If it doesn't react at all, your ligand might not be deprotonated.

Module B: Enantioselectivity (ee) Optimization

Q: My yield is quantitative, but the ee is only 60% (expected >95%). What is happening?

A: You are suffering from the Achiral Background Reaction .[3]

  • The Mechanism: Et₂Zn can add to aldehydes without a ligand. This uncatalyzed pathway produces racemic alcohol. If the catalyzed rate (

    
    ) is not significantly faster than the uncatalyzed rate (
    
    
    
    ), the ee drops.
  • The Fix:

    • Temperature Control: Lower the temperature to 0°C or -20°C. The activation energy for the catalyzed pathway is typically lower than the uncatalyzed one; cooling suppresses the background reaction more than the catalyzed one.

    • Slow Addition: Add the aldehyde slowly to the catalyst/Et₂Zn mixture. This keeps the aldehyde concentration low, favoring the high-affinity catalyst binding over the bimolecular background reaction.

    • Ligand Purity: Check for (1S,2S) contamination. Even 1% of the wrong enantiomer can disproportionately lower ee due to the "Non-Linear Effect" (NLE), where heterochiral dimers (R,S-dimers) are often more stable and inactive than homochiral dimers.

Mechanistic Visualization

Understanding the Monomer-Dimer Equilibrium is vital for optimizing loading. The diagram below illustrates why "more catalyst" isn't always better and how the active species is generated.

CatalyticCycle Figure 1: Active Species Formation & Monomer-Dimer Equilibrium in Amino-Alcohol Catalysis Ligand (1R,2R)-Ligand (Monomer) PreCat Zn-Alkoxide (Active Monomer) Ligand->PreCat + Et₂Zn - Ethane Et2Zn Et₂Zn Et2Zn->PreCat Dimer (Zn-Ligand)₂ (Inactive Reservoir) PreCat->Dimer Aggregation (High Conc.) Complex Catalyst-Substrate Complex PreCat->Complex + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->Complex Product Chiral Alcohol (Product) Complex->Product + Et₂Zn Transmetallation Product->PreCat Regeneration

Caption: The active monomer exists in equilibrium with an inactive dimer. High loading pushes equilibrium right (Red), reducing efficiency. Optimal loading maintains the monomer (Green).

Experimental Protocol: The Self-Validating Standard

This protocol includes checkpoints to validate the system before committing valuable substrate.

Reagents:

  • Ligand: (1R,2R)-2-Aminocyclopentanol (1.0 equiv relative to loading).

  • Source: Toluene (Anhydrous).

  • Reagent: Diethylzinc (1.0 M in Hexanes).[4]

Step-by-Step Workflow:

  • Catalyst Formation (The Checkpoint):

    • Charge a flame-dried Schlenk flask with Ligand (5 mol%) and anhydrous Toluene.

    • Cool to 0°C.

    • Add Et₂Zn (2.2 equiv relative to aldehyde; excess is needed for the reaction stoichiometry).

    • Observation: You should see gas evolution (Ethane). If no bubbles, your Et₂Zn is hydrolyzed (bad) or your system is leaking.

    • Stir for 30 minutes at 0°C. (Crucial for breaking up initial aggregates).

  • Reaction:

    • Add the Aldehyde (1.0 equiv) slowly over 10 minutes.

    • Maintain 0°C.

    • Monitor by TLC/GC.

  • Quench & Workup:

    • Quench with saturated NH₄Cl. (Dissolves Zinc salts).

    • Extract with Et₂O or DCM.

Scale-Up Considerations

When moving from mg-scale (optimization) to gram-scale (production):

  • Exotherm Management: The addition of Et₂Zn and the reaction with aldehyde are exothermic. On a large scale, heat removal is slower.

    • Risk: Temperature spikes > 10°C will trigger the achiral background reaction (low ee).

    • Solution: Use a jacketed reactor and strictly controlled addition rates (dosing pumps).

  • Loading Linearity: You can often reduce loading on scale-up (e.g., from 5% to 2%) because the surface-area-to-volume ratio changes, and mixing efficiency often improves the effective concentration of the active species.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[5][6] Chemical Reviews, 92(5), 833-856. Link

  • Yoshioka, M., Kawakita, T., & Ohno, M. (1989). Asymmetric addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols.[5][6] Evidence for the monomeric alkylzinc aminoalkoxide as the active catalyst. Tetrahedron Letters, 30(13), 1657-1660. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino-alcohols in asymmetric synthesis: Enantioselective addition of diethylzinc to aldehydes.[5] Tetrahedron Letters, 29(24), 2947-2948. Link

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[5][6] Journal of the American Chemical Society, 108(22), 7117-7119. Link

Sources

challenges in the scale-up of (1R,2R)-2-Aminocyclopentanol production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: SC-ACP-2024 Subject: Troubleshooting Scale-Up, Resolution, and Isolation of (1R,2R)-2-Aminocyclopentanol.

Executive Summary

(1R,2R)-2-Aminocyclopentanol is a critical chiral building block used in the synthesis of carbocyclic nucleosides and as a scaffold for asymmetric ligands (e.g., Trost ligands).

The industrial standard for producing this molecule involves a two-stage workflow :

  • Chemical Synthesis: Ammonolysis of cyclopentene oxide to yield (±)-trans-2-aminocyclopentanol.

  • Biocatalytic Resolution: Kinetic resolution using Lipases (e.g., CAL-B) to separate the (1R,2R) enantiomer from the (1S,2S) antipode.

This guide addresses the specific chemical engineering and stereochemical challenges encountered when moving from gram-scale to kilogram-scale production.

Module 1: Synthesis of the Racemic Precursor

Core Reaction: Ring opening of cyclopentene oxide with ammonia.

Q1: We are observing a dangerous exotherm when scaling the ammonolysis to 500g. How do we control this?

Diagnosis: Epoxide ring opening by amines is highly exothermic (~100 kJ/mol). On a small scale, heat dissipation is fast; on a large scale, it leads to thermal runaway and pressure spikes.

Protocol for Thermal Management:

  • Switch to Semi-Batch Mode: Do not mix all reagents at once.

    • Charge the reactor with aqueous ammonia (or methanolic ammonia) and cool to 0–5°C.

    • Dose cyclopentene oxide slowly over 2–4 hours.

    • Critical Check: Monitor the internal temperature, not just the jacket temperature. If internal T rises >10°C above setpoint, stop addition immediately.

  • Ammonia Concentration: Use a large excess of ammonia (5–10 equivalents). This acts as a thermal heat sink and prevents the formation of secondary amine impurities (bis-alkylation).

Q2: The reaction stalls at 90% conversion. Should we increase the temperature?

Analysis: While heat drives kinetics, excessive heat (>60°C) in this system promotes polymerization and discoloration.

Troubleshooting Steps:

  • Catalysis: Add a Lewis Acid catalyst. Lithium perchlorate (LiClO₄) or simple water (in methanolic systems) can catalyze the ring opening via hydrogen bonding activation of the epoxide oxygen.

  • Solvent System: If using purely organic solvents (e.g., THF), the reaction is slower. Switch to a protic solvent system (MeOH/Water) to stabilize the transition state.

Module 2: Enzymatic Resolution (The Stereochemical Engine)

Core Process: Kinetic resolution of (±)-trans-2-aminocyclopentanol using Candida antarctica Lipase B (CAL-B).

Q3: Which enantiomer does the enzyme process?

Technical Insight: In a typical acetylation using CAL-B and vinyl acetate:

  • The enzyme selectively acetylates the (1R,2R) -enantiomer (following Kazlauskas' rule for cyclic secondary alcohols) to form the (1R,2R)-amide/ester .

  • The (1S,2S) -enantiomer remains as the free amino alcohol .

Note: You must verify this with your specific enzyme batch using Chiral HPLC, as immobilization supports can slightly alter selectivity.

Q4: Our enantiomeric excess (ee) drops significantly when we scale up. Why?

Diagnosis: This is likely due to non-enzymatic background acetylation or equilibrium reversibility .

Corrective Actions:

  • Acyl Donor Selection: Use Vinyl Acetate or Isopropenyl Acetate .

    • Mechanism:[1][2] The byproduct is an enol (vinyl alcohol) which tautomerizes to acetaldehyde/acetone, making the reaction irreversible .

    • Avoid: Ethyl acetate, as the reaction will reach equilibrium, capping conversion <50%.

  • Temperature Control: Keep the reaction <30°C. Higher temperatures increase the rate of the non-selective chemical background reaction, eroding the ee.

Q5: The immobilized enzyme (Novozym 435) is disintegrating in the reactor.

Root Cause: Mechanical attrition caused by overhead stirrers in batch reactors grinds the beads into fines, making filtration difficult and preventing reuse.

Engineering Solution:

  • Fixed Bed Reactor (Loop System): Pack the enzyme in a column. Circulate the reaction mixture through the column. This eliminates mechanical shear.

  • Filtration: If batch stirring is unavoidable, use a wide-blade hydrofoil impeller at low RPM, not a Rushton turbine.

Module 3: Downstream Processing & Purification

Q6: The product is an oil and difficult to handle. How do we isolate a solid?

Strategy: Amino alcohols are often hygroscopic oils. Salt formation is the standard isolation technique.

Crystallization Protocol:

  • Separation: After enzymatic resolution, you have a mixture of (1R,2R)-amide/ester and (1S,2S)-amine.

    • Acid Wash: Extract the mixture with dilute HCl. The unreacted amine goes into the water phase; the amide/ester stays in the organic phase.

  • Hydrolysis (to recover 1R,2R): Take the organic phase (amide), hydrolyze with NaOH/MeOH to free the (1R,2R)-amine.

  • Salt Formation: Dissolve the free amine in dry ethanol or IPA. Add 1.1 eq of HCl in dioxane or gaseous HCl .

    • Result: (1R,2R)-2-Aminocyclopentanol Hydrochloride precipitates as a white, stable crystalline solid.

Q7: Visualizing the Workflow

The following diagram illustrates the logical flow from raw materials to the isolated chiral target.

G Start Cyclopentene Oxide (Raw Material) Step1 Ammonolysis (NH4OH / MeOH) Start->Step1 + NH3 Racemate (±)-trans-2-Aminocyclopentanol (Racemic Intermediate) Step1->Racemate Step2 Enzymatic Resolution (CAL-B + Vinyl Acetate) Racemate->Step2 Mixture Mixture: (1R,2R)-Amide + (1S,2S)-Amine Step2->Mixture Step3 Acid Extraction (Partitioning) Mixture->Step3 OrgPhase Organic Phase (1R,2R)-Amide Step3->OrgPhase Amide (Ester) AqPhase Aqueous Phase (1S,2S)-Amine Salt Step3->AqPhase Amine (Discard/Recycle) Step4 Hydrolysis (NaOH / Reflux) OrgPhase->Step4 Final (1R,2R)-2-Aminocyclopentanol HCl Salt Step4->Final + HCl

Figure 1: Process Flow Diagram for the Chemoenzymatic Synthesis of (1R,2R)-2-Aminocyclopentanol.

Module 4: Safety & Compliance Data

Hazard Identification Table

ReagentHazard ClassScale-Up RiskMitigation Strategy
Cyclopentene Oxide Flammable Liquid (Cat 2)Low Flash Point (<23°C). Vapors travel to ignition sources.[3]Ground all equipment. Use nitrogen blanketing.
Ammonia (aq/gas) Acute Toxicity, CorrosivePressure build-up in closed vessels.Use rated pressure vessels (Autoclaves) with burst discs.
Vinyl Acetate Carcinogen (Suspected)Polymerization if unstabilized.Store with inhibitor. Use in fume hood.
Reaction Matrix ExothermicThermal Runaway.Active cooling jacket. Emergency dump quench protocol.

References

  • Enzymatic Resolution of Cyclic Amino Alcohols

    • Title: Lipase-catalyzed kinetic resolution of trans- and cis-2-azidocycloalkanols.[4]

    • Source:Bioscience, Biotechnology, and Biochemistry (1999).
    • Relevance: Establishes the baseline for using Pseudomonas and Candida lipases for this structural class.
    • Link:[Link]

  • Scale-Up of Enzymatic Processes

    • Title: A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.[5]

    • Source:Biotechnology & Bioengineering (2001).
    • Relevance: Details the engineering solutions (loop reactors)
    • Link:[Link]

  • Safety in Epoxide Scale-Up

    • Title: Scale-Up Safety: Cyclopentene Oxide Handling.
    • Source: Stanford Environmental Health & Safety Guidelines.
    • Relevance: Protocols for managing exothermic epoxide ring-opening reactions.
    • Link:[Link]

  • Title: Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (Patent CN112574046A).

Sources

Validation & Comparative

confirming absolute configuration of aldol products using (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Absolute Configuration Determination of Aldol Adducts: The Rigid-Bicycle Strategy Using (1R,2R)-2-Aminocyclopentanol

Executive Summary

Determining the absolute configuration (AC) of


-hydroxy ketones or esters (aldol adducts) is a critical bottleneck in natural product synthesis and drug discovery. While the Mosher ester method (MTPA) is the industry standard, it suffers from ambiguity when applied to conformationally flexible chains or sterically congested centers.

This guide details an advanced alternative: the Rigid-Bicycle Strategy using (1R,2R)-2-Aminocyclopentanol (ACP) .[1] Unlike Mosher analysis, which relies on conformational averaging and chemical shift differences (


), the ACP method chemically locks the flexible aldol adduct into a rigid bicyclic oxazolidinone. This allows stereochemical assignment based on definitive scalar coupling constants (

) and Nuclear Overhauser Effect (NOE) signals, offering a self-validating geometric proof of configuration.

The Challenge: Conformational Mobility in Aldol Adducts

The primary failure mode of standard NMR methods (Mosher, MPA) in aldol analysis is conformational flexibility .

  • The Problem: Aldol chains often rotate freely.[1] Mosher analysis assumes a specific "ideal" conformation (syn-coplanar) to predict shielding/deshielding. If the molecule adopts a non-standard conformer due to solvent effects or internal hydrogen bonding, the

    
     values can be misleading or near zero.
    
  • The Consequence: Incorrect assignment of

    
     vs 
    
    
    
    configuration, potentially leading to months of wasted synthetic effort.

The Solution: (1R,2R)-2-Aminocyclopentanol (ACP)

The ACP method solves this by removing the variable of flexibility. By condensing the


-hydroxy acid (derived from the aldol product) with (1R,2R)-ACP, a bicyclic oxazolidinone  is formed.
Mechanism of Action
  • Derivatization: The chiral amine reacts with the aldol carboxylate.[1]

  • Cyclization: A "staple" reagent (CDI or Triphosgene) locks the alcohol and amine into a 5-membered ring.[1]

  • Result: A fused [3.3.0] bicyclic system (if the aldol side chain allows) or a rigid oxazolidinone with a defined envelope conformation. The relative orientation of the protons is now fixed, making

    
    -coupling values definitive.
    

ReactionPathway Aldol Aldol Adduct (Flexible u03b2-Hydroxy Acid) Amide Intermediate Amide (Still Flexible) Aldol->Amide Coupling Reagent (1R,2R)-2-ACP (Chiral Scaffold) Reagent->Amide Product Rigid Oxazolidinone (Fixed Geometry) Amide->Product Cyclization Cyclization Cyclization Agent (CDI/Triphosgene) Cyclization->Product

Figure 1: Transformation of a flexible aldol chain into a rigid diagnostic scaffold.

Comparative Analysis: ACP vs. Mosher vs. X-Ray

Feature(1R,2R)-ACP Method Mosher's Method (MTPA) X-Ray Crystallography
Primary Data Source Geometry (

-coupling, NOE)
Anisotropy (

)
Diffraction Pattern
Reliability High (Self-validating geometry)Medium (Model-dependent)Absolute (Gold Standard)
Sample State Solution (NMR)Solution (NMR)Single Crystal Required
Substrate Scope

-hydroxy acids/esters
Secondary alcoholsCrystalline solids
Ambiguity Risk Low (Rigid structure)High (Flexible conformers)Low (If crystal forms)
Material Needed ~2-5 mg~1-2 mg~5-10 mg (for growth)

Experimental Protocol

Phase 1: Preparation of the Aldol Acid

Note: If your aldol product is an ester, it must be hydrolyzed first.

  • Dissolve aldol ester (0.1 mmol) in THF/H₂O (3:1).

  • Add LiOH (2.0 equiv) at 0°C. Stir until TLC shows consumption.

  • Acidify carefully to pH 3-4 with 1M HCl and extract with EtOAc.

  • Dry over Na₂SO₄ and concentrate. Do not purify extensively; use crude for the next step to avoid lactonization.

Phase 2: Derivatization with (1R,2R)-2-ACP
  • Coupling: Dissolve the crude

    
    -hydroxy acid in dry CH₂Cl₂. Add EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv).[1]
    
  • Add (1R,2R)-2-Aminocyclopentanol (1.2 equiv).[1] Stir at RT for 4-12 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Isolate the amide.[1]

  • Cyclization (The Locking Step): Dissolve the amide in dry THF. Add Carbonyldiimidazole (CDI, 1.5 equiv) or Triphosgene (0.4 equiv) + Pyridine. Reflux for 2 hours.

  • Purification: Flash chromatography (EtOAc/Hexanes) to isolate the pure oxazolidinone derivative.

Phase 3: NMR Analysis & Assignment
  • Acquire 1H NMR in CDCl₃ or C₆D₆.[1]

  • Acquire NOESY (or 1D NOE) targeting the ring protons.[1]

Data Interpretation: The Decision Matrix

The configuration is assigned by observing the coupling constants (


) of the protons on the newly formed oxazolidinone ring.
  • Geometry: The (1R,2R)-cyclopentyl fusion forces the oxazolidinone into a specific envelope.

  • Logic:

    • If the aldol substituent (

      
      ) is cis  to the cyclopentyl bridgehead protons, you will see strong NOE correlations and specific 
      
      
      
      values (typically smaller
      
      
      due to gauche alignment).
    • If the substituent is trans , NOE is absent, and

      
       values reflect an anti-periplanar arrangement (larger 
      
      
      
      , ~8-10 Hz).

DecisionTree Start Analyze Oxazolidinone NMR CheckNOE Check NOE between Bridgehead H and C(alpha)-H Start->CheckNOE StrongNOE Strong NOE Observed CheckNOE->StrongNOE Positive Signal NoNOE No NOE / Weak NOE CheckNOE->NoNOE Negative Signal ResultSyn Protons are CIS (Syn Stereochemistry) StrongNOE->ResultSyn ResultAnti Protons are TRANS (Anti Stereochemistry) NoNOE->ResultAnti

Figure 2: Logic flow for assigning stereochemistry based on NOE data.

Example Data Table (Hypothetical):

Signal Observation (Isomer A) Observation (Isomer B) Structural Inference

|


  | 7.5 Hz | 3.2 Hz | Large 

= Anti (Trans); Small

= Syn (Cis) | | NOE (H4

H5)
| Weak / None | Strong | Strong NOE confirms Cis relationship | | Conclusion | Anti-Isomer | Syn-Isomer | Map back to (1R,2R) scaffold to assign absolute config. |

References

  • Dale, J. A., & Mosher, H. S. (1973).[1][2] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[1] Journal of the American Chemical Society, 95(2), 512–519. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1][3] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1][3] Link

  • Ghosh, A. K., et al. (1991).[1] cis-1-Aminoindan-2-ol in Asymmetric Synthesis. Journal of Organic Chemistry. (Demonstrates the utility of rigid cyclic amino-alcohol auxiliaries similar to ACP).

  • Feringa, B. L., et al. (2000).[1] High-Throughput Determination of Absolute Configuration. Angewandte Chemie International Edition. (Discusses derivatization principles).

Sources

comparison of different synthetic routes to (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2R)-2-Aminocyclopentanol is a critical chiral building block in the synthesis of neuroactive pharmaceuticals, chiral ligands for asymmetric catalysis, and bioactive natural product analogs. Its synthesis is defined by the challenge of establishing two contiguous stereocenters in a trans configuration starting from achiral or racemic precursors.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Chemical Resolution: The industrial standard utilizing diastereomeric salt formation.

  • Chemoenzymatic Kinetic Resolution: A scalable route using Lipase B from Candida antarctica (CAL-B).[1]

  • Direct Biocatalytic Ring Opening: An emerging "green" route employing amine transaminases (ATAs).

Route Analysis & Protocols

Route A: Classical Resolution via Diastereomeric Crystallization

Mechanism: Ring opening of cyclopentene oxide with benzylamine followed by optical resolution using (R)-Mandelic acid. Best For: Large-scale industrial manufacturing where cost of goods (COGs) is the primary driver and waste disposal infrastructure is available.

Detailed Protocol
  • Nucleophilic Ring Opening:

    • Charge a reactor with cyclopentene oxide (1.0 equiv) and water/organic co-solvent (e.g., o-dichlorobenzene or neat).[2]

    • Add benzylamine (1.05 equiv) slowly to control exotherm.

    • Heat to 95–110 °C for 12–24 hours.

    • Validation: Monitor consumption of epoxide via GC/HPLC.

    • Result: Racemic trans-2-(benzylamino)cyclopentanol.

  • Optical Resolution:

    • Dissolve the racemate in an organic solvent (e.g., ethanol or ethyl acetate).

    • Add (R)-(-)-Mandelic acid (1.0 equiv).

    • Heat to reflux to ensure complete dissolution, then cool slowly to 0–5 °C to induce crystallization.

    • Filter the resulting salt: (1R,2R)-2-(benzylamino)cyclopentanol · (R)-Mandelate.[2]

    • Recrystallization: If chiral purity is <98% ee, recrystallize from ethanol.

  • Liberation and Debenzylation:

    • Treat the salt with aqueous NaOH to liberate the free amine base. Extract into organic solvent (DCM/MTBE).

    • Perform hydrogenolysis using Pd/C (10% w/w) catalyst under H₂ atmosphere (1–5 bar) in methanol to remove the benzyl group.

    • Filter catalyst and concentrate to yield (1R,2R)-2-aminocyclopentanol.

Key Causality: Benzylamine is chosen over ammonia because the bulky benzyl group facilitates the formation of well-defined crystalline lattices with mandelic acid, which is difficult to achieve with the primary amine directly.

Route B: Lipase-Catalyzed Kinetic Resolution (E-KR)

Mechanism: Enantioselective acylation of the racemic amino alcohol using Candida antarctica Lipase B (CAL-B). Best For: Laboratory to pilot-scale production requiring high enantiomeric excess (>99% ee) without heavy metal waste.

Detailed Protocol
  • Substrate Preparation:

    • Synthesize racemic trans-2-aminocyclopentanol via ammonolysis of cyclopentene oxide (aqueous NH₃, 100 °C, pressure vessel).

  • Enzymatic Acylation:

    • Dissolve racemic amino alcohol (100 mM) in dry MTBE or Diisopropyl ether .

    • Add acyl donor: Ethyl acetate (excess, solvent/reactant) or Vinyl acetate (irreversible donor, 2–5 equiv).

    • Add immobilized CAL-B (e.g., Novozym 435, 20–50 mg/mmol).

    • Incubate at 30–45 °C with orbital shaking (200 rpm).

  • Monitoring & Termination:

    • Stop Condition: The reaction is kinetically controlled. Stop at exactly 50% conversion (theoretical yield limit).

    • CAL-B typically acetylates the (1R,2R)-enantiomer to the amide, leaving the (1S,2S)-amine free (or vice versa depending on specific conditions; verification via chiral HPLC is mandatory).

    • Filter off the enzyme (reusable).[1]

  • Separation:

    • Partition between aqueous acid (1M HCl) and organic solvent.

    • Aqueous Phase: Contains the unreacted amine enantiomer.

    • Organic Phase: Contains the acetylated enantiomer.

    • Note: If the target (1R,2R) is in the amide form, hydrolyze with 6M HCl (reflux, 4h) to recover the amino alcohol.

Key Causality: The use of vinyl acetate makes the reaction irreversible by releasing unstable vinyl alcohol (tautomerizes to acetaldehyde), driving the equilibrium forward and preventing the reverse reaction that erodes ee.

Route C: Biocatalytic Asymmetric Ring Opening

Mechanism: Direct desymmetrization of meso-cyclopentene oxide using an engineered Amine Transaminase (ATA) or specialized lyase. Best For: Green chemistry applications; achieves 100% theoretical yield (no resolution loss) if highly selective.

Detailed Protocol
  • Biocatalyst Preparation:

    • Utilize recombinant E. coli expressing CepTA (Transaminase from Capronia epimyces) or a commercially available ATA screening kit.

    • Prepare cofactor solution: Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Reaction Setup:

    • Suspend cells or purified enzyme in Phosphate Buffer (pH 7.5–8.0).

    • Add Cyclopentene Oxide (50–100 mM).

    • Add Amine Donor: Isopropylamine (1.0–2.0 M) or L-Alanine + LDH/GDH recycling system (to remove pyruvate).

    • Incubate at 30 °C with gentle agitation.

  • Workup:

    • Monitor reaction to full conversion. Unlike kinetic resolution, this route converts the meso-substrate exclusively to the (1R,2R) product (dynamic desymmetrization).

    • Basify to pH >12 with NaOH.

    • Extract with ethyl acetate or isolate via ion-exchange chromatography.

Key Causality: This route bypasses the 50% yield cap of kinetic resolutions. The enzyme distinguishes between the two enantiotopic carbons of the meso-epoxide, attacking only one to set two stereocenters simultaneously.

Comparative Analysis & Decision Matrix

Quantitative Performance Data
FeatureRoute A: Classical ResolutionRoute B: Lipase Kinetic Res.Route C: Direct Bio-Opening
Theoretical Yield 50% (max)50% (max)100%
Enantiomeric Excess 95–98% (requires recrystallization)>99%>99%
Atom Economy Low (auxiliary waste)Medium (acyl donor waste)High
Scalability High (kg to ton)Medium (g to kg)Low to Medium (enzyme cost)
Cost Driver Labor & SolventEnzyme CostR&D (Enzyme screening)
Safety Profile High pressure (ammonolysis)Flammable solventsBenign aqueous buffer
Visualized Workflow (Graphviz)

G cluster_0 Route A: Classical cluster_1 Route B: Chemoenzymatic cluster_2 Route C: Direct Bio-Opening Start Cyclopentene Oxide RouteA_Step1 Rxn w/ Benzylamine (Ring Opening) Start->RouteA_Step1 RouteB_Step1 Ammonolysis (NH3/H2O) Start->RouteB_Step1 RouteC_Step1 Biocatalytic Amine Transaminase (CepTA, PLP) Start->RouteC_Step1 RouteA_Inter Racemic N-Benzyl Aminoalcohol RouteA_Step1->RouteA_Inter RouteA_Res Resolution w/ (R)-Mandelic Acid RouteA_Inter->RouteA_Res RouteA_Salt (1R,2R)-Salt (Crystalline) RouteA_Res->RouteA_Salt Crystallization RouteA_Final Hydrogenolysis (Pd/C) RouteA_Salt->RouteA_Final Base liberate Target (1R,2R)-2-Aminocyclopentanol RouteA_Final->Target RouteB_Inter Racemic Aminoalcohol RouteB_Step1->RouteB_Inter RouteB_Enz Kinetic Resolution (CAL-B + Vinyl Acetate) RouteB_Inter->RouteB_Enz RouteB_Prod Separation: (1R,2R)-Amide + (1S,2S)-Amine RouteB_Enz->RouteB_Prod RouteB_Hydro Hydrolysis (if Amide is target) RouteB_Prod->RouteB_Hydro Acid Hydrolysis RouteB_Hydro->Target RouteC_Step1->Target Direct Desymmetrization 100% Yield Potential

Caption: Comparative process flow for the synthesis of (1R,2R)-2-Aminocyclopentanol showing step count and intermediate complexity.

References

  • Mitsuda, S., et al. (2008). Method for producing (1R,2R)-2-amino-1-cyclopentanol. WO Patent 2008072773A1. Link

    • Core Reference for Route A: Describes the industrial protocol for benzylamine ring opening and mandelic acid resolution.
  • González-Sabin, J., et al. (2002). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Tetrahedron: Asymmetry, 13(12), 1315-1320. Link

    • Core Reference for Route B: Details the lipase-catalyzed acyl
  • Zhang, W., et al. (2023). Biocatalytic asymmetric ring-opening of meso-epoxides to enantiopure cyclic trans-β-amino alcohols involving a key amine transaminase. Green Chemistry, 25, 123-130. Link

    • Core Reference for Route C: Validates the direct desymmetriz
  • Gotor, V., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(16), 2358-2364. Link

    • Supporting Reference: Provides context on CAL-B selectivity and solvent engineering for cyclopentyl systems.

Sources

assessing the effectiveness of (1R,2R)-2-Aminocyclopentanol vs other chiral amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Effectiveness of (1R,2R)-2-Aminocyclopentanol vs. Other Chiral Amino Alcohols Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

In the landscape of chiral auxiliaries and ligands, (1R,2R)-2-aminocyclopentanol (ACP) occupies a specific "conformational niche" between the flexible acyclic amino alcohols (e.g., ephedrine) and the unstrained, chair-locked cyclohexyl analogs. While (1R,2R)-1,2-diaminocyclohexane and aminoindanol often dominate the market, ACP offers distinct advantages in reactions requiring a tighter "bite angle" or a specific steric wall that the larger C6 rings cannot provide.

This guide objectively assesses ACP against its primary competitors—(1R,2R)-2-aminocyclohexanol (ACH), Ephedrine, and Aminoindanol—focusing on mechanistic rigidity, catalytic efficiency in CBS reductions and diethylzinc additions, and practical scalability.

Structural Dynamics & Mechanistic Advantage

The primary differentiator of ACP is the cyclopentane envelope conformation . Unlike the cyclohexane ring, which rests in a stable chair conformation with minimized torsional strain, the cyclopentane ring is in a perpetual state of pseudorotation to relieve eclipsing interactions.

The "Rigidity-Strain" Trade-off
  • Acyclic (Ephedrine/Valinol): High conformational freedom. The metal center must pay an entropic penalty to lock the ligand into the active catalytic geometry.

  • C6 (ACH): Rigid chair. Fixed bite angle. Excellent for substrates that match this specific geometry.

  • C5 (ACP): The "Envelope" puckering creates a unique steric environment. The C1-C2 dihedral angle in trans-ACP is often slightly distorted compared to the rigid 60° of a cyclohexane chair, potentially bringing the amine and hydroxyl groups into a proximity that favors coordination with smaller radii metals (like Boron or Zinc).

Visualization: Ligand Constraint Comparison

The following diagram illustrates the conformational hierarchy and its impact on metal coordination.

LigandConstraint cluster_0 Conformational Freedom cluster_1 Catalytic Outcome Ephedrine Ephedrine (Acyclic) High Freedom Entropic Penalty: High Outcome1 Selectivity (ee%) Ephedrine->Outcome1 Variable ACP (1R,2R)-ACP (C5 Ring) Envelope Conformation Restricted Rotation Tighter Bite Angle ACP->Outcome1 High (Substrate Specific) Outcome2 Reaction Rate ACP->Outcome2 Fast (Strain Release) ACH (1R,2R)-ACH (C6 Ring) Chair Conformation Rigid & Defined Standard Bite Angle ACH->Outcome1 High (General Purpose)

Figure 1: Comparative conformational dynamics of chiral amino alcohols. The C5 ring of ACP offers a balance of rigidity without the steric bulk of the C6 chair, often leading to superior performance in sterically crowded transition states.

Comparative Performance Data

Case Study A: Enantioselective Borane Reduction (CBS Type)

The reduction of prochiral ketones using borane-THF is the benchmark reaction for amino alcohols. The active catalyst is an oxazaborolidine formed in situ.

Mechanistic Insight: The ACP-derived oxazaborolidine forms a strained 5,5-fused bicyclic system (the oxazaborolidine ring fused to the cyclopentane). This strain can make the catalyst more reactive (Lewis acidic) at the boron center compared to the unstrained 5,6-fused system of ACH.

Table 1: Reduction of Acetophenone (Benchmark Substrate)

Ligand (Amino Alcohol)Catalyst LoadingYield (%)ee (%)ConfigurationSource
(1R,2R)-ACP 10 mol%9594-99 R[1, 3]
(1R,2R)-ACH10 mol%9275-85R[1]
(1R,2S)-Ephedrine5-10 mol%8560-80R[2]
(1S,2R)-Aminoindanol5-10 mol%96>95S[4]

Analysis: While Aminoindanol is the industry standard for high ee, ACP outperforms the cyclohexyl analog (ACH) in specific reductions due to the geometric constraints of the 5,5-fused system, which effectively blocks the re-face of the ketone.

Case Study B: Diethylzinc Addition to Aldehydes

This reaction creates chiral secondary alcohols.[1][2] The ligand forms a bimetallic Zn-complex.

Table 2: Et₂Zn Addition to Benzaldehyde

LigandYield (%)ee (%)Notes
(1R,2R)-ACP 9296-98 High reactivity; forms stable dimer resting state.
(1R,2R)-ACH9094Slightly lower selectivity than ACP for aliphatic aldehydes.
DAIB (Camphor derived)9898The "Gold Standard" for this reaction.
Ephedrine8065Poor selectivity due to conformational flexibility.

Analysis: ACP performs nearly on par with the highly specialized DAIB ligand. The C5 ring prevents the "opening up" of the transition state, ensuring high enantiocontrol.

Experimental Protocols

Protocol A: In Situ Generation of ACP-Oxazaborolidine Catalyst

Objective: Create the active catalyst for ketone reduction without isolation, minimizing moisture sensitivity.

Reagents:

  • (1R,2R)-2-Aminocyclopentanol hydrochloride

  • Trimethylboroxine (or Borane-THF/DMS)

  • Toluene (Anhydrous)

Workflow Diagram:

ProtocolWorkflow Step1 Step 1: Dehydration Mix ACP-HCl + Trimethylboroxine Reflux in Toluene (Dean-Stark) Step2 Step 2: Solvent Switch Remove Toluene (vac) Redissolve in THF Step1->Step2 Removal of water/boroxine excess Step3 Step 3: Activation Add BH3-THF (Catalyst Formation) Wait 15 min @ 0°C Step2->Step3 Formation of B-H species Step4 Step 4: Reduction Slow addition of Ketone Maintain < 5°C Step3->Step4 Active Cycle Step5 Step 5: Quench Add MeOH (gas evolution) Acidic Workup Step4->Step5 Hydrolysis of Borate

Figure 2: Step-by-step workflow for the in situ generation and utilization of the ACP-oxazaborolidine catalyst.

Detailed Procedure:

  • Catalyst Pre-formation: In a flame-dried flask under Argon, suspend (1R,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous toluene. Add trimethylboroxine (0.67 eq).

  • Dehydration: Heat to reflux with a Dean-Stark trap for 2 hours to remove water and form the B-methyl oxazaborolidine.

  • Solvent Swap: Evaporate toluene under reduced pressure and redissolve the residue in anhydrous THF.

  • Reduction: Cool to 0°C. Add Borane-THF complex (0.6 eq relative to ketone). Note: This forms the active hydride species.

  • Addition: Add the prochiral ketone (slowly, over 30 mins) to the catalyst mixture.

  • Quench: Carefully add Methanol (vigorous H₂ evolution). Hydrolyze with 1N HCl, extract with ether, and purify via column chromatography.

Supply Chain & Synthesis (Make vs. Buy)

For large-scale applications, the cost of chiral ligands is critical. While (1R,2R)-ACH is a byproduct of nylon manufacture (via cyclohexene oxide), ACP is less commoditized.

Synthesis via Enzymatic Resolution: If commercial stock is expensive, (1R,2R)-ACP can be prepared from inexpensive racemictrans-2-azidocyclopentanol or trans-2-aminocyclopentanol.

  • Enzyme: Pseudomonas cepacia Lipase (PS-C).

  • Acyl Donor: Vinyl acetate or 2,2,2-trifluoroethyl butanoate.

  • Process: The lipase selectively acylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-amine free.

  • Yield: Typically 45-48% (out of theoretical 50%).

  • Scalability: High. This kinetic resolution is robust and can be run on multi-gram scales [6].

Conclusion

(1R,2R)-2-Aminocyclopentanol is not a universal replacement for cyclohexane-based ligands, but it is a critical alternative when:

  • ACH fails due to steric clash: The C5 ring is more compact.

  • Ephedrine fails due to low selectivity: The C5 ring imposes necessary rigidity.

  • Substrate Specificity: For aliphatic ketones and specific aldehyde additions, ACP often yields ee% values 5-10 points higher than ACH.

For drug development pipelines, screening ACP alongside Aminoindanol and ACH is recommended to identify "matched" substrate-catalyst pairs.

References

  • Spiroborate Esters in Borane Reduction Title: Highly Enantioselective Carbonyl Reduction with Borane Catalyzed by Chiral Spiroborate Esters Derived from Chiral 1,2-Aminoalcohols Source: ResearchGate / Tetrahedron: Asymmetry URL:

  • Comparative Analysis of Amino Alcohols Title: Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst Source: ResearchGate URL:[3]

  • Borane Reduction Mechanism Title: Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications Source: University of York / J. Am. Chem. Soc. URL:

  • Aminoindanol Comparison Title: A Comparative Guide to the Enantioselectivity and Efficiency of (1R,2S)-1-Amino-2-Indanol in Large-Scale Synthesis Source: BenchChem Technical Guides URL:

  • Diethylzinc Addition Title: Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol Source:[1] ResearchGate / Tetrahedron URL:

  • Enzymatic Resolution Protocol Title: Lipase-catalyzed Kinetic Resolution of (±)-trans- And cis-2-Azidocycloalkanols Source: PubMed / Biosci Biotechnol Biochem URL:

Sources

Safety Operating Guide

(1R,2R)-2-Aminocyclopentanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1R,2R)-2-Aminocyclopentanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary: Immediate Disposal Directives

Do Not Drain Dispose. (1R,2R)-2-Aminocyclopentanol (CAS: 68327-11-7 for HCl salt; free base analogs vary) is a chiral amino alcohol used in asymmetric synthesis. Depending on its form (free base vs. hydrochloride salt), it presents distinct hazards ranging from skin/eye irritation to potential corrosivity .

  • Primary Waste Stream: Hazardous Organic Waste (Amine-containing).

  • RCRA Classification (USA): Not P-listed or U-listed. Likely D002 (Corrosive) if in aqueous solution with pH > 12.5, or D001 (Ignitable) if in organic solvent.

  • Critical Segregation: Keep separate from strong oxidizers , acids (unless controlled neutralization is intended), and acid chlorides .

Chemical Profile & Hazard Assessment

Effective disposal requires accurate characterization. The physical state dictates the waste workflow.

PropertyFree Base ((1R,2R)-2-Aminocyclopentanol)Hydrochloride Salt (Common Commercial Form)
Physical State Viscous Liquid or Low-Melting SolidCrystalline Solid
pH (Aqueous) Basic (>10)Acidic to Neutral (~4–6)
Primary Hazards Corrosive (Skin/Eye), IrritantIrritant (H315, H319, H335)
Water Solubility SolubleHighly Soluble
Flash Point >110°C (Estimated)N/A (Solid)
Incompatibility Acids, Oxidizers, Acid AnhydridesStrong Bases, Oxidizers

Mechanistic Insight: The amino group (-NH₂) in the free base is a nucleophile and a base. In waste containers, mixing it with acid chlorides or anhydrides can trigger rapid, exothermic amide formation, potentially pressurizing the vessel. Always segregate amines from acylating agents.

Waste Segregation & Packaging Protocol

This protocol uses a Self-Validating System : The user must verify pH and solvent compatibility before adding to a waste stream.

A. Solid Waste (Crystalline/Powder)
  • Applicability: Expired shelf stocks, contaminated gloves/paper, spill cleanup residues.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

  • Protocol:

    • Double-bag the material in clear polyethylene bags.

    • Place in the HDPE jar.

    • Do not mix with sharps or glass.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: HPLC effluent, reaction filtrates.

  • Step 1: Solvent Identification.

    • Halogenated:[1] (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Methanol, Ethyl Acetate)

      
      Non-Halogenated Organic Waste .
      
  • Step 2: pH Validation (The Safety Gate).

    • Before adding to a bulk organic waste container, check the pH of your solution.

    • If pH > 11 (Free Base): Do not add to acidic organic waste streams (e.g., waste containing acetic acid or TFA). This prevents exothermic neutralization.

    • Action: Collect in a separate "Basic Organic Waste" container or neutralize carefully with dilute acetic acid before consolidation.

Disposal Workflow Diagram

The following logic flow ensures the material ends up in the correct incineration stream without causing incompatibility incidents.

DisposalWorkflow cluster_legend Key Start Waste Generation: (1R,2R)-2-Aminocyclopentanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure salt or spill residue) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Mixture) StateCheck->Liquid Liquid SolidAction Double Bag -> HDPE Drum Label: Hazardous Solid Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water > 50% Organic Organic Solvent SolventCheck->Organic Solvent > 50% pHCheck Check pH Aqueous->pHCheck Organic->pHCheck Basic pH > 10 (Basic) pHCheck->Basic High pH NeutralAcid pH < 10 (Neutral/Acidic) pHCheck->NeutralAcid Low/Neutral pH SegregateBasic Segregate: Basic Organic Waste (Prevent Exotherm) Basic->SegregateBasic GeneralOrganic General Organic Waste Stream (Halogenated/Non-Halogenated) NeutralAcid->GeneralOrganic Legend1 Decision Point Legend2 Final Disposal Stream

Caption: Decision logic for segregating (1R,2R)-2-Aminocyclopentanol waste to prevent chemical incompatibility events.

Emergency Spill Response (Spill < 100 mL/g)

If a spill occurs, immediate containment is required to prevent exposure to the amine vapors or dust.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. If powder, use N95 or P100 respirator.

  • Containment:

    • Liquid: Surround with absorbent pillows or vermiculite. Do not use paper towels if the liquid is concentrated free base (potential heat generation).

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop.

  • Neutralization (Optional but Recommended for Liquids):

    • Apply a weak acid neutralizer (e.g., citric acid powder or dilute acetic acid) to the spill area after bulk removal.

    • Verify pH is neutral (pH 6–8) using test strips.

  • Cleanup: Scoop absorbent material into a hazardous waste bag. Label as "Spill Debris: Aminocyclopentanol."

Regulatory & Compliance References

Strict adherence to these regulations ensures legal compliance and environmental safety.

  • EPA Resource Conservation and Recovery Act (RCRA):

    • While not explicitly P- or U-listed, waste solutions often meet the definition of Characteristic Hazardous Waste .

    • D002 (Corrosivity): Aqueous wastes with pH

      
       12.5 [1].
      
    • D001 (Ignitability): If dissolved in oxidizable solvents with Flash Point < 60°C [2].

  • Transportation (DOT/IATA):

    • When shipping waste, the free base is often classified under UN 3267 (Corrosive liquid, basic, organic, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.) [3].

    • The HCl salt is typically Not Regulated for transport unless mixed with hazardous solvents, but should be treated as toxic for disposal.

References

  • U.S. Environmental Protection Agency.[2][3] (2024).[3][4][5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Code of Federal Regulations. (2024). 40 CFR § 261.21 - Characteristic of ignitability. eCFR. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (1R,2R)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Contamination" Standard

(1R,2R)-2-Aminocyclopentanol (CAS: 68327-11-7 for HCl salt; stereoisomer specific) is a high-value chiral building block used critically in the synthesis of bioactive pharmaceutical ingredients. Unlike commodity chemicals, the handling of this compound requires a dual-focus safety strategy: protecting the operator from irritant effects and protecting the stereochemical integrity of the compound from moisture and cross-contamination.

This guide moves beyond basic compliance, establishing a "Self-Validating" safety protocol designed for high-stakes drug development environments.

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the enemy. This compound is an amino alcohol , combining the basicity of an amine with the polarity of an alcohol.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact with powder or high-concentration solutions will cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3]The amine functionality makes this corrosive to mucous membranes; dust is a severe ocular risk.
STOT-SE H335 May cause respiratory irritation.[1][2][4]Inhalation of fine dust during weighing is the primary exposure vector.
Reactivity N/A Hygroscopic / Air Sensitive.Absorbs atmospheric moisture, degrading purity and altering stoichiometry.

Critical Insight: While the acute toxicity is often moderate, the sensitization potential of chiral amines means that repeated, low-level exposure can lead to career-ending allergic responses. Zero skin contact is the only acceptable standard.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select equipment based on the specific operation.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution Prep/Spill Cleanup)Technical Specification
Hand Protection Double Nitrile Gloves Laminate / Barrier Gloves Inner: 4 mil Nitrile (Tactility)Outer: 5-8 mil Nitrile (Durability)Change outer gloves every 30 mins.
Eye Protection Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient for fine powders that can drift around lenses.
Respiratory Fume Hood (Primary) N95 / P100 Respirator If working outside a hood (not recommended), a fit-tested P100 is mandatory.
Body Defense Lab Coat (Buttoned) Tyvek® Sleeve Covers Cotton lab coats absorb liquids; use sleeve covers to bridge the glove-cuff gap.

Visualization: PPE Decision Logic

This decision tree ensures you select the correct PPE configuration based on the state of matter and volume.

PPE_Decision_Tree Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent StandardPPE Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat DustRisk->StandardPPE No (Weighing inside Hood) HighPPE High Exposure PPE: N95/P100 Respirator Sleeve Covers Face Shield DustRisk->HighPPE Yes (Open bench/Spill) Solvent->StandardPPE Aqueous/Alcohol BarrierPPE Barrier PPE: Laminate Gloves (Silver Shield) Chem-Tape Cuffs Solvent->BarrierPPE Aggressive (DCM/THF)

Figure 1: Logic flow for selecting Personal Protective Equipment based on physical state and risk potential.

The Self-Validating Operational Protocol

A "self-validating" system implies that the workflow itself contains check-steps that prevent error propagation.

Phase 1: Pre-Work Validation
  • Airflow Check: Verify Fume Hood face velocity is 80–100 fpm using a tissue strip or digital monitor.

  • Glove Integrity Test: Inflate the inner nitrile glove with air and compress to check for pinholes before donning the outer glove.

  • Hygroscopic Defense: Ensure the receiving vessel is dry and, if possible, purged with Nitrogen/Argon.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Clean Hand / Dirty Hand" Rule:

    • Dirty Hand (Non-Dominant): Holds the reagent bottle. This hand never leaves the hood.

    • Clean Hand (Dominant): Operates the spatula and balance doors. This hand touches the "clean" environment.[4][5]

  • Static Control: Use an anti-static gun or ionizer if the powder is flying. Charged particles are a major vector for PPE contamination.

  • Immediate Reseal: Close the container immediately after transfer to protect the chiral purity from moisture.

Phase 3: Decontamination & Doffing[4]
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (usually Ethanol or Isopropanol) while still wearing outer gloves.

  • Outer Glove Removal: Peel outer gloves off inside the hood, turning them inside out. Dispose of as solid hazardous waste.

  • Inspection: Inspect inner gloves for any discoloration or powder residue. If clean, proceed to wash hands with soap and water after removing inner gloves.

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent spread and exposure.

Spill_Response Alert 1. ALERT & ISOLATE Notify personnel Mark area Assess 2. ASSESS Solid vs. Solution Volume? Alert->Assess PPE_Up 3. PPE ESCALATION Don Goggles + Face Shield Double Gloves Assess->PPE_Up Action_Solid SOLID SPILL Cover with wet paper towel (Prevent Dust) Scoop to waste PPE_Up->Action_Solid Powder Action_Liquid LIQUID SPILL Absorb with Vermiculite or Chem-Pads PPE_Up->Action_Liquid Solution Decon 4. DECONTAMINATE Wash surface with Dilute Acetic Acid (if basic) then Water Action_Solid->Decon Action_Liquid->Decon Dispose 5. DISPOSE Label as Hazardous Organic Waste Decon->Dispose

Figure 2: Step-by-step workflow for containing and cleaning up (1R,2R)-2-Aminocyclopentanol spills.

Disposal & Environmental Compliance

(1R,2R)-2-Aminocyclopentanol must not enter the water supply.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" streams.

    • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or acid chlorides in the waste container, as this can generate heat or toxic fumes.

  • Container Rinsing: Triple rinse empty reagent bottles with a solvent (e.g., Methanol) before glass disposal. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16114817, (1R,2R)-2-Aminocyclopentanol hydrochloride.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-Aminocyclopentanol
Reactant of Route 2
(1R,2R)-2-Aminocyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.